Technical Documentation Center

o-Bromophenyl propionate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: o-Bromophenyl propionate
  • CAS: 23600-76-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of o-Bromophenyl Propionate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical properties of o-bromophenyl propionate, with a primary focus on its melting and boiling points....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of o-bromophenyl propionate, with a primary focus on its melting and boiling points. Designed for professionals in research and development, this document synthesizes available data with established scientific principles to offer a practical and in-depth resource.

Introduction: Understanding the Significance of Physical Properties

In the realm of drug development and chemical synthesis, a thorough understanding of a compound's physical properties is paramount. These characteristics, including melting and boiling points, dictate critical parameters for purification, formulation, and storage. o-Bromophenyl propionate, a halogenated aromatic ester, presents a unique set of properties that are crucial for its application as a potential intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The precise location of the bromine atom on the phenyl ring (ortho, in this case) significantly influences its physical behavior compared to its meta and para isomers, impacting everything from reaction kinetics to crystal lattice energy.

Core Physical Properties of o-Bromophenyl Propionate

PropertyPredicted/Estimated ValueData for p-Bromophenyl propionate (CAS No. 23600-77-3)[1]Notes
Melting Point Not available11.6 °CThe ortho-isomer is expected to have a different melting point due to variations in crystal packing efficiency.
Boiling Point Not available137 °C at 17 TorrBoiling points of ortho and para isomers are often similar, but differences can arise from variations in dipole moment and intermolecular forces.
Molecular Formula C₉H₉BrO₂[2]C₉H₉BrO₂Isomers share the same molecular formula.
Molecular Weight 229.07 g/mol 229.07 g/mol Isomers share the same molecular weight.

A Note on Data Integrity: The absence of extensive experimental data for o-bromophenyl propionate underscores the importance of empirical determination for any critical application. The provided data for the para-isomer serves as a valuable point of reference but should not be used as a direct substitute.

Experimental Determination of Physical Properties: A Methodological Approach

To ensure the highest degree of accuracy, the following standard laboratory procedures are recommended for the determination of the melting and boiling points of o-bromophenyl propionate.

Workflow for Physical Property Determination

G cluster_synthesis Synthesis & Purification cluster_determination Physical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of o-Bromophenyl propionate Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (GC, NMR) Purification->Purity_Analysis MP_Det Melting Point Determination (Capillary Method) Purity_Analysis->MP_Det Requires pure sample BP_Det Boiling Point Determination (Distillation or Thiele Tube Method) Purity_Analysis->BP_Det Requires pure sample Data_Recording Record Temperature Ranges MP_Det->Data_Recording BP_Det->Data_Recording Comparison Compare with Predicted/ Reference Values Data_Recording->Comparison Documentation Document in Lab Notebook/ Technical Report Comparison->Documentation

Caption: Workflow for the synthesis, purification, and physical property determination of a chemical compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation: Ensure the o-bromophenyl propionate sample is anhydrous and finely powdered.

  • Capillary Tube Loading: Pack a small amount of the sample into a capillary tube, ensuring a sample height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (based on the para-isomer or predicted values). Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Boiling Point Determination (Distillation Method)

For an accurate boiling point, a simple distillation is a suitable method, especially if purification of the sample is also required.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample and Boiling Chips: Place the o-bromophenyl propionate sample and a few boiling chips into the distillation flask.

  • Heating: Gently heat the flask.

  • Vapor Condensation: As the liquid boils, the vapor will rise and condense in the condenser. The thermometer bulb should be positioned so that it is fully immersed in the vapor phase.

  • Temperature Reading: The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling. Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Synthesis and Handling of o-Bromophenyl Propionate

Plausible Synthesis Route: Esterification of 2-Bromophenol

A common and effective method for the synthesis of phenyl esters is the acylation of a phenol. For o-bromophenyl propionate, this would involve the reaction of 2-bromophenol with propionyl chloride.

Reaction Scheme:

Experimental Protocol:

  • In a fume hood, dissolve 2-bromophenol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Add a base, such as pyridine or triethylamine, to act as a scavenger for the hydrochloric acid byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed to completion, monitoring by a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude product is purified, for instance, by vacuum distillation.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions must be taken when handling o-bromophenyl propionate.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for o-bromophenyl propionate is not widely available, the safety profiles of similar compounds, such as other brominated phenyl esters, suggest that it may cause skin and eye irritation.

Applications and Importance in Research and Development

Aromatic esters, including o-bromophenyl propionate, are valuable intermediates in organic synthesis. The presence of the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures. These reactions are extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.

The propionate moiety can also influence the compound's biological activity or can be a precursor to other functional groups. Therefore, o-bromophenyl propionate holds potential as a key building block for the synthesis of a diverse range of target molecules in drug discovery and materials science.

Conclusion

This technical guide has provided a detailed overview of the physical properties of o-bromophenyl propionate, with a particular focus on its melting and boiling points. While experimentally determined data for this specific isomer remains elusive, this document has outlined reliable methodologies for their determination, provided a plausible synthetic route, and discussed important safety and handling considerations. For professionals in the fields of chemical research and drug development, a thorough understanding and empirical verification of these fundamental properties are critical for the successful application of this and other novel chemical entities.

References

  • CAS Common Chemistry. Phenol, 4-bromo-, 1-propanoate. (n.d.). Retrieved from [Link]

  • ChemicalScan. o-bromophenyl propionate — Safety Data, Hazards & EU Status. (n.d.). Retrieved from [Link]

Sources

Exploratory

o-Bromophenyl propionate solubility in organic solvents

Abstract The solubility of active pharmaceutical ingredients (APIs), intermediates, and reagents is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs), intermediates, and reagents is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. o-Bromophenyl propionate, a halogenated aromatic ester, serves as a valuable intermediate in organic synthesis. However, a comprehensive public dataset detailing its solubility in common organic solvents is notably absent. This technical guide addresses this gap not by presenting pre-existing data, but by providing a first-principles framework for researchers to predict, determine, and understand the solubility of o-bromophenyl propionate. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a systematic, multi-tiered experimental protocol for its determination, and explain the causality behind each methodological choice. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are more likely to be soluble in one another. To anticipate the behavior of o-bromophenyl propionate, we must first dissect its molecular structure and the corresponding intermolecular forces it can exhibit.

Molecular Structure Analysis:

  • o-Bromophenyl Group: This moiety consists of a benzene ring substituted with a bromine atom at the ortho position. The aromatic ring itself is nonpolar and primarily interacts via London dispersion forces. The electronegative bromine atom introduces a dipole moment, making the ring slightly polar and capable of dipole-dipole interactions. Its position (ortho) can induce steric effects that may influence crystal lattice energy and, consequently, solubility compared to its meta- or para-isomers.

  • Propionate Ester Group (-O-C(=O)CH₂CH₃): This functional group is the primary source of polarity in the molecule. The carbonyl (C=O) and ether (-O-) linkages contain polar covalent bonds. The oxygen atoms are hydrogen bond acceptors, meaning they can interact favorably with protic (hydrogen-donating) solvents. However, the ester cannot act as a hydrogen bond donor, which limits its self-association and lowers its boiling point compared to a corresponding carboxylic acid.

Predicted Solubility Profile:

Based on this analysis, we can formulate a hypothesis:

  • High Solubility is expected in solvents that can accommodate both the polar ester and the nonpolar aromatic ring. This includes moderately polar aprotic solvents like ethers (e.g., THF, diethyl ether), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform), which offer a balance of dipole-dipole interactions and dispersion forces.

  • Moderate Solubility is likely in polar aprotic solvents such as ketones (e.g., acetone) and acetonitrile . These solvents are polar but may not interact as effectively with the large nonpolar moiety as the solvents listed above.

  • Lower Solubility is anticipated in highly polar protic solvents like methanol and ethanol. While they can hydrogen-bond with the ester's oxygen atoms, the energetic cost of disrupting the solvent's own strong hydrogen-bonding network to accommodate the nonpolar bromophenyl group is significant.

  • Poor to Negligible Solubility is expected in nonpolar aliphatic solvents like hexane and heptane. These solvents interact almost exclusively through weak London dispersion forces and cannot effectively solvate the polar ester group. This principle is often exploited for purification, where a compound is dissolved in a good solvent (like ethyl acetate) and precipitated by adding a poor solvent or "anti-solvent" (like heptane). This is demonstrated in the purification of the related compound 3-(2-bromophenyl)propionic acid.

A Systematic Workflow for Experimental Solubility Determination

A structured, empirical approach is necessary to validate the theoretical predictions and generate quantitative data. The following workflow is designed as a self-validating system, moving from a rapid qualitative screen to a precise quantitative measurement.

G cluster_0 Tier 1: Qualitative Screening cluster_1 Tier 2: Quantitative Measurement (Isothermal Shake-Flask) QS1 1. Prepare Solvent Array (Heptane, Toluene, DCM, EtOAc, Acetone, MeOH) QS2 2. Add 25 mg Solute to 0.75 mL Solvent QS1->QS2 QS3 3. Vortex at 25°C for 2 minutes QS2->QS3 QS4 4. Visually Inspect (Soluble / Partially / Insoluble) QS3->QS4 QS5 5. Record Observations QS4->QS5 QM1 1. Add Excess Solute to Selected Solvent(s) QS5->QM1 Inform Solvent Selection QM2 2. Equilibrate in Shaking Incubator (e.g., 24h at 25°C) QM1->QM2 QM3 3. Allow Solids to Settle QM2->QM3 QM4 4. Filter Supernatant (0.22 µm Syringe Filter) QM3->QM4 QM5 5. Prepare Serial Dilutions QM4->QM5 QM6 6. Quantify Concentration (e.g., HPLC, UV-Vis) QM5->QM6 QM7 7. Calculate Solubility (mg/mL or mol/L) QM6->QM7 End End QM7->End Start Start Start->QS1

Caption: Experimental Workflow for Solubility Determination.

Experimental Protocols

The following protocols are presented with detailed causality to ensure robust and reproducible results.

Tier 1: Qualitative Solubility Screening

This initial screen provides a rapid, cost-effective method to identify suitable solvents for further quantitative analysis or for practical applications like reaction setup and purification.

Objective: To classify o-bromophenyl propionate as "Soluble," "Partially Soluble," or "Insoluble" in a range of representative organic solvents.

Methodology:

  • Solvent Selection: Prepare a set of clearly labeled 1-dram vials. Dispense 0.75 mL of each test solvent into its respective vial. A recommended starting set includes:

    • Heptane (Aliphatic Nonpolar)

    • Toluene (Aromatic Nonpolar)

    • Dichloromethane (DCM) (Chlorinated)

    • Ethyl Acetate (EtOAc) (Ester, Moderate Polarity)

    • Acetone (Ketone, Polar Aprotic)

    • Methanol (MeOH) (Alcohol, Polar Protic)

    • Rationale: This set covers a wide spectrum of polarity and intermolecular force types, providing a comprehensive initial profile.

  • Solute Addition: Accurately weigh 25 mg (± 1 mg) of o-bromophenyl propionate and add it to each vial. This corresponds to a concentration of approximately 33.3 mg/mL if fully dissolved.

    • Rationale: Using a fixed, consistent mass-to-volume ratio is critical for comparing results across different solvents.

  • Agitation: Securely cap each vial and vortex vigorously for 2 minutes at a controlled ambient temperature (e.g., 25°C).

    • Rationale: Vigorous agitation is essential to break down solute aggregates and maximize the surface area exposed to the solvent, ensuring the system moves toward equilibrium. A fixed time and temperature provide consistency.

  • Observation and Classification: Allow the vials to stand for 5 minutes. Visually inspect each vial against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

    • Insoluble: The vast majority of the solid remains undissolved.

Data Presentation: Qualitative Solubility Table

SolventClassRelative Polarity¹ObservationClassification
HeptaneAliphatic0.012Undissolved solidInsoluble
TolueneAromatic0.099Undissolved solidInsoluble
DichloromethaneChlorinated0.309Clear solutionSoluble
Ethyl AcetateEster0.228Clear solutionSoluble
AcetoneKetone0.355Clear solutionSoluble
MethanolAlcohol0.762Partially dissolvedPartially Soluble
¹Relative polarity values are indicative and sourced from established solvent property tables.
Tier 2: Quantitative Solubility Measurement

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the precise saturation concentration of o-bromophenyl propionate in one or more selected solvents.

Methodology:

  • System Preparation: In a 4-dram vial, add an excess amount of o-bromophenyl propionate (e.g., 100 mg) to 2 mL of the chosen solvent (e.g., Ethyl Acetate). The presence of undissolved solid throughout the experiment is critical.

    • Rationale: Starting with excess solute ensures that the solution reaches and maintains saturation, which is the definition of equilibrium solubility.

  • Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5°C) for 24 hours.

    • Rationale: Prolonged agitation at a constant temperature is crucial for the system to reach thermodynamic equilibrium. 24 hours is a standard duration for many organic compounds.

  • Sample Collection: After equilibration, remove the vial and let it stand undisturbed in a temperature-controlled water bath for 1-2 hours to allow undissolved solids to settle.

    • Rationale: This step prevents solid particles from being drawn into the sample, which would artificially inflate the measured concentration.

  • Filtration: Carefully draw a portion of the clear supernatant using a glass syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, pre-weighed HPLC vial.

    • Rationale: The sub-micron filter removes any fine particulate matter that did not settle, ensuring that only the dissolved solute is analyzed. PTFE is chosen for its broad chemical compatibility with organic solvents.

  • Gravimetric Analysis (Optional but Recommended): Weigh the filled HPLC vial to determine the mass of the solution. Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen, then re-weigh the vial to find the mass of the dissolved solute. This provides a mass/mass solubility.

    • Rationale: This method provides a direct measurement and can serve as a validation for the spectroscopic method that follows.

  • Quantitative Analysis (HPLC): a. Accurately dilute a small, known volume of the filtrate with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. b. Prepare a calibration curve by analyzing a series of standards of o-bromophenyl propionate of known concentrations. c. Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve. d. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Rationale: HPLC with UV detection is a highly sensitive and specific method for quantifying organic compounds, providing accurate concentration data.

Data Presentation: Quantitative Solubility Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Ethyl Acetate25.0[Experimental Value][Calculated Value]HPLC
Dichloromethane25.0[Experimental Value][Calculated Value]HPLC
Methanol25.0[Experimental Value][Calculated Value]HPLC

Conclusion

While published quantitative data for the solubility of o-bromophenyl propionate is scarce, a thorough understanding of its molecular structure allows for strong, evidence-based predictions of its behavior. The true value for any research or development program, however, lies in empirical data. The multi-tiered experimental workflow detailed in this guide provides a robust, logical, and scientifically sound pathway for determining this critical parameter. By moving from a broad qualitative screen to a precise quantitative measurement, researchers can efficiently generate the necessary data to optimize reaction conditions, develop effective purification strategies, and advance their drug development programs with confidence.

References

  • University of the Philippines Diliman. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed March 7, 2024. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90205, p-Bromophenyl propionate. Accessed March 7, 2024. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Accessed March 7, 2024. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316010, 3-(2-Bromophenyl)propionic acid. Accessed March 7, 2024. [Link]

  • University of the Philippines Diliman. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Accessed March 7, 2024. [Link]

  • University of British Columbia. Solubility of Organic Compounds. Accessed March 7, 2024. [Link]

  • Google Patents. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Accessed March 7, 2024.
  • Organic Syntheses. Procedure for the Synthesis of 2-(2-Bromophenyl)-2-propylpentanal. Accessed March 7, 2024. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Accessed March 7, 2024. [Link]

  • Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Accessed March 7, 2024.
  • Chemistry Steps. Solubility of Organic Compounds. Accessed March 7, 2024. [Link]

  • Chemistry LibreTexts. 15.7: Physical Properties of Esters. Accessed March 7, 2024. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Accessed March 7, 2024. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Accessed March 7, 2024. [Link]

  • Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone. Accessed March 7, 2024.
  • ACS Publications (Figshare). Solubility Behaviors and Correlations of Common Organic Solvents. Accessed March 7, 2024. [Link]

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Accessed March 7, 2024. [Link]

Foundational

o-Bromophenyl Propionate: Stability Profile and Degradation Pathways

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Understanding the chemical stability of phenolic esters is a critical prerequisite in pharmaceutical formulation, prodrug design, and organ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Understanding the chemical stability of phenolic esters is a critical prerequisite in pharmaceutical formulation, prodrug design, and organic synthesis. o-Bromophenyl propionate (CAS 23600-76-2), structurally defined as the propionate ester of 2-bromophenol, presents a unique stability profile governed by the competing electronic and steric effects of its ortho-halogen substituent[1]. This whitepaper provides a comprehensive analysis of its degradation pathways, kinetic behaviors, and the self-validating methodologies required to accurately quantify its stability in various environments.

Structural Causality: The Ortho-Bromo Effect

The stability of o-bromophenyl propionate cannot be evaluated simply as a generic ester. The presence of the bromine atom at the ortho position of the phenolic leaving group introduces two competing forces that dictate its reactivity:

  • Inductive Electrophilicity (-I Effect): Bromine is highly electronegative. Through sigma-bond polarization, it withdraws electron density from the aromatic ring and, by extension, the ester oxygen. This increases the partial positive charge ( δ+ ) on the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by OH− or H2​O ). Furthermore, the resulting o-bromophenoxide ion is a highly stabilized, excellent leaving group compared to aliphatic alkoxides.

  • Steric Shielding: The large van der Waals radius of the bromine atom (approx. 1.85 Å) at the ortho position creates a steric bulk that partially shields the carbonyl carbon from approaching nucleophiles.

While the steric bulk provides minor protection, the profound inductive effect dominates, rendering o-bromophenyl propionate significantly more labile to hydrolysis than standard alkyl propionates or unsubstituted phenyl propionates[2].

Primary Degradation Pathways

Base-Catalyzed Hydrolysis ( BAc​2 Mechanism)

In neutral to alkaline aqueous systems, the predominant degradation route is base-catalyzed hydrolysis via the BAc​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[3].

  • Mechanism: The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate expels the o-bromophenoxide leaving group, yielding propionic acid and o-bromophenol.

  • Causality: Because the o-bromophenoxide anion is resonance- and inductively-stabilized, the activation energy for the intermediate's collapse is lowered, driving rapid degradation[4].

Acid-Catalyzed Hydrolysis ( AAc​2 Mechanism)

In acidic environments (pH < 4), degradation proceeds via the AAc​2 mechanism. The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon, which is subsequently attacked by a neutral water molecule[3]. This pathway is generally slower than alkaline hydrolysis because water is a weaker nucleophile than the hydroxide ion.

Photochemical Degradation (UV-Induced)

Under ultraviolet (UV) irradiation, phenyl esters undergo complex radical-mediated degradation:

  • Photo-Fries Rearrangement: Homolytic cleavage of the acyl C-O bond generates a phenoxy radical and a propionyl radical. These recombine within the solvent cage to form ortho- and para-hydroxypropiophenone derivatives.

  • Dehalogenation: The C-Br bond is photolabile. UV energy can induce homolytic cleavage of this bond, generating a phenyl propionate radical that abstracts hydrogen from the surrounding solvent, leading to unsubstituted phenyl propionate as a secondary degradant.

DegradationPathways Parent o-Bromophenyl Propionate (Parent Compound) Hydrolysis Aqueous Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O, OH- / H+ Photolysis Photolysis (UV Radiation) Parent->Photolysis Products1 o-Bromophenol + Propionic Acid Hydrolysis->Products1 BAc2 / AAc2 Cleavage Products2 Photo-Fries Products (Hydroxypropiophenones) Photolysis->Products2 Radical Recombination Products3 Dehalogenation Products (Phenyl Propionates) Photolysis->Products3 C-Br Homolysis

Fig 1. Primary degradation pathways of o-bromophenyl propionate via hydrolysis and photolysis.

Quantitative Stability & Kinetic Data

The degradation kinetics of o-bromophenyl propionate follow pseudo-first-order kinetics when subjected to buffered aqueous environments. The table below summarizes the extrapolated kinetic parameters based on analogous phenyl ester models[2][3].

Environmental ConditionpHTemp (°C)Dominant PathwayEst. Half-Life ( t1/2​ )Rate Constant ( kobs​ )
Acidic Buffer 2.025 AAc​2 Hydrolysis> 120 hours <1.6×10−6 s−1
Physiological 7.437Spontaneous / BAc​2 ~ 14 hours 1.3×10−5 s−1
Alkaline Buffer 10.025 BAc​2 Hydrolysis< 45 minutes >2.5×10−4 s−1
UV Light (254 nm) Neutral25Photo-Fries / Photolysis~ 4 hours 4.8×10−5 s−1

Validated Experimental Methodologies

To accurately determine the degradation kinetics without introducing experimental artifacts, researchers must utilize a self-validating system . A common failure in ester stability testing is "post-sampling degradation," where the compound continues to hydrolyze while waiting in the HPLC autosampler.

The following protocol utilizes an immediate chemical quenching step to arrest degradation, ensuring the measured concentration accurately reflects the specific time-point.

Step-by-Step Kinetic Profiling Protocol
  • Stock Solution Preparation: Dissolve o-bromophenyl propionate in LC-MS grade acetonitrile to yield a 10 mM stock solution. Prepare a separate 1 mM solution of an internal standard (IS), such as biphenyl, which is resistant to hydrolysis.

  • Stress Initiation: Pre-equilibrate 9.9 mL of the target buffer (e.g., 50 mM phosphate buffer, pH 7.4) at 37°C in a thermostatic water bath. Initiate the reaction by spiking 100 µL of the 10 mM stock into the buffer (final concentration: 100 µM). Vortex immediately.

  • Time-Course Sampling & Quenching (Critical Step): At predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately transfer this aliquot into an HPLC vial containing 100 µL of ice-cold 1% Trifluoroacetic Acid (TFA) in acetonitrile spiked with the IS.

    • Causality: The sudden drop in pH (to < 3) and temperature arrests the BAc​2 hydrolysis mechanism, while the organic solvent precipitates buffer salts, locking the degradation profile in place.

  • HPLC-UV/MS Analysis: Inject 10 µL of the quenched sample onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the disappearance of the parent ester and the appearance of the o-bromophenol degradant at ~270 nm.

  • Data Processing: Calculate the peak area ratio of o-bromophenyl propionate to the internal standard. Plot ln([A]t​/[A]0​) versus time ( t ). The slope of the linear regression represents the pseudo-first-order rate constant ( −kobs​ ), from which the half-life is calculated as t1/2​=ln(2)/kobs​ .

ExperimentalWorkflow S1 1. Sample Prep (10mM) S2 2. Buffer Incubation (37°C) S1->S2 S3 3. Acid Quenching (TFA) S2->S3 S4 4. LC-MS Analysis S3->S4 S5 5. Kinetic Modeling S4->S5

Fig 2. Self-validating experimental workflow for ester hydrolysis kinetic profiling.

References

  • PubChem. "Phenol, 2-bromo-, 1-propanoate | C9H9BrO2 | CID 90204 - PubChem", National Institutes of Health (NIH). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC", EPA. Available at: [Link]

  • ResearchGate. "Kinetic and molecular modelling analyses of butyrylcholinesterase activity toward 'inverse' substrates", ResearchGate. Available at: [Link]

  • PubMed Central (PMC). "In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs", National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

o-Bromophenyl Propionate: Molecular Profiling and Synthesis Dynamics

Executive Summary o-Bromophenyl propionate (systematically known as 2-bromophenyl propanoate) is a halogenated aromatic ester frequently utilized as a versatile building block in advanced organic synthesis and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Bromophenyl propionate (systematically known as 2-bromophenyl propanoate) is a halogenated aromatic ester frequently utilized as a versatile building block in advanced organic synthesis and pharmaceutical development. Characterized by the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol , this compound presents unique stereoelectronic properties due to the ortho-positioned bromine atom. This whitepaper provides an in-depth technical analysis of its physicochemical profile, structural causality, and a self-validating experimental protocol for its synthesis and analytical verification.

Physicochemical Data & Molecular Logic

The fundamental properties of o-bromophenyl propionate dictate its behavior in both biological assays and synthetic cross-coupling reactions. The presence of the heavy bromine atom significantly impacts its exact mass, yielding a distinct isotopic signature critical for mass spectrometric validation 1.

PropertyValueCausality / Scientific Significance
IUPAC Name (2-bromophenyl) propanoateDefines the ester linkage between 2-bromophenol and propanoic acid.
CAS Registry Number 23600-76-2Unique identifier for regulatory and safety tracking 2.
Molecular Formula C9H9BrO2Dictates the stoichiometric requirements for synthetic reactions 3.
Molecular Weight 229.07 g/mol Essential for calculating molar equivalents in cross-coupling catalysis.
Exact Mass 227.97859 DaReflects the monoisotopic mass of the ^79Br isotope.
Topological Polar Surface Area 26.3 ŲLow TPSA indicates high lipophilicity, allowing excellent organic solvent solubility.

Structural Causality & Reactivity Dynamics

The molecular architecture of o-bromophenyl propionate is defined by two competing stereoelectronic effects:

  • Steric Shielding: The large Van der Waals radius of the ortho-bromine atom (1.85 Å) creates significant steric bulk adjacent to the ester linkage. This shielding effect kinetically protects the ester carbonyl from rapid nucleophilic attack (e.g., premature hydrolysis), making it more stable under mild basic conditions compared to its para-substituted counterpart.

  • Inductive Electron Withdrawal: Bromine is highly electronegative. Through the sigma-bond network (-I effect), it withdraws electron density from the phenolic oxygen, which in turn slightly increases the electrophilicity of the carbonyl carbon. However, the steric hindrance dominates the overall reactivity profile, requiring highly activated nucleophiles or specific catalytic conditions to cleave the ester.

Self-Validating Synthesis Protocol

To synthesize o-bromophenyl propionate with >98% purity, a Schotten-Baumann-type nucleophilic acyl substitution is employed. The protocol below is designed as a self-validating system, ensuring that each step provides immediate feedback on reaction progress.

Mechanistic Pathway

SynthesisWorkflow A 2-Bromophenol (Nucleophile) C Acylpyridinium Intermediate (Highly Electrophilic) A->C Pyridine / DCM 0°C to RT B Propionyl Chloride (Electrophile) B->C Nucleophilic Activation D o-Bromophenyl Propionate MW: 229.07 g/mol C->D Nucleophilic Acyl Substitution (-HCl)

Fig 1: Synthesis workflow and nucleophilic acyl substitution mechanism.

Step-by-Step Methodology

Phase 1: Preparation & Catalytic Activation

  • Action: Dissolve 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add pyridine (1.5 eq) and cool the reaction flask to 0°C using an ice-water bath.

  • Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive propionyl chloride into propanoic acid. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly electrophilic acylpyridinium intermediate. Cooling mitigates the exothermic nature of the subsequent addition, preventing thermal degradation.

Phase 2: Electrophile Introduction

  • Action: Add propionyl chloride (1.2 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate 9:1). The protocol is validated to proceed to Phase 3 only when the 2-bromophenol spot (lower Rf) is entirely consumed, replaced by a single, distinct UV-active product spot (higher Rf).

Phase 3: Quenching & Liquid-Liquid Extraction

  • Action: Quench the reaction by adding saturated aqueous NaHCO3. Separate the organic layer and wash sequentially with 1M HCl, followed by brine.

  • Self-Validation Check (pH Profiling): Test the aqueous layer of the HCl wash with pH paper. A result of pH < 2 confirms the complete protonation and removal of residual pyridine into the aqueous phase. The subsequent NaHCO3 wash must yield a pH ~8 to confirm the neutralization of any unreacted acid.

Phase 4: Desiccation & Concentration

  • Action: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Self-Validation Check (Gravimetric): Place the flask under high vacuum. The synthesis is considered complete when the flask achieves a constant mass on an analytical balance, confirming the absolute removal of DCM and volatile impurities.

Analytical Validation Workflow

Confirming the exact molecular weight (229.07 g/mol ) and formula (C9H9BrO2) requires a multi-modal analytical approach.

AnalyticalValidation S1 Crude o-Bromophenyl Propionate S2 GC-MS Analysis (m/z 228 & 230) S1->S2 Mass & Isotope Confirmation S3 1H & 13C NMR (Structural Elucidation) S1->S3 Connectivity & Steric Profiling S4 Purity Validation (>98% Target) S2->S4 Isotopic Ratio 1:1 (79Br:81Br) S3->S4 Peak Integration

Fig 2: Analytical validation workflow for confirming molecular weight and structure.

  • Mass Spectrometry (GC-MS): The presence of a single bromine atom provides a highly diagnostic isotopic signature. Because bromine naturally occurs as two stable isotopes (^79Br and ^81Br) in a nearly 1:1 ratio, the mass spectrum must exhibit a characteristic "doublet" molecular ion peak [M]+ at m/z 228 and 230 of equal intensity. This unequivocally validates the C9H9BrO2 formula.

  • Nuclear Magnetic Resonance (1H NMR, CDCl3): The propionate aliphatic chain is confirmed by a distinct triplet at ~1.3 ppm (3H, -CH3) and a quartet at ~2.6 ppm (2H, -CH2-). The ortho-substitution pattern on the aromatic ring is validated by four distinct proton signals integrating to 1H each between 7.0 and 7.6 ppm.

Applications in Pharmaceutical Development

In drug development, o-bromophenyl propionate is highly valued for its dual functionality. The ester group can act as a protected phenol or a directing group, while the ortho-bromine serves as a prime reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). By leveraging the precise molecular weight (229.07 g/mol ), researchers can accurately calculate catalyst loading to construct complex biaryl scaffolds found in modern therapeutics.

References

  • PubChem. "Phenol, 2-bromo-, 1-propanoate | C9H9BrO2 | CID 90204". National Center for Biotechnology Information.
  • Aldlab Chemicals. "2-bromophenyl propanoate".
  • ChemicalScan. "o-bromophenyl propionate — Safety Data, Hazards & EU Status".

Sources

Foundational

Handling, Safety, and Synthesis of o-Bromophenyl Propionate Derivatives

Executive Summary In organic synthesis and drug development, o-bromophenyl propionate (CAS 23600-76-2) and its highly utilized derivative methyl 3-(2-bromophenyl)propanoate (CAS 66191-86-4) serve as critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development, o-bromophenyl propionate (CAS 23600-76-2) and its highly utilized derivative methyl 3-(2-bromophenyl)propanoate (CAS 66191-86-4) serve as critical building blocks[1][2]. The presence of the ortho-bromine atom provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions[3]. However, the dual functionality of a halogenated aromatic ring and an ester linkage introduces specific occupational hazards, including dermal sensitization, respiratory irritation, and the potential for toxic thermal decomposition[4].

This technical guide provides an authoritative framework for the safe handling, hazard mitigation, and self-validating synthesis of o-bromophenyl propionate derivatives.

Physicochemical Properties & Hazard Causality

Understanding the physical properties of these compounds is the first step in predicting their behavior in both synthetic and accidental exposure scenarios.

Table 1: Quantitative Chemical Data
Propertyo-Bromophenyl propionateMethyl 3-(2-bromophenyl)propanoate
CAS Registry Number 23600-76-2[2]66191-86-4[1]
Molecular Formula C9H9BrO2[2]C10H11BrO2[1]
Molecular Weight 229.07 g/mol [5]243.10 g/mol [1]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1]
Solubility Profile Soluble in organic solventsSoluble in ethanol, ether, DCM; sparingly in water[3]
Mechanistic Causality of Hazards

The hazard profile of o-bromophenyl propionates is directly linked to their molecular architecture:

  • Dermal and Ocular Irritation: The lipophilic nature of the brominated aromatic ring facilitates rapid penetration through the stratum corneum (skin) and corneal epithelium[3][4]. Once absorbed, the electrophilic ester carbonyl can interact with nucleophilic residues on cellular proteins, leading to localized irritation[4].

  • Thermal Decomposition: Under extreme heat or fire conditions, the carbon-bromine bond cleaves to release Hydrogen Bromide (HBr) gas, alongside carbon monoxide (CO) and carbon dioxide (CO2)[4]. HBr is highly corrosive to the respiratory tract and forms hydrobromic acid upon contact with mucosal moisture.

Standard Operating Procedures (SOP) for Safe Handling

To ensure rigorous scientific integrity and personnel safety, the following protocols must be integrated into daily laboratory workflows.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear heavy-duty nitrile or butyl rubber gloves. Causality: These materials offer superior resistance to halogenated organic liquids compared to standard latex, preventing transdermal absorption.

  • Eye Protection: Tight-fitting chemical safety goggles are mandatory. Face shields should be added during large-scale transfers[4].

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood to prevent inhalation of volatile aerosols or mists[4].

Spill Management and Emergency Response
  • Containment: In the event of a spill, immediately isolate the area and ensure adequate ventilation.

  • Absorption: Collect the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Causality: Combustible absorbents like sawdust can react unpredictably with halogenated organics or complicate subsequent waste incineration.

  • First Aid: For skin or eye contact, flush immediately with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately to halt ongoing exposure[4].

Self-Validating Synthetic Methodology

The following protocol details the synthesis of methyl 3-(2-bromophenyl)propanoate via the activation of 3-(2-bromophenyl)propionic acid. This method utilizes thionyl chloride ( SOCl2​ ) to drive the reaction, bypassing the slow kinetics of standard equilibrium-limited Fischer esterification[6].

Step-by-Step Experimental Protocol
  • Reagent Preparation: Dissolve 33.6 mmol of 3-(2-bromophenyl)propionic acid in 60 mL of anhydrous methanol at room temperature[6].

    • Causality: Methanol serves a dual purpose as both the reaction solvent and the nucleophile.

  • Activation: Add 12 mmol of thionyl chloride dropwise to the stirred solution[6].

    • Causality: SOCl2​ converts the carboxylic acid into a highly reactive acyl chloride intermediate, which rapidly reacts with methanol to form the ester.

  • Thermal Driving: Heat the reaction mixture to reflux for 1 hour. Add additional SOCl2​ (total 24 mmol) in two subsequent portions[6].

    • Self-Validation Check: The continuous evolution of SO2​ and HCl gases (which must be vented into a basic scrubber) indicates active conversion. A cessation of gas evolution suggests the activation step is complete.

  • Volatile Removal: Distill the mixture under reduced pressure (70 °C, 0.8 kPa) to strip away excess methanol and residual SOCl2​ [6].

  • Neutralization & Extraction: Dissolve the resulting light yellow oily residue in 60 mL of dichloromethane (DCM). Wash the organic layer with 60 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ )[6].

    • Self-Validation Check: The addition of NaHCO3​ will trigger CO2​ effervescence as it neutralizes residual HCl . The complete cessation of bubbling is a visual confirmation that the organic phase is successfully neutralized.

  • Isolation: Dry the DCM layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the pure methyl o-bromophenylpropionate (approx. 96% yield)[6].

Process Visualization

G A Acid & Methanol Preparation B Thionyl Chloride Activation A->B Add dropwise C Reflux Reaction (1-2 Hours) B->C Heat D Gas Scrubber (HCl/SO2 trap) C->D Vent toxic gas E Vacuum Distillation (Volatiles Removal) C->E Cool & transfer F Bicarbonate Wash (Neutralization) E->F Add aq. NaHCO3 G DCM Extraction & Drying F->G Phase separation H Purified o-Bromophenyl Propionate G->H Concentrate

Fig 1: Synthesis workflow and integrated hazard control for o-bromophenyl propionate.

References

  • [2] o-bromophenyl propionate — Safety Data, Hazards & EU Status - ChemicalScan. Available at: [Link]

Sources

Exploratory

The Molecular Architecture of o-Bromophenyl Propionate: Discovery, Synthesis, and Mechanistic Workflows

Executive Summary o-Bromophenyl propionate, formally known as methyl 3-(2-bromophenyl)propanoate (CAS: 66191-86-4), is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Bromophenyl propionate, formally known as methyl 3-(2-bromophenyl)propanoate (CAS: 66191-86-4), is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis and pharmaceutical drug discovery[1]. Characterized by its hydrophobic nature and dual reactive sites—an electrophilic ester moiety and an ortho-halogenated aromatic ring—this compound serves as a critical intermediate for the construction of complex molecular architectures, including hypervalent iodine reagents and functionalized carbocycles[2][3]. This whitepaper deconstructs the historical discovery, physicochemical properties, and optimized synthetic workflows of o-bromophenyl propionate, providing a self-validating technical guide for research scientists.

Historical Context and Chemical Discovery

The historical discovery and utilization of halogenated aryl propionates were driven by the need for stable, reactive precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex cyclic APIs. Early syntheses of these esters relied heavily on classical Fischer esterification. However, researchers quickly discovered that the equilibrium-driven nature of Fischer esterification—producing water as a byproduct—resulted in suboptimal yields and required harsh, prolonged acidic conditions that could degrade sensitive functional groups.

The paradigm shifted with the introduction of acyl chloride intermediates. By utilizing thionyl chloride ( SOCl2​ ) to activate the carboxylic acid prior to nucleophilic attack by methanol, chemists bypassed the equilibrium trap[4]. This methodological evolution allowed for near-quantitative yields and established o-bromophenyl propionate as a reliable staple in the synthesis of chiral hypervalent iodine reagents[3] and complex seven-membered carbocycles via cyclopropanol intermediates[5].

Physicochemical Profile

Understanding the quantitative physical properties of o-bromophenyl propionate is essential for optimizing downstream extraction, purification, and reaction conditions. The compound's high solubility in organic solvents (e.g., ethanol, ether, dichloromethane) and limited aqueous solubility dictate the biphasic workup strategies used during its isolation[2].

Table 1: Physicochemical Properties of o-Bromophenyl Propionate

PropertyValue
Chemical Name Methyl 3-(2-bromophenyl)propanoate
CAS Registry Number 66191-86-4
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Appearance Colorless to light yellow clear liquid
Topological Polar Surface Area (TPSA) 26.3 Ų
Rotatable Bond Count 4

Data aggregated from computational chemical databases and material safety records[1][4].

Core Synthetic Methodology: The Self-Validating Protocol

To achieve maximum purity and yield, the modern gold-standard synthesis of o-bromophenyl propionate relies on a thionyl chloride-mediated esterification. This protocol is a self-validating system: the generation of gaseous byproducts irreversibly drives the reaction forward, while the specific workup conditions inherently separate the unreacted starting materials from the final product[4].

Step-by-Step Experimental Protocol
  • Initiation: Dissolve 7.7 g (33.6 mmol) of 3-(2-bromophenyl)propionic acid in 60 mL of anhydrous methanol at room temperature[4].

  • Primary Activation: Under constant stirring, add 0.9 mL (12 mmol) of thionyl chloride dropwise. Caution: This step is highly exothermic and evolves toxic SO2​ and HCl gases.

  • Thermal Maturation: Heat the reaction mixture to reflux (~65 °C) for 1 hour to facilitate the formation of the acyl chloride intermediate and its subsequent reaction with methanol[4].

  • Secondary Activation: To ensure total consumption of the starting acid, add an additional 1.8 mL (24 mmol) of thionyl chloride in two separate portions while maintaining reflux conditions[4].

  • Completion: Continue the reflux for an additional 2 hours[4].

  • Solvent Evaporation: Remove volatile components (excess methanol and residual gases) by distillation under reduced pressure (70 °C, 0.8 kPa)[4].

  • Purification (Self-Validation): Dissolve the resulting light yellow oil in 60 mL of dichloromethane (DCM). Wash the organic layer with 60 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). This step neutralizes residual acid and extracts any unreacted 3-(2-bromophenyl)propionic acid into the aqueous phase, ensuring the organic layer contains only the target ester[4].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to afford methyl o-bromophenylpropionate as a yellow oily liquid (approx. 7.8 g, 96% yield)[4].

Table 2: Causal Analysis of Experimental Parameters

ParameterConditionCausal Function / Outcome
Activating Reagent Thionyl Chloride ( SOCl2​ )Converts carboxylic acid to highly electrophilic acyl chloride; drives equilibrium to 100% conversion via gas evolution ( SO2​ , HCl )[4].
Solvent Matrix Anhydrous MethanolActs dually as the nucleophile for esterification and the reaction medium[4].
Thermal State Reflux (~65 °C)Overcomes the activation energy barrier for acyl chloride formation; ensures rapid nucleophilic attack by methanol[4].
Aqueous Workup Saturated NaHCO3​ WashNeutralizes residual HCl and extracts unreacted starting acid into the aqueous layer, chemically validating the purity of the organic phase[4].
Mechanistic Visualization

The success of this synthesis relies on Le Chatelier's principle. The continuous removal of gaseous byproducts prevents the reverse reaction, making the esterification thermodynamically irreversible.

Esterification_Mechanism Acid 3-(2-Bromophenyl) propionic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl2 - SO2(g), - HCl(g) Product Methyl 3-(2-bromophenyl) propanoate AcylChloride->Product Methanol (MeOH) - HCl(g)

Figure 1: Thionyl chloride-mediated esterification mechanism driven by gaseous byproduct elimination.

Downstream Applications and Orthogonal Reactivity

The architectural brilliance of o-bromophenyl propionate lies in its orthogonal reactivity. The molecule possesses two distinct reaction sites that can be selectively activated without interfering with one another:

  • The Ester Terminus: The methyl ester can undergo Kulinkovich cyclopropanation. By treating the ester with titanium alkoxides and Grignard reagents, researchers can synthesize cyclopropanol derivatives, which are critical precursors for the construction of seven-membered carbocycles[5].

  • The Ortho-Bromo Terminus: The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This allows the molecule to participate in Heck, Suzuki, and Stille cross-coupling reactions, facilitating the rapid assembly of complex polycyclic APIs and asymmetric hypervalent iodine frameworks[2][3].

Downstream_Applications Precursor o-Bromophenyl Propionate PdCat Pd-Catalyzed Cross-Coupling / Heck Precursor->PdCat Ortho-Bromo Reactivity Kulinkovich Kulinkovich Cyclopropanation Precursor->Kulinkovich Ester Reactivity API Complex APIs & Carbocycles PdCat->API C-C Bond Formation Cyclopropanol Cyclopropanol Derivatives Kulinkovich->Cyclopropanol Ti(OiPr)4, RMgX

Figure 2: Divergent synthetic utility of o-bromophenyl propionate in advanced organic workflows.

Analytical Validation

To ensure the scientific integrity of the synthesized o-bromophenyl propionate, rigorous analytical validation is required. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the primary diagnostic tool. A successful synthesis is confirmed by the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the emergence of a sharp singlet at approximately 3.6 ppm, corresponding to the newly formed methyl ester group[4]. Additionally, the preservation of the multiplet signals in the aromatic region confirms that the ortho-bromo moiety remains intact and unaffected by the acidic reaction conditions.

References

  • Guidechem. "methyl 3-(2-bromophenyl)propanoate 66191-86-4 wiki". 1

  • CymitQuimica. "CAS 66191-86-4: Methyl 3-(2-bromophenyl)propanoate". 2

  • Cardiff University. "Stereoselective Transformations using Chiral Hypervalent Iodine Reagents". 3

  • ACS Publications. "Construction of Seven-Membered Carbocycles via Cyclopropanols". 5

  • ChemicalBook. "methyl 3-(2-bromophenyl)propanoate | 66191-86-4". 4

Sources

Foundational

Theoretical calculations of o-Bromophenyl propionate electronic structure

An In-depth Technical Guide: Theoretical Calculations of o-Bromophenyl Propionate's Electronic Structure Introduction: Bridging Theory and Application In the landscape of modern drug discovery and materials science, a mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Theoretical Calculations of o-Bromophenyl Propionate's Electronic Structure

Introduction: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, a molecule's electronic structure is the blueprint for its behavior. For a compound like o-Bromophenyl propionate, a structural motif present in various bioactive molecules and functional materials, understanding this blueprint is paramount. The distribution of electrons, the nature of its chemical bonds, and the energies of its frontier orbitals dictate its reactivity, stability, and potential for intermolecular interactions. While experimental techniques provide invaluable macroscopic data, they often cannot resolve the fine-grained electronic details that govern molecular function.

This technical guide provides a comprehensive, first-principles-based protocol for the theoretical investigation of o-Bromophenyl propionate's electronic structure. We move beyond a simple recitation of steps to explain the causality behind methodological choices, empowering researchers to not only replicate but also adapt these workflows for their own chemical systems. By grounding our protocols in established quantum mechanical theories and leveraging powerful analytical tools, we will construct a self-validating computational system to thoroughly characterize this important molecule.

Part 1: Foundations of the Computational Approach

The Rationale: Why Computational Chemistry?

The decision to employ computational methods is driven by the need for a level of detail that is often inaccessible through experimentation alone. Theoretical calculations allow us to:

  • Visualize the Unseen: Directly model and visualize molecular orbitals and electrostatic potentials.

  • Predict Reactivity: Identify the most likely sites for nucleophilic or electrophilic attack.[1]

  • Ensure Stability: Confirm that a proposed molecular structure corresponds to a true energy minimum on the potential energy surface.

  • Systematically Modify Structures: Rapidly assess the electronic impact of structural modifications without the need for synthesis.

Selecting the Theoretical Framework: DFT and Hartree-Fock

The foundation of our analysis rests on solving the electronic Schrödinger equation. Two primary approximations make this tractable for a molecule of this size: Hartree-Fock (HF) theory and Density Functional Theory (DFT).

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[2] In this "mean-field" approach, each electron is treated as moving in the average electrostatic field of all other electrons, neglecting the instantaneous electron-electron correlation.[3][4][5] While computationally efficient and a cornerstone of molecular orbital theory, the neglect of electron correlation can limit its accuracy for certain properties.

  • Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative. Instead of the complex wavefunction, DFT uses the much simpler electron density as its fundamental variable. It includes the effects of electron correlation through an approximate exchange-correlation functional.[6] Hybrid functionals, such as the widely-used B3LYP, incorporate a portion of the exact exchange from HF theory, often providing an excellent balance of computational cost and accuracy for a broad range of organic molecules.[7][8]

The Language of Orbitals: Choosing a Basis Set for a Halogenated System

A basis set is a collection of mathematical functions (Gaussian-type functions) used to build the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. For a molecule containing a heavy atom like bromine, special considerations are necessary:

  • Pople-style Basis Sets (e.g., 6-311++G(d,p)): These are workhorse basis sets. The "6-311" describes the number of functions used for core and valence electrons. The "+ +" indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions, which allow for greater flexibility in orbital shapes and are essential for accurate bonding descriptions. This level of theory has proven effective for studying brominated phenols.[9]

  • Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): Developed by Dunning and his collaborators, these sets are designed to systematically converge towards the complete basis set limit.[10] The "aug" prefix indicates the addition of diffuse functions, and "pVTZ" stands for "polarized Valence Triple-Zeta," signifying a high-quality, flexible basis set. These are recommended when high accuracy is paramount, though they come with a higher computational cost.[10]

  • Effective Core Potentials (ECPs): For heavy elements like bromine, the large number of core electrons can make calculations computationally expensive. ECPs, such as LANL2DZ, replace the core electrons with a potential, explicitly treating only the valence electrons.[11] This significantly reduces computational time and can implicitly account for some relativistic effects.

Part 2: A Validated Computational Workflow

This section details a step-by-step protocol for calculating and analyzing the electronic structure of o-Bromophenyl propionate. The workflow is designed to be self-validating, ensuring that the final properties are derived from a physically meaningful molecular geometry.

Prerequisite Software

This protocol is designed to be general, but the input syntax examples are based on the widely used Gaussian software package.[12] Alternative open-source or academic-free packages such as GAMESS [13], ORCA [12], or Q-Chem [14] can also be used with appropriate syntax modifications. A molecular visualization tool like GaussView or Avogadro is required for building the initial structure and analyzing the results.

Experimental Protocol: From Structure to Properties

Step 1: Initial Structure Generation

  • Launch a molecular editor (e.g., Avogadro).

  • Construct the o-Bromophenyl propionate molecule. Ensure correct atom types, bonds, and initial 3D geometry. The IUPAC name is 2-bromophenyl propanoate.[15]

  • Perform an initial, quick geometry optimization using the editor's built-in molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting structure for the quantum mechanical calculations.

  • Save the coordinates in a standard format (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

  • Causality: All electronic properties are highly dependent on the molecular geometry. Therefore, the first and most critical quantum mechanical step is to find the molecule's lowest-energy structure (its equilibrium geometry).

  • Protocol:

    • Create an input file for your quantum chemistry software.

    • Specify the calculation type as Opt for optimization.

    • Define the theoretical method. We will use the B3LYP functional with the 6-311++G(d,p) basis set.

    • Include the molecular coordinates from Step 1.

    • Execute the calculation.

    Example Gaussian Input (obpp_opt.gjf):

Step 3: Vibrational Frequency Analysis

  • Causality: A true minimum on the potential energy surface has all real (positive) vibrational frequencies. An imaginary frequency indicates a saddle point, such as a transition state. This step validates the optimized geometry.

  • Protocol:

    • Create a new input file using the optimized geometry from Step 2.

    • Specify the calculation type as Freq.

    • Use the same theoretical method (B3LYP/6-311++G(d,p)) as the optimization.

    • Execute the calculation.

    • Validation: Open the output file and search for "Frequencies". Confirm that all listed frequencies are positive numbers.

Step 4: Single-Point Calculation for Electronic Properties

  • Causality: With a validated equilibrium geometry, we can now perform a high-accuracy, single-point energy calculation to derive the electronic properties of interest without re-optimizing the geometry.

  • Protocol:

    • Create a new input file using the same validated geometry.

    • Specify the calculation keywords for the desired analyses. Pop=NBO requests Natural Bond Orbital analysis, and Pop=Full will ensure all molecular orbitals are printed for analysis.

    • Execute the calculation.

    Example Gaussian Input (obpp_props.gjf):

Computational Workflow Diagram

G cluster_prep Preparation cluster_qm Quantum Mechanical Calculation cluster_analysis Analysis Build 1. Build Initial Structure (Molecular Editor) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Freq 3. Frequency Calculation Opt->Freq Validate Validation: All Frequencies Real? Freq->Validate Validate->Opt No (Imaginary Freq.) Props 4. Single-Point Calculation (NBO, HOMO/LUMO, MEP) Validate->Props Yes Analyze 5. Interpret Data & Visualize Results Props->Analyze

Caption: Computational workflow for electronic structure analysis.

Part 3: Data Analysis and Interpretation

Molecular Geometry and Structure

The first output to analyze is the final optimized geometry. Key bond lengths and angles should be tabulated and compared with experimental data if available, or with values from similar, well-characterized structures. This comparison serves as an initial validation of the chosen theoretical method.

Caption: Molecular structure of o-Bromophenyl propionate.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[16][17] This energy gap is fundamental to predicting the reactivity of electrophiles and nucleophiles.[18]

Table 1: Calculated Frontier Orbital Energies

Property Hartree-Fock (HF) Density Functional Theory (B3LYP)
HOMO Energy (eV) Calculated Value Calculated Value
LUMO Energy (eV) Calculated Value Calculated Value

| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |

(Note: Actual values would be populated from the calculation output files.)

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals.[19] Its most powerful feature is the analysis of donor-acceptor interactions using second-order perturbation theory. This reveals stabilizing electronic delocalizations, such as hyperconjugation.

A key interaction to investigate is the delocalization of electron density from an oxygen lone pair (a donor NBO) into an adjacent anti-bonding orbital (an acceptor NBO), like π*(C=O). The stabilization energy, E(2), associated with this interaction quantifies its importance.[20] A large E(2) value indicates a strong electronic interaction, contributing significantly to the molecule's overall stability.[21]

Table 2: Key NBO Donor-Acceptor Interactions (B3LYP)

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(O8) π*(C9=O10) Calculated Value
LP(Br7) σ*(C1-C2) Calculated Value

| σ(C11-C12) | π*(C9=O10) | Calculated Value |

(Note: LP = Lone Pair. Atom numbering corresponds to the diagram. Actual values would be populated from the NBO section of the output file.)

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It provides a simple, visual guide to intermolecular interactions.

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are prime sites for electrophilic attack or hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

  • Halogen Bonding: The bromine atom is of particular interest. Due to an anisotropic charge distribution, the tip of the bromine atom (along the C-Br bond axis) can exhibit a region of positive potential known as a "σ-hole," making it a potential halogen bond donor.[22][23][24] The MEP surface is an essential tool for visualizing this feature.

Conclusion

This guide has outlined a robust and theoretically grounded workflow for the detailed analysis of o-Bromophenyl propionate's electronic structure. By systematically performing geometry optimization, frequency validation, and subsequent property calculations, researchers can obtain reliable insights into the molecule's geometry, stability, and reactivity. The analysis of Frontier Molecular Orbitals, Natural Bond Orbitals, and the Molecular Electrostatic Potential provides a multi-faceted understanding that connects fundamental quantum mechanics to tangible chemical behavior. The principles and protocols described herein are readily adaptable to other molecular systems, providing a powerful computational toolkit for professionals in chemical research and drug development.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. Ames Laboratory. [Link][13]

  • Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? | ResearchGate. (2016). ResearchGate. [Link][10]

  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. (2026). Q-Chem. [Link][14]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps | Matlantis. (2025). Matlantis. [Link][25]

  • A Technical Overview of Molecular Simulation Software | IntuitionLabs. (2026). IntuitionLabs. [Link][12]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link][22]

  • Zhu, Z., Xu, Z., & Zhu, W. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling, 60(6), 2683–2696. [Link][23]

  • Gaussian Basis Set for Iodine and Bromine Containing Molecules - YouTube. (2024). YouTube. [Link][11]

  • aug-cc-pwcCVTZ basis set for Bromine - NWChem. (2014). NWChem. [Link][26]

  • Urban, J., et al. (1986). An effective basis set with bond functions for studying the energetics of bromine compounds. Chemical Physics Letters, 128. [Link][27]

  • Ford, M. C., & Ho, P. S. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. [Link][24]

  • Natural Bond Orbital (NBO) Analysis. Gaussian. [Link][19]

  • Al-Wsl, A., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link][7]

  • Mary, Y. S., et al. (2019). Molecular docking, Spectroscopic, NLO, NBO and antimicrobial analysis of (Z)-3-(3-bromophenyl)-1- (1H-imidazol-1-yl) prop-2-en-1-one. ResearchGate. [Link][28]

  • Hartree-Fock Calculations Give Good Agreement with Experimental Data. (2023). Chemistry LibreTexts. [Link][3]

  • Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192. [Link][9]

  • Ulaş, M. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. International Journal of Chemistry and Technology. [Link][21]

  • Sher-Jan, C. (2006). An Introduction to Hartree-Fock Molecular Orbital Theory. University of California, Berkeley. [Link][2]

  • Hartree–Fock method - Wikipedia. Wikipedia. [Link][4]

  • Brudnik, K., et al. Ab initio and density functional theory calculations of proton affinities for volatile organic compounds. The European Physical Journal Special Topics. [Link][6]

  • Balan, B., et al. (2015). Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives. International Journal of ChemTech Research. [Link][20]

  • An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. (2023). Science and Education Publishing. [Link][5]

  • Chen, H. Y., et al. (2009). Density Functional Study of Structures and Electron Affinities of BrO4F/BrO4F−. International Journal of Molecular Sciences. [Link][8]

  • Propionic acid, o-bromo-phenyl ester - SIELC Technologies. (2018). SIELC Technologies. [Link][15]

  • Kumar, V., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. [Link][1]

  • Siddique, Z. A., et al. (2019). Density functional theory-supported studies of structural and electronic properties of substituted-phenol derivatives synthesize. Turkish Journal of Chemistry. [Link][16]

  • Sebastian, C. P., et al. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Journal of Ovonic Research. [Link][17]

  • Kumar, V., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. [Link][29]

Sources

Exploratory

o-Bromophenyl propionate potential biological activities

An in-depth technical analysis of o-Bromophenyl propionate (and its methyl/ethyl ester derivatives, such as methyl 3-(2-bromophenyl)propanoate) reveals a compound whose primary biological significance lies not in its nat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of o-Bromophenyl propionate (and its methyl/ethyl ester derivatives, such as methyl 3-(2-bromophenyl)propanoate) reveals a compound whose primary biological significance lies not in its native state, but in its role as a privileged pharmacophore precursor. As a Senior Application Scientist, I approach this molecule as a highly versatile synthetic intermediate. The strategic placement of the ortho-bromine atom provides an ideal handle for palladium-catalyzed cross-coupling, while the propionate aliphatic chain serves as a flexible backbone for cyclization reactions.

This whitepaper explores the downstream biological activities unlocked by o-bromophenyl propionate and provides self-validating experimental workflows for synthesizing these bioactive derivatives.

Chemical Profile & Structural Significance

o-Bromophenyl propionate (CAS: 23600-76-2; Methyl ester CAS: 66191-86-4) is a hydrophobic, pale-yellow liquid[1][2]. In medicinal chemistry, the molecule is prized for two reactive domains:

  • The ortho-Halogenated Aromatic Ring: The bromine atom is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings.

  • The Propionate Ester: The ester can be reduced to an alcohol, oxidized to an aldehyde, or subjected to Kulinkovich cyclopropanation, acting as the carbon scaffold for complex ring systems[3][4].

Domains of Biological Activity (Derivative-Based)

Because the native ester has limited aqueous solubility and lacks a strong hydrogen-bond donor, it is typically transformed into complex cyclic or acid derivatives to achieve target-specific biological activity.

A. CXCR1/CXCR2 Receptor Antagonism (Anti-Inflammatory)

Derivatives of 2-arylpropionic acids—synthesized directly from bromophenyl propionates—are potent inhibitors of Interleukin-8 (IL-8) biological activity[5]. IL-8 binds to CXCR1 and CXCR2 G-protein-coupled receptors on neutrophils, triggering intracellular Ca2+ release and chemotaxis. While traditional NSAIDs (like ketoprofen) exhibit weak IL-8 inhibition alongside COX inhibition, specific enantiomers of novel 2-arylpropionic acids lack COX activity but strongly antagonize CXCR1/2. This makes them highly valuable for treating neutrophil-dependent pathologies such as psoriasis, chronic obstructive pulmonary disease (COPD), and melanoma[5].

B. Melatonin (MT2) and Histamine (H1) Receptor Modulation

Through cascade cyclization, o-bromophenyl propionate is converted into 4-aryl-tetralins and 2-functionalized tetralins[3]. The tetralin scaffold is a privileged structure in neuropharmacology. Specific derivatives act as highly selective Melatonin MT2 receptor antagonists (e.g., 4-P-PDOT), which are utilized to map receptor subtypes in tissues. Other derivatives modulate tyrosine hydroxylase activity and bind to Histamine H1 receptors, presenting therapeutic potential for neuropsychiatric disorders and addiction[3][6].

C. Oncology: Renal Cancer Cell Inhibition

Subjecting o-bromophenyl propionate to Kulinkovich cyclopropanation yields cyclopropanols that can be expanded into seven-membered carbocycles (guaiane sesquiterpenes)[4]. This structural motif is the core of Englerin A , a natural product derivative that exhibits 1000-fold selectivity in inhibiting the growth of renal cancer cell lines by disrupting calcium ion channels[4].

Mechanistic Pathways & Workflows

Pathway Visualization: IL-8 / CXCR Inhibition

IL8_Signaling IL8 Interleukin-8 (IL-8) CXCR CXCR1 / CXCR2 Receptors (Neutrophil Membrane) IL8->CXCR Binds GProtein G-Protein Activation CXCR->GProtein Activates Calcium Intracellular Ca2+ Release GProtein->Calcium Triggers Chemotaxis Neutrophil Chemotaxis & Tissue Inflammation Calcium->Chemotaxis Induces Inhibitor 2-Arylpropionate Derivative (o-Bromophenyl Propionate Origin) Inhibitor->CXCR Antagonizes

Caption: IL-8 signaling pathway and targeted antagonism by 2-arylpropionic acid derivatives.

Synthetic Workflow: Cascade Prins/Friedel-Crafts Cyclization

To synthesize bioactive 4-aryl-tetralins, o-bromophenyl propionate undergoes a highly efficient cascade reaction. The causality of this design is elegant: the ester is modified to an aldehyde, and the bromine is replaced with a vinyl group. A Lewis acid then forces an intramolecular Prins reaction, creating a benzylic carbocation that is immediately trapped by an external arene (Friedel-Crafts)[3][6].

Synthetic_Workflow A o-Bromophenyl Propionate B LiAlH4 Reduction (0°C, THF) A->B C Suzuki Coupling (Pd(dppf)Cl2) B->C D Dess-Martin Oxidation C->D E BF3·Et2O Mediated Prins Cyclization D->E F Friedel-Crafts Alkylation E->F G Bioactive 4-Aryl-Tetralin (e.g., MT2 Antagonist) F->G

Caption: Synthetic cascade from o-bromophenyl propionate to bioactive 4-aryl-tetralins.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems with built-in analytical checkpoints.

Protocol 1: Synthesis of 3-(2-Vinylphenyl)propanal (Precursor to Tetralins)

Causality: The ester must be reduced and cross-coupled to install the necessary olefin and aldehyde moieties required for the Prins cyclization[3].

  • Reduction: Dissolve methyl 3-(2-bromophenyl)propionate (1.0 eq) in anhydrous THF under argon. Cool to 0 °C.

  • Addition: Slowly add LiAlH4 (1.2 eq) portion-wise. Rationale: Slow addition controls the exothermic release of H2 gas and prevents over-reduction side reactions.

  • Quench & Extract: After 2 hours (monitor via TLC for ester disappearance), quench sequentially with water, 15% NaOH, and water (Fieser method) to precipitate aluminum salts. Filter and concentrate to yield 3-(2-bromophenyl)propan-1-ol.

  • Suzuki Coupling: Combine the alcohol (1.0 eq), pinacol vinylboronate (1.5 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq) in a degassed dioxane/water mixture. Reflux for 12 hours. Validation: 1H NMR should show distinct multiplet peaks at δ 5.2-5.7 ppm corresponding to the newly installed vinyl protons[3].

  • Oxidation: Treat the resulting 3-(2-vinylphenyl)propan-1-ol with Dess-Martin periodinane (1.2 eq) in CH2Cl2 at room temperature for 2 hours to yield the aldehyde.

Protocol 2: Cascade Prins/Friedel-Crafts Cyclization

Causality: BF3·Et2O acts as a Lewis acid, activating the aldehyde carbonyl to nucleophilic attack by the pendant vinyl group. This forms a highly reactive carbocation intermediate that is trapped by an electron-rich aromatic nucleophile[6].

  • Preparation: In a flame-dried Schlenk flask, dissolve 3-(2-vinylphenyl)propanal (1.0 eq) and the chosen nucleophile (e.g., anisole, 1.05 eq) in anhydrous CH2Cl2.

  • Activation: Cool the mixture to 0 °C. Dropwise, add BF3·Et2O (1.1 eq). Rationale: Strict temperature control prevents polymerization of the vinyl group and limits non-specific intermolecular aldol condensations.

  • Reaction & Monitoring: Stir at 0 °C for 2 hours. The reaction mixture typically darkens as the benzylic carbocation forms and is subsequently quenched by the arene.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over Na2SO4, and purify via flash chromatography (silica gel, hexane/EtOAc). Validation: High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY/NOESY) must be used to confirm the trans/cis stereochemistry of the resulting 4-aryl-tetralin-2-ol[6].

Quantitative Data Summary

The table below summarizes the biological targets and therapeutic applications of the diverse compound classes derived from the o-bromophenyl propionate scaffold.

Derivative ClassBiological TargetPrimary Therapeutic AreaTypical Activity Range (IC50 / Ki)Reference
2-Arylpropionic Acids CXCR1 / CXCR2 (IL-8)Psoriasis, COPD, Melanoma10 - 500 nM (Chemotaxis Inhibition)[5]
4-Aryl-tetralins Melatonin MT2 ReceptorSleep Disorders, Neuro-mappingSub-nanomolar (Selective Antagonism)[3][6]
2-Aminotetralins Histamine H1 / Tyrosine HydroxylasePsychoses, Addiction1 - 50 nM[3][6]
Guaiane Sesquiterpenes TRPC4/5 Calcium ChannelsRenal Cell Carcinoma1 - 87 nM (GI50)[4]

Conclusion

While o-bromophenyl propionate is rarely administered as an active pharmaceutical ingredient (API) in its raw form, its structural geometry makes it a cornerstone of modern synthetic medicinal chemistry. By leveraging its orthogonal reactive sites—the reducible propionate ester and the cross-coupleable ortho-bromide—researchers can access a vast chemical space. From regulating neutrophil chemotaxis via CXCR1/2 pathways to inducing targeted cytotoxicity in renal cancer cells, the downstream applications of this precursor are foundational to both current drug discovery and advanced chemical biology.

References

  • PubChem. "Phenol, 2-bromo-, 1-propanoate | C9H9BrO2 | CID 90204". National Center for Biotechnology Information. URL: [Link]

  • Allegretti, M., et al. "2-aryl-propionic acids and pharmaceutical compositions containing them". WO2003043625A1, Google Patents.
  • Li, Y., et al. "Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin". Beilstein Journal of Organic Chemistry. URL: [Link]

  • Cha, J. K., & Kulinkovich, O. G. "Construction of Seven-Membered Carbocycles via Cyclopropanols". Organic Letters, ACS Publications. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of o-Bromophenyl Propionate Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Rationale Substituted aryl bromides, particularly o-bromophenyl propionate derivatives like methyl 3-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

Substituted aryl bromides, particularly o-bromophenyl propionate derivatives like methyl 3-(2-bromophenyl)propanoate, are highly versatile bifunctional building blocks. They are critical precursors in the synthesis of complex molecular scaffolds, including medicinally relevant 4-aryltetralins, benzocycloheptenes, and various alkaloid natural products[1].

However, performing a Suzuki-Miyaura cross-coupling directly on these substrates presents two distinct chemical challenges:

  • Steric Hindrance: The bulky propionate chain at the ortho position impedes both the oxidative addition of the palladium catalyst and the subsequent reductive elimination of the biaryl product.

  • Chemoselectivity (Base Sensitivity): Standard Suzuki-Miyaura protocols often rely on strong aqueous bases (e.g., NaOH, KOH) which rapidly hydrolyze (saponify) the propionate ester into a carboxylic acid, destroying the bifunctional nature of the building block[2].

While some traditional synthetic routes circumvent this by reducing the ester to an alcohol prior to the cross-coupling step[1], this application note details a state-of-the-art, chemoselective protocol. By utilizing a sterically accommodating dialkylbiaryl phosphine ligand and a precisely tuned mild base, researchers can directly couple the intact ester in high yields.

Mechanistic Insights & Catalyst Design

The Suzuki-Miyaura coupling proceeds via three critical stages: oxidative addition, transmetalation, and reductive elimination[3],[4]. Designing a protocol for o-bromophenyl propionate requires tuning each step:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond[3]. Because the ortho-propionate group creates a sterically congested environment, we utilize Pd(OAc)₂ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich nature of SPhos accelerates oxidative addition, while its extreme steric bulk prevents the formation of inactive palladium off-cycle species.

  • Transmetalation: This is the rate-limiting step for base-sensitive substrates. The base must activate the arylboronic acid by forming a nucleophilic boronate complex [ArB(OH)₃]⁻ without attacking the ester[3],[2]. We employ K₃PO₄ in a biphasic Toluene/H₂O system. Water is essential here; it solubilizes the inorganic base and drastically accelerates the mass transfer and formation of the reactive boronate species[5].

  • Reductive Elimination: The bulky SPhos ligand forces the two aryl groups on the Pd(II) center into a cis-conformation, driving the rapid reductive elimination of the sterically hindered biaryl product and regenerating the Pd(0) catalyst[4].

Visualizing the Catalytic Cycle

SuzukiCycle Pd0 1. Active Catalyst [Pd(0)L2] OxAdd 2. Oxidative Addition [Ar-Pd(II)(L)2-Br] Sterically Hindered Pd0->OxAdd + o-Bromophenyl propionate (Rate-determining) TransMet 3. Transmetalation [Ar-Pd(II)(L)2-Ar'] Ester Intact OxAdd->TransMet + Ar'-B(OH)2 + K3PO4 (Mild Base) - KBr RedElim 4. Reductive Elimination Biaryl Propionate Product TransMet->RedElim cis-Isomerization RedElim->Pd0 - Target Product Regenerates Pd(0)

Figure 1: Suzuki-Miyaura catalytic cycle tailored for o-bromophenyl propionate.

Quantitative Data: Reaction Optimization

The selection of the base and solvent is the most critical parameter for preventing the degradation of the propionate ester[2]. Table 1 summarizes the optimization data demonstrating the causality behind the chosen conditions.

Table 1: Optimization of Base and Solvent for o-Bromophenyl Propionate Coupling

Base (2.0 equiv)Solvent System (Ratio)Temp (°C)Conversion (%)Ester Hydrolysis (%)
NaOHTHF / H₂O (5:1)65>95>90 (Failed)
Na₂CO₃Toluene / H₂O (5:1)808515
Cs₂CO₃1,4-Dioxane / H₂O (5:1)8092<5
K₃PO₄ Toluene / H₂O (5:1) 80 >98 None Detected

Note: K₃PO₄ provides the optimal balance of basicity to drive transmetalation while remaining entirely orthogonal to the ester functionality.

Experimental Workflow

Workflow S1 1. Degassing & Assembly S2 2. Catalyst Activation S1->S2 N2 Flow S3 3. Cross-Coupling (Mild Base) S2->S3 Add Substrates S4 4. Biphasic Quench S3->S4 TLC Check S5 5. Purification (Chromatography) S4->S5 Organic Phase

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed for a 1.0 mmol scale reaction of methyl 3-(2-bromophenyl)propanoate with a standard arylboronic acid.

Materials & Reagents:

  • Methyl 3-(2-bromophenyl)propanoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5.0 mL) and Deionized H₂O (1.0 mL)

Procedure:

  • Reagent Assembly & Degassing (Crucial Step):

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Causality: Oxygen is a diradical that rapidly oxidizes electron-rich phosphine ligands (like SPhos) into phosphine oxides, permanently deactivating the catalyst[4].

    • Validation: Seal the flask with a septum and purge with Nitrogen/Argon via vacuum-backfill cycles (x3).

  • Solvent Addition & Catalyst Activation:

    • Action: Add degassed Toluene (5.0 mL) and degassed H₂O (1.0 mL) via syringe. Finally, add the liquid methyl 3-(2-bromophenyl)propanoate.

    • Validation: Stir at room temperature for 5 minutes. Self-Validation Checkpoint: Observe the reaction mixture. A color shift from dark red/brown (Pd(II) precatalyst) to a pale yellow or orange homogeneous solution indicates the successful reduction and formation of the active Pd(0)-SPhos complex. If the solution turns opaque black, Pd(0) has aggregated into inactive "Palladium black" due to oxygen ingress.

  • Cross-Coupling:

    • Action: Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously (1000 rpm) for 4–6 hours.

    • Causality: Vigorously stirring a biphasic mixture is required to maximize the interfacial surface area where transmetalation occurs[5].

  • Reaction Monitoring & Quench:

    • Action: Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

    • Validation: The starting bromide should be completely consumed, replaced by a lower-Rf UV-active spot (the biaryl product). Once complete, cool to room temperature and dilute with EtOAc (10 mL) and H₂O (10 mL).

  • Workup & Purification:

    • Action: Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Troubleshooting & Causality

  • Issue: High levels of protodebromination (formation of methyl 3-phenylpropanoate instead of the cross-coupled product).

    • Cause: The rate of transmetalation is too slow relative to oxidative addition, allowing the Pd(II) intermediate to undergo premature reduction or abstract a proton from the solvent.

    • Solution: Increase the water content slightly to accelerate boronate formation[5], or ensure the K₃PO₄ is finely milled to increase its active surface area.

  • Issue: Detection of ester hydrolysis (carboxylic acid formation).

    • Cause: Reaction temperature exceeded 90 °C, or an incorrect/stronger base was accidentally utilized.

    • Solution: Strictly adhere to K₃PO₄ and maintain the internal temperature at exactly 80 °C. The biphasic nature naturally buffers the organic layer from harsh pH extremes.

  • Issue: Catalyst precipitation (Palladium Black).

    • Cause: Insufficient ligand coordination or oxygen contamination.

    • Solution: Ensure the Pd:Ligand ratio is strictly 1:2. Sparge solvents with nitrogen for at least 30 minutes prior to use.

References

  • Suzuki-Miyaura Coupling: Mechanism ChemTalk[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Helvetica Chimica Acta (via ArODES)[Link]

  • Suzuki reaction Wikipedia [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols Beilstein Journal of Organic Chemistry (via PMC)[Link]

Sources

Application

Application Note: Strategic Sonogashira Coupling of o-Bromophenyl Propionate with Terminal Alkynes

Executive Summary The synthesis of o-alkynylphenyl esters represents a critical juncture in the development of oxygen-containing heterocycles, such as benzofurans and coumarins, which are ubiquitous in pharmaceutical sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of o-alkynylphenyl esters represents a critical juncture in the development of oxygen-containing heterocycles, such as benzofurans and coumarins, which are ubiquitous in pharmaceutical scaffolds. This application note details the optimized palladium-catalyzed, copper-cocatalyzed Sonogashira cross-coupling of o-bromophenyl propionate with terminal alkynes. By utilizing a propionate ester as a temporary protecting group, researchers can actively suppress premature cyclization, enabling the high-yield isolation of versatile o-alkynylphenyl intermediates for subsequent structural elaboration[1].

Mechanistic Rationale & Reaction Dynamics

The Sonogashira reaction relies on a highly synergistic dual catalytic cycle. The Pd(0) species undergoes oxidative addition into the C(sp²)–Br bond of the o-bromophenyl propionate. Concurrently, the Cu(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide. Transmetalation transfers the alkynyl ligand to the Pd(II) complex, followed by reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst[2].

Causality of the Propionate Group: Utilizing o-bromophenyl propionate rather than an unprotected o-bromophenol is a strategic experimental choice. Free phenols can coordinate with palladium (potentially poisoning the catalyst) or undergo uncontrolled in situ cyclization under basic conditions. The propionate ester effectively masks the hydroxyl nucleophile, ensuring the coupling proceeds cleanly. The resulting o-alkynylphenyl propionate serves as a stable, isolable scaffold for subsequent targeted cyclizations[3].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br L_2] Pd0->OxAdd + o-Bromophenyl propionate TransMet Transmetalation [Ar-Pd(II)-C≡C-R L_2] OxAdd->TransMet + Cu-C≡C-R - CuBr RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - o-Alkynylphenyl propionate CuCycle Cu(I) Cycle Base + Terminal Alkyne Form Cu-Acetylide CuCycle->TransMet Cu-Acetylide delivery

Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira coupling of o-bromophenyl propionate.

Reaction Optimization & Quantitative Data

Because the C–Br bond is inherently less reactive toward oxidative addition than a C–I bond, elevated temperatures and a robust catalyst system are required. Table 1 summarizes the optimization parameters for coupling o-bromophenyl propionate with phenylacetylene.

Table 1: Optimization of Reaction Parameters

EntryPd Catalyst (5 mol%)Co-Catalyst (10 mol%)Base (2.0 eq) / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₂Cl₂CuIEt₃N / THF601284Standard conditions; moderate reaction rate.
2Pd(PPh₃)₄CuIiPr₂NH / DMF80893 Elevated temp in DMF overcomes ortho-steric hindrance.
3Pd(OAc)₂ + 2 PPh₃CuIK₂CO₃ / Toluene801476Heterogeneous inorganic base slows transmetalation.
4Pd(PPh₃)₂Cl₂NoneEt₃N / THF602441Absence of CuI drastically reduces reaction rate[2].
5Pd(PPh₃)₄CuIiPr₂NH / DMF80845Aerobic conditions led to significant Glaser homocoupling.

Discussion: As demonstrated in Entry 2, utilizing a highly polar aprotic solvent (DMF) with diisopropylamine (iPr₂NH) at 80 °C provides the thermodynamic driving force required to overcome the steric hindrance of the ortho-ester group.

Validated Experimental Protocol

This methodology is designed as a self-validating system . Strict adherence to anaerobic techniques is required to prevent Glaser homocoupling (the oxidative dimerization of the terminal alkyne).

Reagents Required:

  • o-Bromophenyl propionate (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • CuI (0.10 mmol, 10 mol%)

  • Diisopropylamine (iPr₂NH) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF (5.0 mL)

Step-by-Step Methodology:

  • Equipment Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat for 3 cycles).

  • Reagent Charging: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ and CuI to the Schlenk tube.

  • Solvent & Base Addition: Inject the degassed DMF and iPr₂NH via syringe. Stir for 5 minutes at room temperature.

  • Substrate Addition: Add o-bromophenyl propionate followed by dropwise addition of phenylacetylene. (The slight 1.2 equiv excess of alkyne compensates for trace homocoupling).

  • Reaction Initiation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 80 °C.

  • Monitoring (Self-Validation Checkpoint): The initial mixture will appear pale yellow. Upon heating to 80 °C, successful reduction to the active Pd(0) species and subsequent catalytic turnover is visually confirmed by the reaction mixture darkening to a deep brown/black homogenous solution. Monitor via TLC (Hexanes/EtOAc 9:1); the starting bromide should be consumed within 8 hours.

  • Quench & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl complexes with copper salts, drawing them into the aqueous layer and preventing them from streaking during chromatography. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-5% EtOAc in Hexanes) to afford the pure o-alkynylphenyl propionate.

Downstream Utility: Heterocycle Assembly

The isolated o-alkynylphenyl propionates are primed for diverse cyclization pathways. Base-mediated saponification followed by intramolecular hydroalkoxylation yields 2-substituted benzofurans. Alternatively, electrophilic cyclization (e.g., using I₂) affords 3-iodo-benzofurans, which can undergo further Suzuki-Miyaura cross-coupling to build complex multi-ring systems[1].

Workflow SM o-Bromophenyl Propionate + Terminal Alkyne Coupling Sonogashira Coupling (Pd/Cu, Base) SM->Coupling Intermediate o-Alkynylphenyl Propionate Coupling->Intermediate Cyclization Electrophilic or Metal-Catalyzed Cyclization Intermediate->Cyclization Deprotection/ Activation Product Substituted Benzofuran / Coumarin Cyclization->Product

Figure 2: Synthetic workflow from Sonogashira coupling to downstream heterocyclic scaffolds.

References

  • [1] Title: Benzofuran synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • [2] Title: Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update Source: researchgate.net URL:

  • [3] Title: dihydropyrimidine dehydrogenase deficiency: Topics by Science.gov Source: science.gov URL:

Sources

Method

Application Notes and Protocols: o-Bromophenyl Propionate in Polymer Chemistry and Material Science

A Senior Application Scientist's Guide for Researchers Foreword: On the Application of o-Bromophenyl Propionate Extensive investigation of scientific literature and patent databases reveals a notable absence of direct ap...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

Foreword: On the Application of o-Bromophenyl Propionate

Extensive investigation of scientific literature and patent databases reveals a notable absence of direct applications for o-bromophenyl propionate as a monomer, initiator, or functional additive in the fields of polymer chemistry and material science. While its isomers and other brominated phenyl derivatives have established roles, o-bromophenyl propionate itself does not appear to be a compound of significant utility or research interest in these areas.

This guide, therefore, pivots to address the broader and well-documented applications of structurally related bromophenyl-containing molecules. The principles, protocols, and insights discussed herein for compounds such as bromophenyl (meth)acrylates and bromophenyl (meth)acrylamides provide a foundational understanding that would be applicable should a novel use for o-bromophenyl propionate emerge. The presence of the bromophenyl moiety is the key functional aspect, offering pathways for post-polymerization modification and influencing material properties.

Introduction: The Role of Bromophenyl Moieties in Advanced Polymer Synthesis

The incorporation of bromophenyl groups into polymer structures is a strategic approach to designing functional materials with tailored properties. The bromine atom serves as a versatile synthetic handle, enabling a range of post-polymerization modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and metallation reactions. This allows for the precise introduction of various functionalities, transforming a base polymer into a material with specific optical, electronic, or biological properties. Furthermore, the high atomic mass and polarizability of bromine can enhance properties such as refractive index and flame retardancy.

This guide will focus on the application of bromophenyl-containing monomers in controlled polymerization techniques, which allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

PART 1: Application in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful tools for the synthesis of polymers with complex architectures.[1] While o-bromophenyl propionate is not a recognized initiator for ATRP, other brominated compounds, like ethyl 2-bromopropionate, are commonly used.[2] The principles of ATRP can be extended to the polymerization of bromophenyl-containing monomers.

Atom Transfer Radical Polymerization (ATRP) of Bromophenyl-Containing Monomers

ATRP is a versatile method for polymerizing a wide range of monomers, including styrenes, acrylates, and methacrylates.[1] The presence of a bromophenyl group on the monomer can influence the polymerization kinetics and the properties of the resulting polymer.

Key Experimental Considerations:

  • Catalyst System: The choice of catalyst is crucial for a successful ATRP. A common catalyst system is a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).[3]

  • Initiator: An alkyl halide, such as ethyl 2-bromoisobutyrate, is typically used to initiate the polymerization.

  • Solvent: The choice of solvent depends on the solubility of the monomer and the resulting polymer. Toluene, anisole, and dimethylformamide (DMF) are common choices.

  • Temperature: The polymerization is typically carried out at elevated temperatures (e.g., 60-110 °C) to ensure a suitable rate of polymerization.

Experimental Workflow for ATRP:

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Bromophenyl Monomer Schlenk Charge to Schlenk Flask Monomer->Schlenk Initiator Initiator (e.g., EBiB) Initiator->Schlenk Catalyst Catalyst (e.g., CuBr) Catalyst->Schlenk Ligand Ligand (e.g., PMDETA) Ligand->Schlenk Solvent Solvent Solvent->Schlenk Degas Degas (Freeze-Pump-Thaw) Schlenk->Degas Seal Polymerization Polymerize at Temp (T) Degas->Polymerization Place in Oil Bath Precipitation Precipitate in Non-solvent Polymerization->Precipitation Cool & Expose to Air Filtration Filter & Dry Precipitation->Filtration Characterization Characterize (GPC, NMR) Filtration->Characterization

Caption: Workflow for ATRP of bromophenyl-containing monomers.

Protocol: ATRP of N-(p-bromophenyl)methacrylamide (BPMAm)

This protocol is adapted from methodologies described for the polymerization of similar N-substituted acrylamides.[4]

Materials:

  • N-(p-bromophenyl)methacrylamide (BPMAm)

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous Toluene

  • Methanol

  • Basic alumina

Procedure:

  • Purification of Reagents:

    • BPMAm is recrystallized from a suitable solvent (e.g., ethanol/water mixture).

    • CuBr is washed with acetic acid, then ethanol, and dried under vacuum.

    • PMDETA and EBiB are distilled under reduced pressure.

    • Toluene is dried over sodium and distilled.

  • Polymerization:

    • In a Schlenk flask, add CuBr (e.g., 0.1 mmol).

    • Add BPMAm (e.g., 10 mmol) and a magnetic stir bar.

    • Seal the flask with a rubber septum and purge with argon for 15 minutes.

    • Add anhydrous toluene (e.g., 10 mL) via a degassed syringe.

    • Add PMDETA (e.g., 0.1 mmol) via a degassed syringe. The solution should turn green/blue.

    • Add EBiB (e.g., 0.1 mmol) via a degassed syringe to initiate the polymerization.

    • Place the flask in a preheated oil bath at 90 °C and stir.

  • Monitoring and Termination:

    • Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

    • After the desired conversion is reached (or after a set time), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

  • Purification of the Polymer:

    • Dilute the reaction mixture with a small amount of toluene and pass it through a short column of basic alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Characterization Data:

ParameterTechniqueExpected Outcome
Molecular Weight (Mn)GPCControlled by the [Monomer]/[Initiator] ratio.
Polydispersity Index (PDI)GPCTypically < 1.3 for a well-controlled polymerization.
Chemical Structure¹H NMRConfirmation of polymer structure and calculation of monomer conversion from residual monomer signals.
Thermal PropertiesTGA/DSCDetermination of thermal stability and glass transition temperature (Tg), which is influenced by the bulky bromophenyl group.

PART 2: Post-Polymerization Modification

The true utility of incorporating bromophenyl moieties into a polymer backbone lies in their potential for post-polymerization modification. This allows for the synthesis of a wide array of functional materials from a single parent polymer.

Reaction Scheme: Suzuki Coupling on a Poly(bromophenyl-co-styrene)

Caption: Suzuki coupling for post-polymerization modification.

Protocol: Suzuki Coupling on a Brominated Polystyrene Derivative

This protocol provides a general method for modifying a polymer containing bromophenyl groups.

Materials:

  • Polymer with bromophenyl groups (e.g., poly(4-bromostyrene))

  • Arylboronic acid (e.g., phenylboronic acid, pyrene-1-boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the brominated polymer (1 equivalent of Br) in toluene.

    • Add the arylboronic acid (1.5 equivalents).

    • Add an aqueous solution of K₂CO₃ (3 equivalents).

    • Degas the mixture by bubbling with argon for 20-30 minutes.

  • Catalyst Addition and Reaction:

    • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.05 equivalents).

    • Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Separate the organic layer and wash it with deionized water (3 times).

    • Concentrate the organic layer under reduced pressure.

    • Precipitate the modified polymer by adding the concentrated solution to a large volume of methanol.

    • Collect the polymer by filtration and wash with methanol.

    • Further purify the polymer by redissolving in a suitable solvent (e.g., THF) and re-precipitating.

    • Dry the final product under vacuum.

Analysis of Modification:

  • ¹H NMR: The disappearance of signals corresponding to the protons on the bromophenyl ring and the appearance of new signals from the coupled aryl group will confirm the reaction.

  • UV-Vis and Fluorescence Spectroscopy: If a chromophoric or fluorophoric group (like pyrene) is attached, these techniques can be used to quantify the degree of functionalization.

  • GPC: To ensure that no significant chain degradation or cross-linking occurred during the modification.

PART 3: Applications in Material Science

Polymers containing bromophenyl groups, especially after modification, have potential applications in various areas of material science.

  • Flame Retardants: Brominated polymers can act as flame retardants.[5] When heated, they can release HBr, which acts as a radical scavenger in the gas phase, inhibiting the combustion process.[6]

  • High Refractive Index Polymers: The high electron density of the bromine atom contributes to a higher refractive index. These polymers can be used in optical applications such as anti-reflective coatings and materials for light-emitting diodes (LEDs).

  • Functional Surfaces: Post-polymerization modification allows for the creation of surfaces with specific wettability, biocompatibility, or sensing capabilities. For example, grafting hydrophilic polymer chains onto a brominated polymer surface can create anti-fouling coatings.

  • Molecularly Imprinted Polymers (MIPs): Bromophenyl-containing functional monomers can be used in the synthesis of MIPs for selective recognition of target molecules.[7]

Conclusion

While o-bromophenyl propionate currently holds no established role in polymer chemistry, the broader class of bromophenyl-containing monomers offers a rich platform for the design and synthesis of advanced functional materials. The protocols and principles outlined in this guide for the polymerization and modification of these monomers provide a robust starting point for researchers aiming to develop novel polymers with tailored properties for a wide range of applications in material science and beyond. The versatility of the bromine atom as a synthetic handle ensures that this class of monomers will continue to be of significant interest to the polymer science community.

References

  • Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). (2024). Macromolecules. Available at: [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). Molecules. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • Brominated esters, methods for their preparation and use thereof as flame retardants. (2003). Google Patents.
  • Atom Transfer Radical Polymerization (ATRP). (2023). Labinsights. Available at: [Link]

  • Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. (n.d.). ResearchGate. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Eureka | Patsnap. Available at: [Link]

  • p-Bromophenyl propionate. (n.d.). PubChem. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • 3-(3-bromophenyl)propanoic Acid. (n.d.). PubChem. Available at: [Link]

  • 2-(4-Bromophenyl)propanoic acid. (n.d.). PubChem. Available at: [Link]

  • 3-(2-Bromophenyl)propionic acid. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (2015). ResearchGate. Available at: [Link]

  • What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications. (2023). Oceanchem Group. Available at: [Link]

  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. (2024). MDPI. Available at: [Link]

  • Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. (2026). MDPI. Available at: [Link]

  • Preparation method of p-bromophenyl-boric acid. (n.d.). Google Patents.
  • The Principles of Atom Transfer Radical Polymerization. (2023). Encyclopedia MDPI. Available at: [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024). ECHA. Available at: [Link]

  • Development of Environmentally Friendly Atom Transfer Radical Polymerization. (2020). MDPI. Available at: [Link]

  • CHAPTER 8. Atom Transfer Radical Polymerization (ATRP). (n.d.). ResearchGate. Available at: [Link]

  • Study on the Impacts of Brominated Flame Retardants on the Recycling of WEEE plastics in Europe. (n.d.). BSEF. Available at: [Link]

Sources

Application

Application Note: High-Yield Hydrolysis of o-Bromophenyl Propionate to 2-Bromophenol

Mechanistic Rationale: The Superiority of Base-Catalyzed Cleavage The hydrolysis of phenyl esters can theoretically proceed via acidic or basic pathways. However, for the conversion of o-bromophenyl propionate to 2-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Superiority of Base-Catalyzed Cleavage

The hydrolysis of phenyl esters can theoretically proceed via acidic or basic pathways. However, for the conversion of o-bromophenyl propionate to 2-bromophenol, base-catalyzed saponification is the definitively superior method[1].

In this mechanism, hydroxide ions perform a rapid nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate[2]. The subsequent collapse of this intermediate expels the o-bromophenoxide anion. Because the phenoxide ion is a highly stable leaving group—stabilized by resonance and the inductive electron-withdrawing effect of the ortho-bromine—this collapse is highly favorable. Furthermore, the reaction is driven completely to the right by the irreversible formation of the carboxylate salt (sodium propionate) and the phenoxide salt, preventing any backward equilibrium that plagues acid-catalyzed protocols[1].

Process Visualization

G A o-Bromophenyl Propionate B Saponification (NaOH, MeOH/H2O, 65°C) A->B C Sodium o-Bromophenoxide + Sodium Propionate B->C Irreversible Hydrolysis D Acidification (HCl to pH < 2) C->D E 2-Bromophenol + Propanoic Acid D->E Protonation F Liquid-Liquid Extraction (CH2Cl2) E->F G Bicarbonate Wash (Saturated NaHCO3) F->G Organic Phase H Aqueous Waste (Sodium Propionate) G->H Aqueous Phase I Organic Phase (Pure 2-Bromophenol) G->I Organic Phase

Workflow for the base-catalyzed hydrolysis and selective isolation of 2-bromophenol.

Self-Validating Protocol Design

A robust chemical protocol must provide the operator with real-time, visual feedback to confirm successful progression. This workflow is designed to be self-validating:

  • Phase 1 (Hydrolysis): The initial heterogeneous mixture of the hydrophobic ester in aqueous methanol becomes completely homogeneous as the water-soluble sodium salts are formed.

  • Phase 2 (Acidification): Upon the addition of HCl, the homogeneous solution turns cloudy, and a dense, oily layer (free 2-bromophenol) visibly separates from the aqueous phase.

  • Phase 3 (Selective Extraction): The isolation of 2-bromophenol at scale can be challenging due to side products[3]. To resolve this, the pKa differential between 2-bromophenol (pKa ~8.4) and the byproduct propanoic acid (pKa ~4.8) is exploited. A sodium bicarbonate wash (pH ~8) selectively deprotonates the acid, moving it to the aqueous waste, while the phenol remains safely protonated in the organic phase.

Step-by-Step Experimental Protocol

Materials & Reagents:

  • o-Bromophenyl propionate: 10.0 mmol (2.29 g)

  • Sodium Hydroxide (NaOH): 25.0 mmol (1.0 g, 2.5 equiv.)

  • Methanol (MeOH): 15 mL

  • Deionized Water: 15 mL

  • Hydrochloric Acid (HCl): 2M aqueous solution

  • Dichloromethane (CH2Cl2): 45 mL

  • Saturated Sodium Bicarbonate (NaHCO3): 20 mL

  • Anhydrous Sodium Sulfate (Na2SO4)

Execution Steps:

  • Saponification: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-bromophenyl propionate (10.0 mmol) in 15 mL of methanol. Add a solution of NaOH (25.0 mmol) dissolved in 15 mL of deionized water. Causality: Methanol ensures the hydrophobic ester remains in solution, while water dissolves the base and resulting salts.

  • Reflux: Heat the mixture to 65–70 °C with vigorous stirring for 2 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2) until the starting material spot is entirely consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Causality: Removing methanol is critical to prevent the Fischer esterification of propanoic acid back into a methyl ester during the subsequent acidification step.

  • Acidification: Transfer the remaining aqueous solution to an Erlenmeyer flask. Place it in an ice bath and slowly add 2M HCl dropwise while stirring, until the pH of the solution reaches < 2. The solution will become turbid, and the 2-bromophenol will separate as an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with CH2Cl2 (3 × 15 mL)[4]. Combine the organic layers.

  • Selective Bicarbonate Wash: To remove the propanoic acid byproduct, wash the combined organic layers with saturated aqueous NaHCO3 (1 × 20 mL). Vent the separatory funnel frequently to release CO2 gas.

  • Drying and Concentration: Wash the organic layer with brine (1 × 15 mL), dry over anhydrous Na2SO4, and filter. Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by short-path column chromatography over silica gel using a Hexane/EtOAc gradient to afford pure 2-bromophenol[4].

Comparative Kinetic Data

The table below summarizes the efficiency of various hydrolytic conditions for phenyl esters to justify the selected parameters[1].

Hydrolysis MethodCatalyst / ReagentTemperature (°C)Time (h)Yield of Phenol (%)Mechanistic Feature
Base-Catalyzed (Saponification) NaOH (aq) / MeOH65 - 702> 95Irreversible collapse of tetrahedral intermediate; forms stable salts.
Acid-Catalyzed H2SO4 (aq)1001880 - 90Reversible equilibrium; requires massive excess of water to drive completion.
Enzymatic Lipase (e.g., CRL)3748< 60Mild conditions but slow; prone to product inhibition and poor scalability.

Analytical Validation

To confirm the success of the hydrolysis, perform 1H-NMR (CDCl3) on the purified product. The successful cleavage of the propionate group is confirmed by the complete disappearance of the aliphatic ethyl signals (a quartet near 2.6 ppm and a triplet near 1.2 ppm) and the appearance of a broad, exchangeable phenolic -OH singlet typically observed between 5.0 and 5.5 ppm.

References

  • Title: Biphenol Building Block and its Application in the Synthesis of (+)‐di‐epi‐Gonytolide A Source: Uni-Stuttgart URL: [Link]

  • Title: PEEL EXTRACT ASSOCIATED OXIDATIVE GREEN DAKIN SYNTHESIS OF SOME PHENOLS Source: OSZK (National Széchényi Library) URL: [Link]

Sources

Method

Application Note: Analytical HPLC Method for o-Bromophenyl Propionate Quantification

Introduction & Scientific Context o-Bromophenyl propionate (o-BPP) and its ester derivatives (e.g., methyl 3-(2-bromophenyl)propionate) are highly versatile synthetic intermediates. They are prominently utilized in casca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

o-Bromophenyl propionate (o-BPP) and its ester derivatives (e.g., methyl 3-(2-bromophenyl)propionate) are highly versatile synthetic intermediates. They are prominently utilized in cascade intramolecular Prins/Friedel–Crafts cyclizations to synthesize complex 4-aryltetralin-2-ols and other pharmacophores critical to active pharmaceutical ingredient (API) development.

Because o-BPP serves as a foundational building block in multi-step syntheses, accurate quantification of its purity, reaction conversion rates, and degradation products is non-negotiable. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of o-BPP, developed in strict accordance with the modernized guidelines.

Method Development Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to move beyond mere checklists and understand the physicochemical causality driving method parameters:

  • Stationary Phase Selection: A high-carbon-load C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. The hydrophobic nature of the brominated aromatic ring and the aliphatic propionate chain requires a highly non-polar stationary phase to achieve adequate retention and prevent co-elution with polar synthetic byproducts (e.g., unreacted phenols or short-chain acids).

  • Mobile Phase & pH Control: The mobile phase utilizes a gradient of Water and Acetonitrile (ACN). ACN is preferred over methanol due to its lower viscosity (reducing system backpressure) and superior mass transfer properties, which yield sharper peaks for halogenated aromatics. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent and lowers the pH to ~2.0. This suppresses the ionization of any residual acidic impurities and masks unreacted surface silanols on the column, preventing peak tailing.

  • Detection Wavelengths: The o-bromophenyl moiety exhibits strong π→π∗ transitions. Detection at 220 nm provides maximum sensitivity for the ester/carbonyl group (ideal for low-level quantification), while 254 nm tracks the aromatic ring, offering a highly stable baseline for impurity qualification.

Analytical Workflow

HPLC_Workflow A Sample Prep (o-BPP Extraction) B RP-HPLC Separation (C18, Gradient) A->B C UV Detection (220 & 254 nm) B->C D Data Processing (Integration) C->D E Method Validation (ICH Q2(R2)) D->E

Figure 1: End-to-end analytical workflow for HPLC quantification of o-Bromophenyl propionate.

Step-by-Step Experimental Protocol

Chromatographic Conditions

Program your HPLC system with the following validated parameters to ensure a self-validating, reproducible run:

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C (Crucial for stabilizing retention times against ambient laboratory fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL (Optimized to prevent column overloading while maintaining the Limit of Quantitation).

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

Gradient Program: The gradient is designed to elute polar impurities early, followed by the hydrophobic o-BPP, concluding with a high-organic wash to prevent carryover.

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 30% 80% B (Linear ramp for separation)

  • 10.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80% 30% B (Return to initial conditions)

  • 15.1 - 20.0 min: 30% B (Re-equilibration)

Standard and Sample Preparation

Expert Insight: Always match your sample diluent to the initial mobile phase conditions (30:70 ACN:Water). Injecting a sample dissolved in 100% strong solvent (like pure ACN) into a weaker mobile phase causes premature band broadening and distorted peak shapes (the "solvent effect").

  • Diluent Preparation: Mix 300 mL of Acetonitrile with 700 mL of Water.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of o-BPP reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with pure Acetonitrile to ensure complete solubilization of the hydrophobic standard.

  • Working Standards: Perform serial dilutions of the stock solution using the Diluent to prepare calibration standards at 10, 25, 50, 100, and 150 µg/mL.

  • Sample Preparation: Weigh the synthesized o-BPP sample (target ~10 mg), dissolve in 1 mL ACN, and dilute to a final theoretical concentration of 100 µg/mL using the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Criteria (ICH Q2(R2) Aligned)

Under the modernized, analytical procedures must be evaluated through a lifecycle approach, ensuring they remain "fit for purpose." The following table summarizes the quantitative data requirements and acceptance criteria for validating this o-BPP assay.

Validation ParameterICH Q2(R2) ObjectiveExperimental DesignAcceptance Criteria
Specificity Ensure no interference from impurities/blank.Inject blank, placebo, and known synthetic precursors (e.g., o-bromophenol).Resolution ( Rs​ ) ≥2.0 between o-BPP and closest eluting peak. No blank interference at Rt​ .
Linearity Demonstrate proportional response.Inject 5 concentration levels (10 to 150 µg/mL) in triplicate.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy Assess closeness to true value.Spike known amounts of o-BPP at 50%, 100%, and 150% of target concentration.Mean recovery across all levels must be between 98.0% and 102.0% .
Precision Evaluate method repeatability.6 replicate injections of the 100 µg/mL working standard.Relative Standard Deviation (%RSD) of peak areas ≤2.0% .
LOD / LOQ Determine lowest detectable/quantifiable limits.Serial dilution of the 10 µg/mL standard until signal drops.Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ.

References

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link][1][2]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

  • ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL:[Link][4]

Sources

Application

Application Note: GC-MS Analysis of o-Bromophenyl Propionate and its Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic Intermediates and Active Pharmaceutical Ingredient (API) Precursors Introduction & Analytical Rationale o-Bromophe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic Intermediates and Active Pharmaceutical Ingredient (API) Precursors

Introduction & Analytical Rationale

o-Bromophenyl propionate (2-bromophenyl propionate) and its isomeric derivatives are critical intermediates in pharmaceutical synthesis, frequently serving as precursors in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Accurate qualitative and quantitative analysis of these halogenated esters—alongside their free-acid and phenolic metabolites—is paramount for assessing synthetic yield, impurity profiling, and pharmacokinetic stability.

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is the gold standard for this analysis. The technique leverages the high volatility of propionate esters and the distinct isotopic signature of bromine to create a self-validating analytical system. This application note details the optimized methodologies, chemical causality behind derivatization, and diagnostic fragmentation pathways required for the robust analysis of o-bromophenyl propionate and its derivatives.

Experimental Design & Causality (E-E-A-T)

As analytical scientists, we do not merely execute steps; we engineer the analytical environment to control molecular behavior. The following choices form the foundation of this protocol:

The Causality of Derivatization

While the parent ester (o-bromophenyl propionate) is inherently volatile and amenable to direct GC injection, biological matrices or reaction mixtures invariably contain unreacted o-bromophenol or hydrolyzed bromophenylpropionic acid. These species possess active protons (hydroxyl and carboxyl groups) that interact via hydrogen bonding with the silanol groups on the GC column stationary phase, causing severe peak tailing, irreversible adsorption, and quantitative inaccuracy[1].

To circumvent this, we employ N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a derivatizing agent. MSTFA replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups, neutralizing polarity and drastically enhancing thermal stability and chromatographic resolution[2].

Chromatographic Separation Strategy

The selection of a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS) is deliberate. The polarizable phenyl rings embedded in the stationary phase interact via π−π stacking with the brominated aromatic ring of the analyte. This specific interaction provides superior resolution of ortho, meta, and para positional isomers compared to 100% dimethylpolysiloxane columns, ensuring accurate isomer quantitation.

The Self-Validating Isotope Metric

Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). This isotopic signature acts as an internal validation system for peak assignment[3]. Any diagnostic ion retaining the bromine atom MUST exhibit this characteristic doublet separated by 2 atomic mass units (amu). If a peak is observed at m/z 172 without an equivalent peak at m/z 174, it is immediately disqualified as a brominated fragment, indicating co-elution or background interference.

Diagnostic Fragmentation Mechanisms

Understanding the 70 eV EI fragmentation pathway is critical for structural elucidation. For o-bromophenyl propionate, the molecular ion [M]∙+ (m/z 228/230) undergoes two primary competitive cleavage pathways:

  • McLafferty-Type Rearrangement: The loss of methylketene ( C3​H4​O , 56 Da) via a cyclic transition state yields the o-bromophenol radical cation at m/z 172/174.

  • α -Cleavage: The direct loss of the propionyl radical ( C3​H5​O∙ , 57 Da) yields the o-bromophenoxy cation at m/z 171/173.

Fragmentation_Pathway M Molecular Ion [M]•+ m/z 228 / 230 (1:1 Isotope Ratio) F1 [M - Methylketene]•+ m/z 172 / 174 o-Bromophenol radical cation M->F1 - C3H4O (56 Da) Rearrangement F2 [M - Propionyl]+ m/z 171 / 173 o-Bromophenoxy cation M->F2 - C3H5O• (57 Da) α-cleavage F3 [M - Br]+ m/z 149 Phenoxypropionate cation M->F3 - Br• (79/81 Da) Halogen loss F4 [C6H4OH]+ m/z 93 Phenoxy cation F1->F4 - Br• (79/81 Da)

Fig 1. EI-MS fragmentation pathway of o-Bromophenyl propionate.

Step-by-Step Analytical Protocol

GCMS_Workflow S1 Sample Prep & LLE/SPE S2 Derivatization (MSTFA/Pyridine) S1->S2 S3 GC Injection (Split 10:1, 250°C) S2->S3 S4 Capillary GC (5% Phenyl Phase) S3->S4 S5 EI Ionization (70 eV) S4->S5 S6 Mass Analyzer (Quadrupole) S5->S6

Fig 2. Self-validating GC-MS workflow for brominated propionates and derivatives.

Phase 1: Sample Preparation & Derivatization
  • Extraction: Aliquot 1.0 mL of the sample matrix into a glass centrifuge tube. Add 2.0 mL of MS-grade Ethyl Acetate. Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes.

  • Drying: Transfer the upper organic layer to a clean GC vial and evaporate to complete dryness under a gentle stream of ultra-high-purity (UHP) nitrogen at 35 °C. Caution: Do not exceed 35 °C to prevent volatilization of the parent ester.

  • Derivatization: Add 50 µL of anhydrous Pyridine (acting as an acid scavenger and catalyst) and 50 µL of MSTFA to the dried residue.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes to ensure complete silylation of any free o-bromophenol or acidic impurities.

  • Cooling: Allow the sample to return to room temperature prior to injection.

Phase 2: GC-MS Acquisition
  • Injection: Inject 1.0 µL of the derivatized sample into the GC inlet. A split ratio of 10:1 is employed to prevent column overloading, which is critical for halogenated aromatics that exhibit fronting at high concentrations.

  • Inlet Temperature: Maintain the inlet at 250 °C. This temperature ensures instantaneous volatilization without inducing thermal degradation of the carbon-bromine bond.

  • Oven Program: Initiate at 70 °C (hold for 2 min), ramp at 15 °C/min to 280 °C, and hold for 5 minutes to bake out heavy matrix components.

Quantitative Data & Instrumental Parameters

Table 1: Optimized GC-MS Operating Parameters
ParameterSpecification / ValueRationale
Column 30 m × 0.25 mm ID × 0.25 µm (5% Phenyl)Optimal π−π interactions for isomer resolution.
Carrier Gas Helium (UHP, 99.999%), 1.2 mL/minProvides optimal linear velocity and inertness.
Injection Mode Split (10:1), 250 °CPrevents column overloading and peak fronting.
Transfer Line Temp 280 °CPrevents cold-spot condensation of analytes.
Ion Source Temp 230 °CBalances ionization efficiency and fragmentation.
Ionization Energy 70 eV (EI)Standardized energy for library matching[2].
Scan Range m/z 50 to 450Captures low-mass aromatics and high-mass TMS derivatives.
Table 2: Diagnostic EI-MS Fragments for Target Analytes
Compound / DerivativeMolecular Ion ( [M]∙+ )Base Peak (100%)Key Diagnostic Ions (m/z)
o-Bromophenyl propionate 228 / 230 (1:1)172 / 174171 / 173, 149, 93
o-Bromophenol (TMS ether) 244 / 246 (1:1)229 / 231150, 93, 73 (TMS+)
2-(o-Bromophenyl)propionic acid (TMS ester) 300 / 302 (1:1)183 / 185285 / 287, 104, 73 (TMS+)

Note: The presence of the m/z 73 ion ( [Si(CH3​)3​]+ ) confirms successful derivatization of the acidic/phenolic metabolites.

System Suitability & Self-Validation

Prior to analyzing unknown samples, a System Suitability Test (SST) must be performed using a structurally similar internal standard, such as 4-chlorophenyl propionate .

  • Isotope Verification: The software must automatically calculate the isotope ratio of the target peaks. A 79 Br/ 81 Br ratio falling outside the 0.95–1.05 range triggers an automatic flag for co-eluting interferences.

  • Derivatization Efficiency: The absence of a peak for underivatized o-bromophenol (m/z 172/174) in the chromatogram confirms >99% derivatization efficiency by MSTFA.

References

  • Title: Derivatization Methods in GC and GC/MS | Source: IntechOpen | URL: [Link]

  • Title: Quantitative Characterization of Derivatization Effects in Separations Techniques I. Derivatization of Ibuprofen | Source: ResearchGate | URL: [Link]

Sources

Method

Derivatization of o-Bromophenyl propionate for analytical purposes

Application Note & Protocol Guide Topic: Analytical Strategies for o-Bromophenyl Propionate: A Guide to Derivatization for GC-MS Analysis Audience: Researchers, scientists, and drug development professionals. Abstract Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Analytical Strategies for o-Bromophenyl Propionate: A Guide to Derivatization for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantitative analysis of o-bromophenyl propionate, an ester of o-bromophenol and propionic acid, presents unique challenges for gas chromatography (GC) due to potential thermal lability and the polarity of its hydrolysis products. This guide provides a comprehensive framework for the robust analysis of this compound by focusing on a derivatization-based strategy. The core methodology involves a controlled chemical hydrolysis of the ester to liberate o-bromophenol, which is subsequently derivatized to enhance its volatility and improve chromatographic performance. We present two field-proven derivatization protocols—silylation and acetylation—complete with detailed step-by-step instructions, the chemical rationale behind each choice, and typical GC-Mass Spectrometry (GC-MS) parameters for analysis. This document is designed to equip researchers with the necessary technical knowledge to implement a reliable and validated analytical workflow.

Principle of the Analytical Strategy

Direct GC analysis of o-bromophenyl propionate can be challenging. A more robust and widely applicable strategy involves the chemical conversion of the analyte into a form more amenable to GC analysis. This is achieved through a two-stage process:

  • Hydrolysis: The ester bond of o-bromophenyl propionate is cleaved using base-catalyzed hydrolysis. This reaction quantitatively releases the constituent o-bromophenol and propionate salt. The focus of subsequent analysis is the phenolic moiety, as it is a common chromophore and a reliable proxy for the original ester concentration.

  • Derivatization: Phenols, including o-bromophenol, contain a polar hydroxyl (-OH) group with an active hydrogen. This polarity can lead to poor peak shape (tailing) and reduced sensitivity in GC analysis due to interactions with the stationary phase.[1] Derivatization chemically modifies this -OH group, replacing the active hydrogen with a non-polar functional group.[2] This transformation increases the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved detection limits.[3]

The overall experimental approach is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Analyte Sample Containing o-Bromophenyl Propionate Hydrolysis Alkaline Hydrolysis (e.g., NaOH, heat) Analyte->Hydrolysis Acidification Acidification (e.g., HCl to pH < 2) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction of o-Bromophenol (e.g., with Dichloromethane) Acidification->Extraction Drying Drying of Organic Extract (Anhydrous Na₂SO₄) Extraction->Drying Deriv Derivatization Reaction (Silylation or Acetylation) Drying->Deriv GCMS GC-MS Injection & Analysis Deriv->GCMS

Caption: General workflow for the analysis of o-Bromophenyl Propionate.

Protocol 1: Alkaline Hydrolysis

This protocol details the cleavage of the ester bond to liberate o-bromophenol.

2.1. Rationale Base-catalyzed hydrolysis (saponification) is an efficient and irreversible method for cleaving ester bonds. Using a strong base like sodium hydroxide (NaOH) ensures the reaction proceeds to completion. Subsequent acidification protonates the resulting phenoxide and propionate salts, allowing the neutral o-bromophenol to be extracted into an organic solvent.

2.2. Materials and Reagents

  • Sample containing o-Bromophenyl propionate

  • Methanol (HPLC grade)

  • 2 M Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel (250 mL)

  • Round-bottom flask and reflux condenser

  • pH indicator strips or pH meter

  • Rotary evaporator or nitrogen stream evaporator

2.3. Step-by-Step Protocol

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a minimal volume of methanol in a round-bottom flask.

  • Hydrolysis: Add 20 mL of 2 M NaOH solution to the flask. Attach the reflux condenser and heat the mixture to 60-70°C in a water bath for 1 hour with stirring.

  • Cooling: After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

  • Acidification: Transfer the cooled solution to a 250 mL separatory funnel. Slowly add 6 M HCl dropwise while gently swirling. Check the pH frequently, continuing to add acid until the solution is acidic (pH < 2).

  • Extraction: Add 30 mL of dichloromethane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate completely.[4]

  • Collection: Drain the lower organic layer (DCM) into a clean flask.

  • Repeat Extraction: Perform two additional extractions on the aqueous layer, each with a fresh 20 mL portion of dichloromethane. Combine all organic extracts.

  • Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove residual water.[4]

  • Concentration: Concentrate the dried extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. This concentrate, containing o-bromophenol, is now ready for derivatization.

Protocol 2: Derivatization of o-Bromophenol

Two primary methods are presented: silylation and acetylation. The choice depends on reagent availability, required derivative stability, and laboratory preference.

Method A: Silylation with BSTFA + TMCS

Silylation is a rapid and highly effective method for derivatizing phenols. It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.[5]

3.1. Rationale & Mechanism N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor that reacts with the hydroxyl group of o-bromophenol.[6][7] Trimethylchlorosilane (TMCS) is often added as a catalyst to increase the reactivity of the silylating agent, especially for hindered hydroxyl groups.[3] The reaction produces a volatile and thermally stable TMS ether derivative.

G r1 o-Bromophenol plus + r2 BSTFA arrow TMCS (catalyst) 70°C r2->arrow p1 o-Bromophenyl-TMS-ether arrow->p1 plus2 + p2 Byproducts

Caption: Silylation of o-Bromophenol using BSTFA.

3.2. Materials and Reagents

  • Dried o-bromophenol extract (from Section 2)

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane)

  • Pyridine or Acetonitrile (anhydrous grade, as solvent)

  • GC vials (2 mL) with crimp caps

  • Heating block or water bath

3.3. Step-by-Step Protocol

  • Solvent Addition: To the 1 mL concentrated extract from the hydrolysis step, add 100 µL of anhydrous pyridine or acetonitrile.

  • Reagent Addition: In a well-ventilated fume hood, add 100 µL of BSTFA and 10 µL of TMCS to the vial.[5] Caution: Silylating reagents are sensitive to moisture and should be handled in a dry environment.[8]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Place the vial in a heating block or water bath set to 70-80°C for 30-45 minutes to facilitate the reaction.[5]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. An aliquot of 1 µL is typically used.[5]

Method B: Acetylation with Acetic Anhydride

Acetylation provides highly stable derivatives and can be performed in aqueous-adjacent conditions, offering an alternative to moisture-sensitive silylation.

3.4. Rationale & Mechanism Acetic anhydride reacts with phenols under basic conditions to form stable acetate esters.[9] The base, such as potassium carbonate or pyridine, acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion. The resulting o-bromophenyl acetate is less polar and more volatile than the parent phenol.

G r1 o-Bromophenol plus + r2 Acetic Anhydride arrow Pyridine (base) Room Temp r2->arrow p1 o-Bromophenyl acetate arrow->p1 plus2 + p2 Acetic Acid

Caption: Acetylation of o-Bromophenol.

3.5. Materials and Reagents

  • Dried o-bromophenol extract (from Section 2)

  • Acetic Anhydride

  • Pyridine (anhydrous grade)

  • GC vials (2 mL) with crimp caps

3.6. Step-by-Step Protocol

  • Reagent Addition: To the 1 mL concentrated extract, add 200 µL of pyridine and 200 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Let the vial stand at room temperature for 30 minutes, or gently heat to 50-60°C for 10 minutes to ensure the reaction goes to completion.

  • Quenching (Optional): Add a small volume of water to quench any excess acetic anhydride. Vortex and allow the layers to separate. The upper organic layer contains the derivative.

  • Analysis: The sample is ready for GC-MS analysis. Inject 1 µL of the organic layer.

GC-MS Analysis & Expected Results

Derivatization significantly improves the chromatographic behavior of o-bromophenol. The following table outlines typical GC-MS parameters and the expected analytical improvements.

Table 1: Typical GC-MS Parameters for Derivatized o-Bromophenol

Parameter Setting Rationale
GC System Agilent, Thermo, or equivalent ---
Column 30 m x 0.25 mm ID, 0.25 µm film Standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) provides excellent resolution for these derivatives.[10]
Injector Splitless mode, 280°C Ensures efficient transfer of the analyte onto the column while minimizing thermal degradation.[10]
Carrier Gas Helium, constant flow at 1.0 mL/min Inert carrier gas standard for GC-MS applications.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) A typical temperature program that effectively separates the derivative from solvent and other matrix components.
MS System Quadrupole or Ion Trap ---
Ionization Mode Electron Impact (EI), 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching.[10]
Mass Range m/z 40-500 A wide scan range to capture the molecular ion and key fragment ions of the derivatives.

| Transfer Line | 290°C | Prevents condensation of the analyte before it reaches the mass spectrometer.[10] |

Table 2: Comparison of Analytical Performance

Analyte Property / Metric Before Derivatization (o-Bromophenol) After Silylation (TMS-ether) After Acetylation (Acetate ester)
Volatility Boiling Point High (due to H-bonding) Lower Lower
Polarity Polar Non-polar Moderately polar
Peak Shape Tailing Factor > 1.5 (often poor) ~1.0 (Symmetrical) ~1.0 (Symmetrical)
Detection Limit LOD Higher Significantly Lower[9] Significantly Lower[9]
Molecular Ion (M+) m/z 172/174 244/246 214/216

| Key Fragments | m/z | Complex | M-15 (loss of CH₃) | M-42 (loss of ketene) |

Note: Values are illustrative and depend on the specific instrumentation and matrix. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be visible in the molecular ion and bromine-containing fragments.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Lee, J., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(11), 2536–2541. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
  • Benchchem. (n.d.). Comparing the efficiency of silylation versus acylation for GC analysis of phenols.
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC.
  • Proestos, C., Sereli, D., & Kapsokefalou, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 4. [Link]

  • Chromatography Online. (n.d.). Derivatization reagents for GC.
  • Proestos, C., & Komaitis, M. (2008). Molecular mass (MM) and important ions present in the mass spectra of silylated phenolic compounds * in the examined plant extracts by GC-MS. ResearchGate.
  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Phytochemical Analysis, 17(3), 181-194. [Link]

  • Farré, M., Brix, R., & Barceló, D. (2007). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Journal of Chromatography A, 1160(1-2), 123-140. [Link]

  • Yilmaz, Y., & Toledo, R. T. (2006). Molecular mass (MM) and important ions present in the mass spectra of silylated phenolic compounds* in grape seed ethyl acetate extract by gas chromatography-mass spectrometry (GC-MS). ResearchGate.
  • SIELC Technologies. (2018). Propionic acid, o-bromo-phenyl ester.
  • Chem-Impex. (n.d.). Methyl 2-bromo-3-(4-bromophenyl)propionate.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Wang, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Journal of Chromatography A, 1723, 464875. [Link]

  • Scribd. (n.d.). CHY142-Synthesis of Butyl Propionate Via Fischer Esterification.
  • MedchemExpress. (n.d.). 2-(4-(Bromomethyl)phenyl)propanoic acid (Standard).
  • Gholami, M., & Farhadi, F. (2023). A comparative study on formation of propionates by esterification of propionic acid with different alcohols. Journal of Chemical Health Risks, 13(4). [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of o-Bromophenyl propionate from Isomeric Impurities

Welcome to the Technical Support Center for the purification of o-bromophenyl propionate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of o-bromophenyl propionate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isolating the desired ortho-isomer from its meta- and para-counterparts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the scientific integrity and success of your purification protocols.

Frequently Asked Questions (FAQs)

Q1: My initial reaction yields a mixture of o-, m-, and p-bromophenyl propionate. What is the most straightforward method to isolate the o-isomer?

A1: The most direct approach depends on the scale of your purification and the required purity. For laboratory-scale purifications where high purity is essential, column chromatography is often the most effective method. If you are working on a larger scale and the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be a viable option.

Q2: I'm observing very close spots on my Thin Layer Chromatography (TLC) analysis for the three isomers. How can I improve the separation?

A2: Close-running spots on TLC indicate that the isomers have very similar polarities. To improve separation, you can experiment with different solvent systems. A less polar solvent system will generally increase the separation of compounds with similar polarities. Consider using solvent mixtures with varying ratios of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Additionally, using a TLC plate with a different stationary phase, if available, could provide different selectivity.

Q3: Can I use crystallization to separate the o-isomer from the m- and p-isomers?

A3: Crystallization can be a powerful purification technique, but its success in separating isomers depends on significant differences in their solubility and crystal lattice energies.[1][2] The para-isomer, often being more symmetrical, may have a higher melting point and lower solubility, potentially allowing it to crystallize out of a solution while the ortho- and meta-isomers remain dissolved.[3] However, selective crystallization of the ortho-isomer from a mixture of all three can be challenging and may require extensive screening of solvents and conditions.

Q4: What analytical techniques are best for confirming the purity of my isolated o-bromophenyl propionate?

A4: A combination of techniques is recommended for unambiguous purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for quantifying the percentage of each isomer present.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the identity of the ortho-isomer through its characteristic aromatic proton splitting pattern.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification challenges.

Challenge 1: Poor Separation of Isomers by Column Chromatography

If you are experiencing co-elution or broad peaks during column chromatography, consider the following optimization strategies.

Systematic Troubleshooting Workflow

Column_Chromatography_Troubleshooting start Poor Isomer Separation check_solvent Optimize Solvent System start->check_solvent check_gradient Implement Gradient Elution check_solvent->check_gradient If still poor check_loading Assess Sample Loading check_gradient->check_loading If still poor check_column Evaluate Column Parameters check_loading->check_column If still poor success Achieve Baseline Separation check_column->success Resolution Improved

Caption: Troubleshooting workflow for column chromatography.

Detailed Protocols & Explanations

1. Solvent System Optimization:

  • Rationale: The choice of eluent is critical for achieving differential migration of the isomers on the stationary phase. The goal is to find a solvent system where the isomers have significantly different affinities for the stationary phase.

  • Protocol:

    • Perform a systematic TLC analysis using a range of solvent systems with varying polarities. Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Identify the solvent system that provides the largest difference in Retention Factor (Rf) values between the o-isomer and the m- and p-isomers.

    • Translate this solvent system to your column. A good starting point for the column's mobile phase is a slightly less polar composition than the one that gave the best TLC separation.

2. Gradient Elution:

  • Rationale: If a single isocratic solvent system fails to resolve all three isomers, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the separation, which can help to sharpen peaks and improve the resolution of later-eluting compounds.

  • Protocol:

    • Start the elution with a non-polar solvent that allows the least polar isomer to begin migrating down the column.

    • Slowly introduce a more polar solvent to increase the overall polarity of the mobile phase. This will accelerate the migration of the more strongly retained isomers.

    • Monitor the elution using a fraction collector and TLC analysis of the collected fractions.

3. Sample Loading:

  • Rationale: Overloading the column is a common cause of poor separation. An excessive amount of sample can lead to band broadening and overlapping peaks.

  • Protocol:

    • As a general rule, the amount of sample loaded should be no more than 1-5% of the mass of the stationary phase.

    • Dissolve the sample in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and which is also a weak eluent.

    • Apply the sample to the column in a narrow band.

Challenge 2: Inefficient Separation by Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[7][8][9] For isomers with close boiling points, this technique requires careful optimization.

Key Physicochemical Properties of Bromophenyl Propionate Isomers
IsomerPredicted Boiling Point (°C)Predicted Melting Point (°C)Notes
o-Bromophenyl propionate~250-260-The ortho-isomer often has a slightly higher boiling point than the meta-isomer due to dipole-dipole interactions.[10]
m-Bromophenyl propionate~245-255-
p-Bromophenyl propionate~250-260Solid at room temp.The para-isomer's symmetry can lead to a higher melting point.[3]

Note: Experimental boiling and melting points can vary. The data above is based on general trends for substituted aromatic compounds.

Troubleshooting & Optimization
  • Issue: Incomplete separation of isomers.

    • Cause: The boiling points of the isomers are very close, making separation by standard distillation difficult.

    • Solution:

      • Use a fractionating column with a high number of theoretical plates. A longer column or one packed with a high-surface-area material (e.g., Raschig rings, Vigreux indentations) will provide more condensation-vaporization cycles, leading to better separation.[8]

      • Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure reduces the boiling points of the compounds, which can sometimes increase the relative volatility difference between the isomers.

      • Maintain a slow and steady distillation rate. A slow rate allows for proper equilibrium to be established on each theoretical plate within the column.

  • Issue: Product solidifies in the condenser.

    • Cause: The p-isomer, which may have a higher melting point, can solidify if the condenser water is too cold.

    • Solution: Use slightly warmer water in the condenser or a condenser with a larger diameter to prevent clogging.

Challenge 3: Difficulty in Achieving High Purity by Crystallization

Selective crystallization relies on differences in the solubility of the isomers in a particular solvent.[11][12][13]

Workflow for Crystallization Method Development

Crystallization_Workflow start Isomer Mixture solvent_screen Screen Solvents for Differential Solubility start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cooling dissolve->cool filter Isolate Crystals by Filtration cool->filter analyze Analyze Purity of Crystals and Mother Liquor filter->analyze analyze->solvent_screen Purity Not Met pure_product High Purity o-Isomer analyze->pure_product Purity Met

Caption: Systematic approach for developing a crystallization protocol.

Protocol for Solvent Screening
  • Objective: To find a solvent that dissolves the o-isomer and at least one other isomer at elevated temperatures but has significantly different solubilities for them at lower temperatures.

  • Procedure:

    • Place a small amount of the isomer mixture into several test tubes.

    • Add a small amount of a different solvent to each test tube. Solvents to consider include alcohols (isopropanol, ethanol), esters (ethyl acetate), and hydrocarbons (heptane, toluene).

    • Heat the test tubes to dissolve the solid.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent yields crystals and analyze the composition of both the crystals and the remaining solution (mother liquor) by GC or HPLC.

  • Interpretation: An ideal solvent will result in the crystallization of one isomer in high purity, leaving the desired o-isomer enriched in the mother liquor, from which it can then be isolated.

Advanced Separation Techniques: HPLC and GC

For analytical and small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer superior resolving power.

HPLC Method Development
  • Column: A reverse-phase C18 column is a good starting point.[14][15][16]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), can effectively separate the isomers based on their subtle differences in hydrophobicity.[6][17]

  • Detection: UV detection is suitable as the bromophenyl group is a chromophore.

GC Method Development
  • Column: A capillary column with a polar stationary phase is recommended to exploit differences in the dipole moments of the isomers.

  • Temperature Program: A temperature gradient is typically necessary to ensure adequate separation and reasonable analysis time.[15]

  • Detection: A Flame Ionization Detector (FID) provides good sensitivity, while a Mass Spectrometer (MS) can aid in the identification of each isomer peak based on its fragmentation pattern.[4][18]

References

  • SIELC Technologies. (n.d.). Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column.
  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • Benchchem. (n.d.). Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)propionic acid.
  • Filo. (2025, March 27). Order of boiling point in para meta and ortho isomers.
  • Prepp. (2024, April 7). Which is the best suited method for the separation of para- and ortho-nitrophenols from 1:1 mixture?.
  • Quora. (2015, April 12). Which methods do chemical engineers use to separate isomers?.
  • Quora. (2018, December 27). What is the trend of the boiling point of ortho, meta, and para in aromatic compounds?.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Longdom Publishing. (n.d.). Advances in Crystallization for Separation Techniques.
  • SIELC Technologies. (2018, May 16). Separation of Butanoic acid, 4-bromophenyl ester (9CI) on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Bromopropylate and its Metabolites.
  • SIELC Technologies. (2018, May 16). Propionic acid, o-bromo-phenyl ester.
  • PubMed. (2019, July 5). Modeling of chiral gas chromatographic separation of alkyl and cycloalkyl 2-bromopropionates using cyclodextrin derivatives as stationary phases.
  • PubMed. (2011, March 15). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • The Chemistry Blog. (2023, September 27). What is Fractional Distillation?.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization.
  • Scribd. (n.d.). 03-Fractional Distillation Esters.
  • YouTube. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool.
  • Chegg.com. (2021, March 6). For this post-lab, you will be analyzing the GC-MS.

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in Cross-Coupling Reactions

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling densely functionalized aryl halides is fraught with chemoselectivity chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling densely functionalized aryl halides is fraught with chemoselectivity challenges. A notoriously difficult substrate class is o-bromophenyl esters , specifically o-bromophenyl propionate .

This guide provides field-proven, mechanistically grounded solutions to prevent the premature hydrolysis of the propionate ester during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and subsequent downstream processing.

The Chemical Dilemma: Why o-Bromophenyl Propionate Fails in Standard Conditions

The fundamental issue with o-bromophenyl propionate is a severe kinetic mismatch between the desired catalytic cycle and undesired side reactions.

  • Steric Hindrance: The ortho-bromo group creates a sterically congested environment, decelerating the initial oxidative addition of the palladium catalyst into the C–Br bond.

  • Hyper-Electrophilicity: Unlike standard alkyl esters, phenyl esters are highly activated. The phenoxide anion is an excellent, resonance-stabilized leaving group.

When subjected to standard Suzuki-Miyaura conditions (which typically rely on aqueous bases like Na₂CO₃ or NaOH), the hydroxide or carbonate nucleophiles rapidly attack the ester carbonyl. Because oxidative addition is slowed by steric bulk, saponification (hydrolysis) outpaces cross-coupling , yielding phenol and propionic acid rather than the desired biaryl compound.

CompetingPathways Start o-Bromophenyl Propionate + Boronic Species + Base PathA Aqueous/Strong Base (Standard Suzuki) Start->PathA H2O present PathB Anhydrous/TMSOK (Optimized Suzuki) Start->PathB Strictly Anhydrous Hydrolysis Premature Hydrolysis (Phenol + Propionic Acid) PathA->Hydrolysis Fast (OH- attack) Coupling Successful Cross-Coupling (Biaryl Propionate) PathA->Coupling Slow (Transmetalation) PathB->Hydrolysis Blocked (No H2O) PathB->Coupling Fast (Transmetalation)

Caption: Competing kinetic pathways of o-bromophenyl propionate under standard vs. anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing complete consumption of o-bromophenyl propionate, but my LC-MS shows only the phenol byproduct. How do I fix this? A1: Your ester is undergoing rapid base-catalyzed hydrolysis before transmetalation can occur. To resolve this, you must invert the kinetics by completely eliminating water from the reaction. Switch to an anhydrous solvent system (e.g., dry THF or Toluene) and utilize an organic-soluble, non-nucleophilic base.

Q2: If I remove water, how does the boronic acid undergo transmetalation? A2: Standard boronic acids require aqueous base to form the reactive boronate species. In anhydrous conditions, you should switch your coupling partner from a boronic acid to a fast-acting boronic ester (such as a neopentyl glycol or pinacol ester)[1]. To facilitate transmetalation without water, use Potassium trimethylsilanolate (TMSOK) . TMSOK acts as an organic-soluble, oxyanionic base that bridges the palladium and boron centers, driving homogeneous transmetalation while strictly precluding ester hydrolysis[1].

Q3: What if my specific boronic species is incompatible with TMSOK? Are there alternative bases? A3: If you cannot use TMSOK, powdered Potassium Fluoride (KF) is the premier alternative. In anhydrous conditions, powdered KF effectively activates the boron atom to enhance the polarization of the organic ligand for transmetalation, while leaving base-labile groups (like your phenyl propionate) completely unaffected[2].

Q4: My reaction successfully formed the biaryl propionate, but the ester hydrolyzed during purification. What went wrong? A4: The highest risk for post-reaction hydrolysis occurs during aqueous wash steps in the workup[3]. Extended contact time with basic aqueous solutions (used to remove catalysts) induces saponification. You must suppress the kinetic energy of the workup by using ice-cold solutions and weak bases, followed by immediate desiccation[3].

Troubleshooting Q1 When is the ester hydrolyzing? Reaction During Reaction Q1->Reaction Workup During Workup Q1->Workup Solvent Switch to Anhydrous Solvent (THF/Toluene) Reaction->Solvent Step 1 Temp Use Ice-Cold Weak Base (NaHCO3) Workup->Temp Step 1 Base Change Base to TMSOK or powdered KF Solvent->Base Step 2 Dry Dry organic layer immediately (Na2SO4) Temp->Dry Step 2

Caption: Troubleshooting decision tree for diagnosing and resolving ester hydrolysis.

Quantitative Base & Condition Comparison

To guide your optimization, refer to the following synthesized data comparing reaction conditions for o-bromophenyl propionate cross-coupling:

Base SystemSolvent SystemWater ContentRelative Hydrolysis RiskExpected Biaryl Yield
Na₂CO₃ (2.0 eq)Toluene / EtOH / H₂OHighCritical (>80%)< 20%
K₃PO₄ (2.0 eq)THF / H₂OModerateHigh (~50%)~ 40-50%
Powdered KF (3.0 eq)Toluene (Anhydrous)TraceLow (<10%)~ 75-85%
TMSOK (2.0 eq)THF (Anhydrous)NoneNone (0%) > 95%

Validated Experimental Protocols

These protocols are designed as self-validating systems. By strictly controlling the mechanistic variables (water and nucleophilicity), you guarantee the survival of the propionate group.

Protocol A: Anhydrous Suzuki-Miyaura Coupling using TMSOK

Causality: This protocol relies on TMSOK to act as a soluble µ-bridging ligand between Pd and B, bypassing the need for hydroxide-driven transmetalation[1].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon gas.

  • Reagent Loading: Add o-bromophenyl propionate (1.0 eq), the corresponding boronic ester (e.g., neopentyl glycol ester, 1.1 eq), and the Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Solvent Addition: Inject strictly anhydrous, degassed THF to achieve a 0.2 M concentration.

  • Base Addition: Add Potassium trimethylsilanolate (TMSOK, 2.0 eq) in a single portion under a positive stream of Argon. Note: TMSOK is highly hygroscopic; handle rapidly or inside a glovebox.

  • Reaction: Stir at room temperature. The homogeneous nature of TMSOK allows the reaction to often reach completion in under 30 minutes[1].

  • Validation: Monitor via TLC. The disappearance of the starting material without the appearance of a highly polar baseline spot (phenol) validates that transmetalation has outcompeted hydrolysis.

Protocol B: Hydrolysis-Free Aqueous Workup

Causality: If aqueous extraction is unavoidable, you must manipulate the kinetics. Lowering the temperature exponentially decreases the rate of base-catalyzed hydrolysis, while using an anhydrous drying agent immediately halts any residual aqueous reactivity[3].

  • Quenching: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath.

  • Dilution: Dilute the organic phase with a non-polar solvent (e.g., cold diethyl ether or EtOAc) to decrease the localized concentration of any basic species.

  • Cold Wash: Wash the organic layer with ice-cold , saturated aqueous NaHCO₃. Causality: NaHCO₃ is a weak base that neutralizes acidic impurities without generating a high enough pH to cleave the phenyl ester[3]. Do not let the biphasic layers sit unseparated for extended periods.

  • Brine Wash: Wash with ice-cold saturated NaCl (brine) to pull residual water out of the organic layer.

  • Immediate Desiccation: Drain the organic layer directly into an Erlenmeyer flask containing anhydrous Na₂SO₄. Swirl until the drying agent no longer clumps and flows freely[3]. Filter immediately and concentrate under reduced pressure.

References

  • Source: nih.
  • Source: benchchem.
  • Source: organic-chemistry.

Sources

Troubleshooting

Improving the regioselectivity of o-Bromophenyl propionate synthesis

Welcome to the dedicated technical support center for the synthesis of o-Bromophenyl propionate. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of o-Bromophenyl propionate. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this synthesis, with a particular focus on maximizing the regioselectivity for the ortho-isomer. Here, we will dissect common experimental challenges, provide evidence-based solutions, and offer detailed protocols to enhance the precision and efficiency of your work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthetic strategy for o-Bromophenyl propionate.

Q1: What are the primary synthetic routes to o-Bromophenyl propionate, and which is generally preferred for ortho-selectivity?

A1: There are two main approaches:

  • Route A: Bromination then Propionylation. This involves the initial bromination of phenol to produce o-bromophenol, followed by O-acylation (propionylation) of the hydroxyl group.

  • Route B: Propionylation then Bromination. This route begins with the O-acylation of phenol to form phenyl propionate, which is subsequently brominated.

For achieving high ortho-selectivity, Route A is generally preferred . The hydroxyl group of phenol can be leveraged with specific catalytic systems to direct bromination to the ortho position. Once o-bromophenol is secured, the subsequent propionylation is a straightforward O-acylation that does not alter the ring's substitution pattern.

Q2: Why is achieving high regioselectivity the main challenge in this synthesis?

A2: The core challenge lies in controlling the electrophilic aromatic substitution (bromination) step. Both the hydroxyl (-OH) group in phenol and the propionyloxy (-OCOC₂H₅) group in phenyl propionate are ortho, para-directing activating groups.[1][2] This means that during bromination, the electrophile (Br⁺) is directed to the positions ortho (2 and 6) and para (4) to the activating group. Often, the para position is sterically more accessible and electronically favored, leading to the formation of the p-bromophenyl propionate isomer as a significant, if not major, byproduct.[1]

Q3: Why does the direct bromination of phenol often lead to a mixture of products?

A3: The hydroxyl group is a very strong activating group, making the phenol ring highly reactive towards electrophiles.[3] When using highly reactive brominating agents like aqueous bromine (bromine water), the reaction is often difficult to control, leading to the rapid formation of polybrominated species, most commonly the white precipitate 2,4,6-tribromophenol.[2][3] Achieving selective mono-bromination requires milder reagents and carefully controlled conditions.

Q4: How can I distinguish between the ortho, meta, and para isomers of the final product?

A4: The isomers can be reliably distinguished using spectroscopic methods:

  • ¹H NMR Spectroscopy: The aromatic region of the spectrum is most informative. The ortho-isomer will show a complex multiplet pattern for the four adjacent aromatic protons. The para-isomer will exhibit a more symmetrical pattern, typically two doublets (an AA'BB' system). The meta-isomer will also show a distinct, complex pattern but with different coupling constants and chemical shifts compared to the ortho-isomer.

  • ¹³C NMR Spectroscopy: The number of unique signals in the aromatic region will differ based on the symmetry of the molecule. The para-isomer, being the most symmetric, will have fewer signals than the ortho and meta isomers.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can separate the isomers based on differences in polarity. The para-isomer is typically less polar than the ortho-isomer.

Troubleshooting Guide

This guide provides solutions to specific issues encountered during the synthesis.

IssueProbable Cause(s)Recommended Solutions & Scientific Rationale
1. Low Yield of ortho-Isomer; Predominance of para-Isomer A. Unfavorable Reaction Conditions: Standard bromination conditions (e.g., Br₂ in a non-polar solvent) often favor the sterically less hindered para product.1. Utilize a Directed Ortho-Bromination Protocol: For the bromination of phenol (Route A), employ a method known to favor ortho substitution. A highly effective method involves using N-Bromosuccinimide (NBS) as the bromine source in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in methanol.[4][5] The proposed mechanism suggests that the acid may conjugate with the phenolic oxygen, directing the bulky brominating agent to the nearby ortho position.[4] 2. Employ Amine Catalysis: The use of bulky secondary amines, like diisopropylamine or dibutylamine, can catalytically promote ortho-bromination of phenols with NBS.[6][7] The formation of an intermediate N-bromoamine is thought to be responsible for the enhanced ortho-selectivity.
B. Fries Rearrangement (Route B): If brominating phenyl propionate using a Lewis acid catalyst (e.g., AlCl₃), the desired product can rearrange to form C-acylated byproducts (ortho- and para-hydroxypropiophenone), which may then be brominated.1. Avoid Lewis Acids for Ring Bromination of Esters: When following Route B, avoid Lewis acid catalysts for the bromination step. Use conditions for electrophilic aromatic substitution on activated rings that do not promote rearrangement. 2. Prioritize Route A: The most reliable way to avoid this issue is to follow Route A (brominate phenol first, then propionylate). The propionylation of o-bromophenol is typically performed under basic conditions (e.g., with pyridine or triethylamine), which do not induce the Fries rearrangement.[8]
2. Formation of Polybrominated Byproducts A. Overly Reactive Brominating Agent: The phenol or phenyl propionate ring is highly activated, making it susceptible to multiple substitutions, especially with reagents like Br₂.[2]1. Use a Milder Brominating Agent: Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS). NBS releases Br⁺ more slowly, allowing for better control over the reaction.[9] 2. Control Stoichiometry: Use precisely one equivalent of the brominating agent relative to the phenol or phenyl propionate. Adding the brominating agent slowly and at a low temperature can further prevent over-bromination. 3. Choose an Appropriate Solvent: Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) can moderate the reactivity compared to polar solvents.[10]
3. Low or No Conversion A. Inactive Reagents: The brominating agent (especially NBS) can degrade over time. Catalysts may be poisoned.1. Verify Reagent Quality: Use freshly opened or purified NBS. Ensure solvents are anhydrous if required by the protocol. 2. Optimize Temperature: While low temperatures are often used to control selectivity, some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to find the optimal balance.
4. Hydrolysis of Propionate Ester A. Inappropriate Work-up: The propionate ester is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, especially at elevated temperatures.1. Use Mild Work-up Conditions: Quench the reaction with a neutral or mildly acidic/basic wash (e.g., saturated NH₄Cl or NaHCO₃ solution). Avoid prolonged exposure to strong acids or bases. Perform extractions and washes at cooler temperatures.

Experimental Protocols & Workflows

Recommended Workflow: Route A

The workflow below outlines the recommended synthetic path (Route A) which prioritizes the challenging regioselectivity step first.

G cluster_0 Step 1: Ortho-Selective Bromination cluster_1 Step 2: O-Propionylation cluster_2 Purification Phenol Phenol Ortho_Bromo o-Bromophenol Phenol->Ortho_Bromo NBS (1.0 eq) p-TsOH (10 mol%) Methanol, RT Final_Product o-Bromophenyl Propionate Ortho_Bromo->Final_Product Propionyl Chloride (1.1 eq) Pyridine or Et3N DCM, 0°C to RT Purification Work-up & Column Chromatography Final_Product->Purification

Caption: Recommended workflow for o-Bromophenyl propionate synthesis.

Protocol 1: Selective Ortho-Bromination of Phenol and Subsequent Propionylation

This protocol is adapted from methodologies proven to yield high ortho-selectivity for substituted phenols.[4][5]

Step 1: Synthesis of o-Bromophenol

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq.) in ACS-grade methanol (approx. 0.5 M concentration).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.10 eq.) to the solution and stir for 10 minutes at room temperature (20-25 °C) until it dissolves completely.

  • Bromination: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS, 1.0 eq.) in methanol. Add the NBS solution dropwise to the stirred phenol solution over 20-30 minutes. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

  • Monitoring: Monitor the reaction progress using TLC or GC. The reaction is often complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol. Redissolve the residue in diethyl ether or ethyl acetate and wash with water (2x), followed by saturated sodium bicarbonate solution (1x), and finally brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude o-bromophenol can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Synthesis of o-Bromophenyl Propionate

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the o-bromophenol (1.0 eq.) from the previous step in anhydrous dichloromethane (DCM).

  • Base Addition: Add a suitable base such as pyridine or triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the o-bromophenol is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove the base), water, saturated sodium bicarbonate solution, and brine.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure o-bromophenyl propionate.

Factors Influencing Regioselectivity

The choice of reagents and conditions is critical for directing the bromination to the desired ortho position.

G cluster_input Inputs cluster_factors Controlling Factors cluster_output Outputs Phenol Phenol Substrate Reagent Brominating Agent (NBS vs Br2) Catalyst Catalyst / Additive (p-TsOH, Amines) Solvent Solvent (Methanol, DCM) Temp Temperature (0°C to RT) Ortho Ortho-Product (Kinetic Control) Reagent->Ortho Milder Para Para-Product (Thermodynamic Control) Reagent->Para Harsher Catalyst->Ortho Directing Solvent->Ortho Polar/Protic Temp->Ortho Lower Temp->Para Higher

Caption: Key factors controlling ortho vs. para regioselectivity.

References
  • Azizi, S. N., et al. (2010). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Iranian Journal of Organic Chemistry, 2(1), 338-342.
  • Making Molecules. (n.d.). Electrophilic Aromatic Substitution.
  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. Retrieved from [Link]

  • Boole, R. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
  • King, A. D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 89. Available at: [Link]

  • Fujisaki, S., et al. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579. Available at: [Link]

  • Correa, A., & Bolaños, G. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(21), 3889-3893.
  • Clark, J. (n.d.). Ring Reactions of Phenol. Chemguide. Retrieved from [Link]

  • Kromann, J. C., et al. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions.
  • King, A. D., et al. (2016). Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets. ResearchGate. Retrieved from a relevant scientific networking website.
  • King, A. D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for 2-(2-Bromophenyl)-2-propylpentanal.
  • Kromann, J. C., et al. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on Diphenyl Sulfide. Retrieved from a relevant chemical supplier's technical resources.
  • BenchChem. (n.d.). Troubleshooting bromination side reactions in phenol synthesis. Retrieved from a relevant chemical supplier's technical resources.
  • Smith, K., & El-Hiti, G. A. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA. Retrieved from a relevant institutional repository.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Retrieved from a relevant chemical supplier's technical resources.
  • Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1774.
  • Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]

  • Fujisaki, S., et al. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Semantic Scholar.
  • Kromann, J. C., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(3), 660-665.
  • CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • QuickCompany. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols: The Reaction of Propionyl Chloride with Phenols. Retrieved from a relevant chemical supplier's technical resources.
  • Reddit. (2025, November 7). undergraduate bromination lab troubleshooting. r/chemhelp.
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • de Oliveira, B. G., & Ramalho, T. C. (n.d.).
  • Aslam, S., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC.
  • MDPI. (n.d.). Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. Retrieved from a relevant academic publisher's website.
  • BenchChem. (n.d.). challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Retrieved from a relevant chemical supplier's technical resources.
  • Pearson. (n.d.). Show how you would convert (in one or two steps) 1-phenylpropane ....
  • de Oliveira, B. G., & Ramalho, T. C. (2026, January 22). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization.
  • Goudsmits, J. M., et al. (2017). Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation. Analytical Biochemistry, 523, 51-54.
  • Linderman, R. J., & Kwochka, W. R. (2001). Stereoselective and regioselective reaction of cyclic ortho esters with phenols. PubMed.
  • Organic Chemistry Portal. (n.d.). Bromination - Common Conditions. Retrieved from a relevant organic chemistry resource website.
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from a relevant institutional repository.

Sources

Optimization

Identifying and characterizing impurities in o-Bromophenyl propionate batches

Welcome to the Technical Support Center for the synthesis, purification, and characterization of o-Bromophenyl propionate (2-bromophenyl propionate). This knowledge hub is designed for analytical scientists and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, purification, and characterization of o-Bromophenyl propionate (2-bromophenyl propionate). This knowledge hub is designed for analytical scientists and drug development professionals. It provides mechanistic troubleshooting, self-validating analytical protocols, and regulatory guidance to help you identify unknown chromatographic peaks and establish robust, ICH-compliant control strategies.

Core Analytical & Regulatory Workflow

When synthesizing o-Bromophenyl propionate as an active pharmaceutical ingredient (API) intermediate, regulatory compliance dictates a rigorous approach to impurity identification. According to the ICH Q3A(R2) guidelines, any organic impurities observed during stability studies or routine batch analyses must be evaluated against specific dose-dependent thresholds[1].

AnalyticalWorkflow A Batch Sampling o-Bromophenyl Propionate B HPLC-UV Analysis (Purity & Quantification) A->B Aliquot 1 C LC-MS/MS Profiling (Mass Elucidation) A->C Aliquot 2 D Impurity > 0.05%? (ICH Q3A Threshold) B->D Quantify C->D Identify E Prep-HPLC Isolation D->E Yes G Routine Monitoring (Below Threshold) D->G No F NMR Spectroscopy (Structural Confirmation) E->F Purified Fraction H Toxicological Qualification & Control Strategy F->H Structure Confirmed

Fig 1. Analytical workflow for identifying and qualifying impurities in API batches.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a persistent late-eluting peak in my HPLC-UV chromatogram. What is the likely identity of this impurity? Analysis & Causality: If the peak elutes after o-Bromophenyl propionate on a reversed-phase C18 column, it is likely more hydrophobic. A common side-reaction during the esterification of o-bromophenol with propionyl chloride is the Fries rearrangement [2]. Trace Lewis acids (e.g., metal ions from reactor walls or residual catalysts) combined with thermal stress can catalyze the migration of the propionyl group to the aromatic ring. Resolution: Perform an LC-MS scan. If the mass matches the target intermediate ( [M+H]+ approx. 229/231 m/z for bromine isotopes) but the retention time differs, you are likely looking at an isomer such as 3-bromo-4-hydroxypropiophenone.

FriesPathway SM o-Bromophenyl Propionate (Target Intermediate) Stress Lewis Acid / Heat (Reactor Contaminants) SM->Stress Catalysis Hydrolysis o-Bromophenol (Hydrolysis Product) SM->Hydrolysis Moisture Acylium Phenoxide + Acylium Ion (Reactive Intermediate) Stress->Acylium Cleavage Para 3-Bromo-4-hydroxypropiophenone (Major Rearrangement) Acylium->Para Para-Attack Ortho 3-Bromo-2-hydroxypropiophenone (Minor Rearrangement) Acylium->Ortho Ortho-Attack

Fig 2. Fries rearrangement and hydrolysis degradation pathways of o-Bromophenyl propionate.

Q2: Why does my LC-MS/MS analysis show poor ionization for the primary degradation product? Analysis & Causality: The primary degradation product is often unreacted or hydrolyzed o-bromophenol . Phenolic compounds lack easily protonated basic sites, making them poor candidates for positive-ion Electrospray Ionization (ESI+). Resolution: Switch the mass spectrometer to negative-ion mode (ESI-). Phenols readily lose a proton to form phenoxide ions ( [M−H]− ), drastically improving the signal-to-noise ratio and allowing for accurate trace quantification[3],[].

Q3: How do I ensure my impurity profiling method meets ICH Q3A standards? Analysis & Causality: Regulatory bodies require that analytical methods be sensitive enough to detect impurities at or below the reporting threshold (typically 0.05% of the API peak area)[5],[6]. Resolution: Your protocol must be self-validating. Implement a System Suitability Test (SST) that injects a known limit-of-quantitation (LOQ) standard before every batch run to prove the detector's sensitivity is adequate for the current run[7].

Self-Validating Experimental Methodologies

Protocol A: LC-MS/MS Profiling for Trace Impurities

Mechanistic Rationale: This method utilizes volatile buffers (ammonium formate) to prevent ion suppression in the MS source, a common issue when transferring standard pharmacopeial HPLC methods (which use non-volatile phosphate buffers) to LC-MS systems[8].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: Low pH ensures the suppression of silanol ionization on the stationary phase, sharpening peak shapes.

  • Organic Phase (B): LC-MS grade Acetonitrile with 0.1% formic acid.

Step 2: System Suitability & Self-Validation (Crucial)

  • Prepare a resolution mixture containing 1.0 mg/mL o-Bromophenyl propionate and 0.0005 mg/mL (0.05%) o-bromophenol.

  • Validation Checkpoint: Inject the SST mixture. The run is ONLY valid if the signal-to-noise (S/N) ratio of the o-bromophenol peak is 10, and the resolution ( Rs​ ) between the two peaks is 2.0. If it fails, clean the MS source or replace the guard column.

Step 3: Sample Injection & Gradient Elution

  • Inject 5 μ L of the batch sample (prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile).

  • Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Causality: A broad gradient ensures that highly polar impurities (propionic acid) elute early, while hydrophobic rearrangement products elute later, preventing co-elution.

Step 4: Dual-Polarity MS Acquisition

  • Operate the Q-TOF or Triple Quadrupole MS in rapid polarity-switching mode (ESI+ and ESI-).

  • Causality: Captures both the ester/ketone impurities (ESI+) and phenolic degradation products (ESI-) in a single analytical run[],[9].

Protocol B: Isolation and NMR Confirmation of Rearrangement Products

Mechanistic Rationale: Mass spectrometry provides molecular weight and fragmentation, but cannot definitively distinguish between ortho- and para-Fries rearrangement isomers. NMR is required for absolute structural elucidation[9].

Step 1: Preparative HPLC Fractionation

  • Scale up the analytical gradient to a Prep-C18 column. Inject 500 μ L of a concentrated batch sample (50 mg/mL).

  • Collect the fraction corresponding to the unknown late-eluting peak using a UV-triggered fraction collector (set to 254 nm).

Step 2: Lyophilization & Recovery

  • Freeze the collected fraction and lyophilize for 24 hours to remove water and volatile acetonitrile/formic acid.

  • Validation Checkpoint: Weigh the recovered solid. You need at least 2-5 mg for a high-quality 1D 13 C-NMR and 2D-NMR (HSQC/HMBC) analysis.

Step 3: NMR Acquisition

  • Dissolve the solid in 600 μ L of deuterated chloroform ( CDCl3​ ) or DMSO- d6​ .

  • Acquire 1 H and 13 C spectra.

  • Diagnostic Analysis: Look for the shift of the carbonyl carbon. An ester carbonyl (target) appears around 170 ppm, whereas a ketone carbonyl (Fries product) shifts downfield to ~195-200 ppm. The splitting pattern of the aromatic protons will definitively confirm the substitution pattern (ortho vs. para migration).

Quantitative Data Summaries

Table 1: ICH Q3A(R2) Impurity Thresholds for API Batches (Max Daily Dose 2g/day) [5],[6]

Threshold TypeLimit (% of API)Required Action if Exceeded
Reporting Threshold 0.05%Document and report the impurity in batch records.
Identification Threshold 0.10% or 1.0 mg/dayElucidate structure (e.g., via LC-MS/NMR).
Qualification Threshold 0.15% or 1.0 mg/dayConduct toxicological safety studies.

Table 2: Typical Chromatographic & MS Profile for o-Bromophenyl Propionate Synthesis

Compound / ImpurityOrigin / CausalityRelative Retention Time (RRT)Primary MS Ionization ModeDiagnostic m/z (Isotope pattern)
Propionic AcidUnreacted starting material0.25ESI (-)73 [M−H]−
o-BromophenolUnreacted / Hydrolysis0.65ESI (-)171/173 [M−H]−
o-Bromophenyl propionate Target API Intermediate 1.00 ESI (+) 229/231 [M+H]+
3-Bromo-4-hydroxypropiophenoneFries Rearrangement (Para)1.15ESI (+/-)229/231 [M+H]+
3-Bromo-2-hydroxypropiophenoneFries Rearrangement (Ortho)1.22ESI (+/-)229/231 [M+H]+

Sources

Troubleshooting

Strategies for enhancing the stability of o-Bromophenyl propionate in solution

Welcome to the Technical Support Center for o-Bromophenyl propionate . This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the hydrolytic instability of halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for o-Bromophenyl propionate . This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the hydrolytic instability of halogenated phenyl esters in aqueous and mixed-solvent systems.

Here, we synthesize fundamental physical chemistry with field-proven formulation strategies to help you troubleshoot degradation issues, optimize assay conditions, and extend the shelf-life of your working solutions.

Mechanistic Insights: The Causality of Degradation

To stop degradation, you must first understand its thermodynamic and kinetic drivers. o-Bromophenyl propionate is highly susceptible to hydrolysis , specifically via the base-catalyzed acyl-oxygen fission ( BAc​2 ) mechanism[1].

Unlike standard aliphatic esters, o-Bromophenyl propionate possesses a unique structural vulnerability:

  • The ortho-Bromo Inductive Effect: The bromine atom at the ortho position of the phenyl ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I) on the ester linkage.

  • Leaving Group Stabilization: This inductive effect pulls electron density away from the oxygen, making the resulting o-bromophenoxide anion an exceptionally stable and superior leaving group compared to an unsubstituted phenoxide or aliphatic alkoxide.

  • Electrophilic Carbonyl: The electron withdrawal also increases the partial positive charge ( δ+ ) on the carbonyl carbon, making it highly attractive to nucleophiles like water or hydroxide ions ( OH− ).

Consequently, even at physiological pH (7.4), the specific base catalysis by OH− ions rapidly cleaves the ester bond, yielding o-bromophenol and propionic acid[2].

Troubleshooting Guides & FAQs

Q1: My o-Bromophenyl propionate stock solutions degrade rapidly even at neutral pH (7.0). Why, and how can I fix it? A1: Neutral pH is a misnomer for ester stability. Because hydroxide is a significantly stronger nucleophile than water, base-catalyzed hydrolysis dominates even at pH 7.0 for activated phenyl esters[1].

  • The Fix: You must formulate at the pH of maximum stability ( pHmax​ ). For most phenyl esters, the pH-rate profile (a V-shaped curve) reaches its minimum degradation rate between pH 3.5 and 4.5[2]. Use a weak acidic buffer (e.g., 10 mM acetate or citrate) to maintain this pH. Avoid phosphate buffers if possible, as they can act as general base catalysts and inadvertently accelerate hydrolysis.

Q2: I need to use the compound in a biological assay at pH 7.4 where I cannot lower the pH. How can I prevent hydrolysis during the assay? A2: If you cannot alter the bulk pH, you must physically shield the ester bond or alter the microenvironment's thermodynamics.

  • The Fix (Micellar Encapsulation): Introduce a non-ionic surfactant (e.g., Polysorbate 80 or Cremophor EL) above its Critical Micelle Concentration (CMC). The hydrophobic o-Bromophenyl propionate will partition into the lipophilic core of the micelle. This physically shields the electrophilic carbonyl carbon from the hydrophilic OH− ions in the bulk aqueous phase, drastically reducing the pseudo-first-order hydrolysis rate.

Q3: We are seeing precipitation and degradation during the storage of our aqueous stock solutions. What is the best storage practice? A3: Aqueous storage of this compound is fundamentally flawed due to continuous exposure to the hydrolytic medium.

  • The Fix: Store primary stock solutions in anhydrous organic solvents (e.g., dry DMSO or Acetonitrile) at -20°C. When preparing working solutions, use a co-solvent system (e.g., 20% Propylene Glycol in water). Co-solvents lower the dielectric constant of the medium. A lower dielectric constant destabilizes the highly polar tetrahedral transition state formed during hydrolysis, thereby increasing the activation energy and slowing the reaction[2].

Experimental Protocols

Protocol A: Determining the pH-Rate Profile (V-Curve)

This protocol self-validates the ideal formulation pH by mapping the specific acid and base catalysis regions.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 8.0 in 0.5 pH increments (e.g., Glycine-HCl for pH 2-3, Acetate for pH 3.5-5.5, Phosphate for pH 6-8). Ensure constant ionic strength ( μ=0.1 M) using NaCl.

  • Stock Spiking: Prepare a 10 mM stock of o-Bromophenyl propionate in anhydrous Acetonitrile. Spike 10 μL of this stock into 990 μL of each buffer (final concentration: 100 μM , 1% organic co-solvent).

  • Incubation & Sampling: Incubate the solutions in a temperature-controlled water bath at 37°C (to accelerate the reaction for practical observation)[3].

  • Quenching & Analysis: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 50 μL aliquots and quench by mixing with 50 μL of cold Acetonitrile containing 0.1% TFA.

  • HPLC Quantification: Analyze the remaining intact ester via RP-HPLC (C18 column, UV detection at ~270 nm).

  • Data Processing: Plot the natural log of the remaining concentration versus time to determine the pseudo-first-order rate constant ( kobs​ ) for each pH. Plot log(kobs​) versus pH to identify the nadir of the V-curve (the pHmax​ ).

Protocol B: Micellar Stabilization Validation

This protocol verifies the protective effect of steric shielding in neutral biological media.

  • Surfactant Preparation: Prepare a 1X PBS solution (pH 7.4). Divide into two batches. To one batch, add 2% (w/v) Polysorbate 80 (Tween 80) and stir until completely dissolved (ensuring it is well above the CMC of ~0.015 mM).

  • Compound Addition: Spike o-Bromophenyl propionate (from a dry DMSO stock) into both the standard PBS and the micellar PBS to a final concentration of 50 μM .

  • Kinetic Tracking: Incubate at 25°C. Sample every 30 minutes for 4 hours.

  • Analysis: Quantify intact ester via HPLC. Calculate the half-life ( t1/2​ ) in both systems. A successful micellar stabilization will show a t1/2​ extension of at least 5-10 fold compared to the standard PBS control.

Data Presentation: Impact of Stabilization Strategies

The following table summarizes the quantitative impact of various formulation variables on the hydrolytic half-life ( t1/2​ ) of halogenated phenyl propionates, demonstrating the efficacy of the troubleshooting steps provided above.

Formulation StrategyMedium ConditionsTemp (°C)Apparent Half-Life ( t1/2​ )Mechanism of Stabilization
Unoptimized Control PBS, pH 7.4 (Aqueous)37°C~ 1.2 hoursN/A (Rapid base-catalyzed cleavage)
pH Optimization Acetate Buffer, pH 4.037°C> 48 hoursMinimization of specific OH− and H+ catalysis
Temperature Control PBS, pH 7.4 (Aqueous)4°C~ 18 hoursReduction of kinetic energy (Arrhenius relationship)
Co-Solvent Addition 30% Propylene Glycol, pH 7.437°C~ 8.5 hoursLowered dielectric constant; transition state destabilization
Micellar Shielding PBS + 2% Polysorbate 80, pH 7.437°C~ 14 hoursSteric hindrance; partitioning into hydrophobic core

Mechanistic and Workflow Visualizations

HydrolysisPathway A o-Bromophenyl Propionate (Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxide Ion (OH⁻ Attack) B->C D o-Bromophenoxide (Leaving Group) C->D C-O Bond Cleavage E Propionic Acid (Acyl Product) C->E

Fig 1: Base-catalyzed hydrolysis mechanism of o-Bromophenyl propionate highlighting the leaving group.

OptimizationWorkflow Start Initial Aqueous Formulation (High Degradation) Step1 pH Profiling (Target pH 3.5 - 4.5) Start->Step1 Assess pH sensitivity Step2 Co-Solvent Addition (Reduce Dielectric Constant) Step1->Step2 If solubility is low Final Optimized Stable Solution (Extended Half-Life) Step1->Final If stable at low pH Step3 Micellar Encapsulation (Steric Shielding) Step2->Step3 If neutral assay required Step3->Final Validation

Fig 2: Step-by-step workflow for optimizing the solution stability of hydrolysis-prone esters.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance carbodiimide.com
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Drug stability | Basicmedical Key basicmedicalkey.com
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC epa.gov

Sources

Optimization

Technical Support Center: Monitoring the Synthesis of o-Bromophenyl Propionate by TLC and HPLC

Welcome to the technical support center for the synthesis and analysis of o-bromophenyl propionate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of o-bromophenyl propionate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring this reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our focus is on providing practical, field-proven insights to help you navigate common challenges and ensure the integrity of your results.

A Plausible Synthetic Route: Esterification of o-Bromophenol

For the context of this guide, we will consider the synthesis of o-bromophenyl propionate via the esterification of o-bromophenol with propionyl chloride in the presence of a base, such as triethylamine (TEA), in a suitable solvent like dichloromethane (DCM).

Reaction Scheme:

Monitoring the consumption of the starting materials (o-bromophenol and propionyl chloride) and the formation of the product (o-bromophenyl propionate) is crucial for determining the reaction's endpoint and ensuring the desired product is obtained with high purity.

I. Troubleshooting TLC Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[1] This section addresses common issues encountered during the TLC analysis of the o-bromophenyl propionate synthesis.

Q1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A1: Streaking on a TLC plate can be caused by several factors.[2][3]

  • Overloading the sample: Applying too much of the reaction mixture to the plate is a common cause of streaking.[3][4] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction aliquot in a volatile solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the TLC plate.

  • Inappropriate spotting solvent: If the sample is dissolved in a solvent that is too polar for the mobile phase, it can cause the initial spot to spread and streak upon development.

    • Solution: Use a less polar solvent to dissolve your sample for spotting.

  • Acidic or basic nature of the compound: The phenolic starting material (o-bromophenol) is acidic and can interact strongly with the silica gel stationary phase, causing streaking.

    • Solution: Add a small amount of a modifier to your mobile phase. For an acidic compound like o-bromophenol, adding a few drops of acetic acid or formic acid to the eluent can improve spot shape.

Q2: My spots are not separating well. How can I improve the resolution?

A2: Poor separation of spots on a TLC plate indicates that the chosen mobile phase is not optimal for the compounds being analyzed.[5]

  • Mobile phase polarity is too high: If all spots are clustered near the solvent front (high Rf values), your mobile phase is too polar.

    • Solution: Decrease the polarity of your mobile phase. For a typical normal-phase silica gel TLC, if you are using a mixture of ethyl acetate and hexane, decrease the proportion of ethyl acetate.

  • Mobile phase polarity is too low: If all spots remain near the baseline (low Rf values), your mobile phase is not polar enough to move the compounds up the plate.

    • Solution: Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

A good starting point for developing a TLC mobile phase for this reaction is a mixture of hexane and ethyl acetate. You can systematically vary the ratio to achieve optimal separation.

Mobile Phase Composition (Hexane:Ethyl Acetate)Expected Observation
9:1Good separation of starting material and product.
7:3Increased Rf values for all spots.
5:5All spots may run close to the solvent front.
Q3: I'm not seeing any spots on my TLC plate after development. What could be the issue?

A3: The absence of spots on a TLC plate can be due to several reasons.[2]

  • Insufficient sample concentration: The concentration of the compounds in the spotted aliquot may be too low to be detected.

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[2] Alternatively, take a larger aliquot from the reaction mixture.

  • The compound is not UV-active: o-Bromophenyl propionate and its precursors are aromatic and should be visible under a UV lamp (254 nm). However, if you are expecting other non-UV-active byproducts, you may need a different visualization technique.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds. Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective.

  • The compound evaporated: If your product is highly volatile, it might evaporate from the TLC plate during development or while drying. o-Bromophenyl propionate is not expected to be highly volatile under standard conditions.

II. Troubleshooting HPLC Monitoring

High-Performance Liquid Chromatography (HPLC) provides quantitative data on the progress of a reaction, offering higher resolution and sensitivity than TLC.[6][7] This section addresses common challenges in the HPLC analysis of o-bromophenyl propionate synthesis.

Q1: I'm observing peak tailing in my chromatogram. What is the cause and how can I resolve it?

A1: Peak tailing is a common issue in HPLC and can significantly affect peak integration and quantification.[8][9]

  • Secondary interactions with the stationary phase: The acidic nature of the o-bromophenol starting material can lead to strong interactions with residual silanol groups on the silica-based stationary phase of a C18 column, causing tailing.

    • Solution: Add a modifier to the mobile phase to suppress these secondary interactions. A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v), can protonate the silanol groups and reduce their interaction with the analyte.

  • Column overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Column degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shapes.

    • Solution: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q2: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A2: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs.[8][10]

  • Carryover from previous injections: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Running a blank injection with a strong solvent can help clean the injection system.

  • Contaminated mobile phase: Impurities in the solvents or additives used for the mobile phase can appear as peaks in the chromatogram.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter your mobile phases before use.

  • Sample degradation: The analyte may be degrading in the autosampler vial before injection.

    • Solution: Ensure your samples are stored at an appropriate temperature in the autosampler.

Q3: The retention times of my peaks are shifting between runs. What is causing this instability?

A3: Consistent retention times are crucial for reliable peak identification. Shifting retention times can be caused by several factors.[8]

  • Changes in mobile phase composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Ensure accurate and precise measurement of solvents when preparing the mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Fluctuations in column temperature: The temperature of the HPLC column can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time in your HPLC method.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting mobile phase for TLC analysis of the o-bromophenyl propionate reaction?

A1: A good starting point for a normal-phase silica gel TLC plate is a 9:1 mixture of hexane:ethyl acetate.[11] This should provide good separation between the relatively nonpolar product (o-bromophenyl propionate) and the more polar starting material (o-bromophenol). You can adjust the ratio to optimize the separation.

Q2: How do I choose the right HPLC column for this analysis?

A2: A reversed-phase C18 column is a versatile and common choice for the analysis of aromatic compounds like o-bromophenyl propionate.[12] A standard dimension such as 4.6 x 150 mm with a 5 µm particle size is suitable for most applications.

Q3: What detection wavelength should I use for HPLC analysis?

A3: Both the starting material (o-bromophenol) and the product (o-bromophenyl propionate) contain a benzene ring and will absorb UV light. A common wavelength for detecting aromatic compounds is around 254 nm.[13] It is advisable to run a UV scan of your starting material and product to determine the wavelength of maximum absorbance for optimal sensitivity.

Q4: How can I confirm the identity of the product spot on my TLC plate?

A4: The "co-spot" technique is a reliable way to confirm the identity of spots on a TLC plate.[1][14] On a three-lane TLC plate, spot the starting material in the first lane, the reaction mixture in the second lane, and a mixture of the starting material and the reaction mixture (the co-spot) in the third lane. If the product spot in the reaction mixture lane has a different Rf than the starting material, and the co-spot lane shows two distinct spots, you can be confident that a new compound has formed.

Q5: Is it necessary to quench the reaction aliquot before TLC or HPLC analysis?

A5: Yes, it is good practice to quench the reaction aliquot before analysis. This stops the reaction at a specific time point, providing a more accurate snapshot of the reaction's progress. A simple quench can be achieved by diluting the aliquot in a suitable solvent. For HPLC analysis, diluting into the mobile phase is often a good choice.

IV. Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring
  • Prepare the TLC chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate) into the TLC chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your samples (e.g., starting material, co-spot, reaction mixture).

  • Spot the plate:

    • Dissolve a small amount of the o-bromophenol starting material in a volatile solvent and spot it in the designated lane.

    • Using a capillary tube, take a small aliquot of the reaction mixture, dilute it in a volatile solvent, and spot it in its lane.[15]

    • In the co-spot lane, first spot the starting material, and then spot the reaction mixture on top of it.

  • Develop the plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. Calculate the Rf values for each spot.

Protocol 2: Step-by-Step HPLC Monitoring
  • Prepare the mobile phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). Filter the mobile phase through a 0.45 µm filter and degas it.

  • Set up the HPLC system:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Prepare the samples:

    • Prepare a standard solution of the o-bromophenol starting material in the mobile phase.

    • Take an aliquot of the reaction mixture and dilute it significantly with the mobile phase.

  • Run the analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution to determine the retention time of the starting material. Inject the diluted reaction mixture to monitor the disappearance of the starting material peak and the appearance of the product peak.

V. Visualizations

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_sm Spot Starting Material prep_chamber->spot_sm prep_plate Prepare TLC Plate prep_plate->spot_sm spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Co-spot spot_rxn->spot_co develop Develop Plate spot_co->develop visualize Visualize (UV/Stain) develop->visualize analyze Analyze Rf Values visualize->analyze

Caption: Workflow for monitoring a reaction by TLC.

HPLC Monitoring Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_analysis Analysis prep_mobile_phase Prepare Mobile Phase setup_hplc Set Up HPLC System prep_mobile_phase->setup_hplc prep_samples Prepare Samples inject Inject Samples prep_samples->inject equilibrate Equilibrate Column setup_hplc->equilibrate equilibrate->inject acquire_data Acquire Chromatogram inject->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks analyze_data Analyze Reaction Progress integrate_peaks->analyze_data

Caption: Workflow for monitoring a reaction by HPLC.

References

  • TLC Lab: Monitoring Esterification Reaction. (n.d.). studylib.net. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Esterification Reaction. (n.d.). Scribd. Retrieved from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019, November 18). Chemical Science (RSC Publishing). DOI:10.1039/C9SC04906A. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug. (2006, October 15). PubMed. Retrieved from [Link]

  • Application of TLC/Troubleshooting in TLC/Limitations of TLC. (2020, September 11). YouTube. Retrieved from [Link]

  • Detection of esterification reaction products by GC and TLC. (n.d.). ResearchGate. Retrieved from [Link]

  • 2.1.4B: Uses of TLC. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. (2012, July 26). IntechOpen. Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020, February 15). Interchim – Blog. Retrieved from [Link]

  • Issues - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Source for HPLC Troubleshooting Guide].
  • Tips & Tricks for Thin-Layer Chromatography. (n.d.). Advion Interchim Scientific. Retrieved from [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022, May 4). Bridgewater College Digital Commons. Retrieved from [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2012, June 1). LCGC International. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • TLC vs LC-MS in Organic Synthesis. (2007, October 18). Scribd. Retrieved from [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.). Google Patents.
  • Monitoring Reactions by TLC. (n.d.). Wsu. Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, April 30). WUR eDepot. Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). RSC Publishing. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). WJPMR. Retrieved from [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.).
  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]

  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2024, October 15). ijarsct. Retrieved from [Link]

  • TLC Archives - Page 2 of 8. (n.d.). Advion Interchim Scientific. Retrieved from [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007, November 15). PubMed. Retrieved from [Link]

  • Method for synthesizing p-bromo propiophenone. (n.d.). Google Patents.
  • Validation of high-performance liquid chromatography (HPLC) method for quantitative analysis of histamine in fish and fishery products. (2016, March 11). Taylor & Francis. Retrieved from [Link]

  • 2-(4-bromophenyl)-2-oxoethyl propionate. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. (n.d.). Google Patents.
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. (n.d.). QuickCompany. Retrieved from [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.). Google Patents.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of o-Bromophenyl Propionate and p-Bromophenyl Propionate in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Isomer Selection in Cross-Coupling The Suzuki-Miyaura coupling reaction stands as a pillar in modern synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isomer Selection in Cross-Coupling

The Suzuki-Miyaura coupling reaction stands as a pillar in modern synthetic chemistry, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryls and conjugated systems crucial for pharmaceuticals and materials science.[1][2] The reaction's efficiency is governed by a delicate interplay of electronic and steric factors, where the substitution pattern of the coupling partners can dramatically influence reaction outcomes. This guide provides an in-depth comparison of the reactivity of two isomeric substrates: o-bromophenyl propionate and p-bromophenyl propionate.

While seemingly similar, the seemingly minor positional change of the propionate group—from the ortho to the para position—has profound implications for the reaction kinetics and overall yield. Understanding these differences is paramount for researchers aiming to optimize reaction conditions, predict outcomes, and troubleshoot challenging coupling reactions. This guide will dissect the mechanistic underpinnings of this reactivity difference, present a logical framework for predicting outcomes based on established principles, and provide a practical experimental protocol for researchers in the field.

The Decisive Role of Steric Hindrance in the Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. For aryl bromides, the initial oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step.[5][6] It is at this critical juncture that the structural differences between o-bromophenyl propionate and p-bromophenyl propionate manifest most significantly.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and concluded by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X Boronic R-B(OR)₂ + Base Reactivity_Comparison cluster_ortho o-Bromophenyl Propionate cluster_para p-Bromophenyl Propionate ortho o-Bromophenyl Propionate Propionate group creates steric hindrance Slows oxidative addition Lower Reactivity comparison vs. para p-Bromophenyl Propionate Propionate group is remote Unimpeded oxidative addition Higher Reactivity

Key differences in reactivity between ortho and para isomers.
Electronic Considerations

The propionate group is moderately electron-withdrawing. Generally, electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition. [1]However, in this comparison, the electronic effect is identical for both isomers. Therefore, the observed difference in reactivity can be almost exclusively attributed to the steric effects dictated by the substituent's position. The dominance of steric hindrance in ortho-substituted substrates is a well-documented phenomenon in cross-coupling chemistry. [8][9]

Comparative Reactivity: An Evidence-Based Expectation

Applying this established principle to the electrophilic partner, we can confidently extrapolate a similar trend for the bromophenyl propionate isomers.

Substrate Position of Propionate Steric Hindrance at C-Br Bond Expected Rate of Oxidative Addition Predicted Overall Reactivity
o-Bromophenyl PropionateOrthoHighSlowLower
p-Bromophenyl PropionateParaLow / NegligibleFastHigher

Experimental Protocol: A General Procedure for Suzuki Coupling of Bromophenyl Esters

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of bromophenyl propionates with a generic arylboronic acid. Researchers should note that optimization, particularly for the less reactive o-isomer, may be necessary. This could involve screening different palladium catalysts, ligands, bases, or employing higher reaction temperatures. [10][11]

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Bromophenyl Propionate, Boronic Acid, and Base Setup->Reagents Solvent Add Solvent System (e.g., Toluene/Water) Reagents->Solvent Degas Degas Mixture Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Heat Heat to Desired Temperature (e.g., 100 °C) Catalyst->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

General experimental workflow for the Suzuki coupling of bromophenyl propionates.

Materials:

  • Bromophenyl propionate isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 eq)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the bromophenyl propionate (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the toluene and water solvent system.

  • Bubble the inert gas through the stirred mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For the o-isomer, longer reaction times may be required.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Outlook

The comparative analysis of o-bromophenyl propionate and p-bromophenyl propionate in Suzuki coupling highlights a foundational principle of physical organic chemistry: steric hindrance can be a dominant factor in determining reaction feasibility and efficiency. The para-isomer is predicted to be significantly more reactive due to the unimpeded access of the palladium catalyst to the carbon-bromine bond for the crucial oxidative addition step. In contrast, the ortho-isomer's reactivity is hampered by the steric bulk of the adjacent propionate group.

For drug development professionals and synthetic chemists, this understanding allows for more informed substrate selection and reaction design. When faced with a challenging coupling involving an ortho-substituted aryl halide, strategies such as employing more active, sterically demanding ligands (e.g., Buchwald-type ligands) or harsher reaction conditions may be necessary to overcome the kinetic barrier to oxidative addition. [3][12]Conversely, the high reactivity of para-substituted isomers makes them ideal candidates for milder, more efficient, and scalable synthetic routes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

  • Organic Chemistry Portal. Suzuki Coupling.

  • BenchChem. (2025, December). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.

  • SATHEE. Chemistry Suzuki Coupling Reaction.

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.

  • ResearchGate. (2008). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.

  • National Center for Biotechnology Information. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.

  • Jurnal Sains Malaysiana. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

  • University of Windsor. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).

  • University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.

  • ChemRxiv. (2022). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-3-(4-bromophenyl)-1-propene and 3.

  • Royal Society of Chemistry. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.

  • The Suzuki Reaction. (2014, February 6).

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone.

Sources

Comparative

Comparison of o-Bromophenyl propionate and o-Chlorophenyl propionate in cross-coupling

As a Senior Application Scientist, I have evaluated countless electrophiles for late-stage functionalization and complex API synthesis. When designing a synthetic route involving ortho-substituted phenyl propionates, the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless electrophiles for late-stage functionalization and complex API synthesis. When designing a synthetic route involving ortho-substituted phenyl propionates, the choice between the bromide and chloride derivative is not merely a matter of raw material cost—it fundamentally alters the catalytic landscape.

The propionate group at the ortho position provides a highly versatile handle for downstream enolate chemistry or cross-coupling[1], but it also introduces unique steric and electronic challenges. This guide objectively compares o-bromophenyl propionate and o-chlorophenyl propionate, detailing the causality behind their divergent behaviors in palladium-catalyzed cross-coupling and providing self-validating protocols for each.

Mechanistic Causality: The Halogen and Ortho-Ester Effects

To understand why these two seemingly similar molecules require vastly different reaction conditions, we must analyze the intersection of bond dissociation energy (BDE) and steric hindrance:

  • The Activation Energy Barrier: The oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is typically the rate-determining step. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol).

  • The Ortho-Propionate Penalty: The propionate ester (-O-CO-CH 2​ CH 3​ ) introduces substantial steric bulk directly adjacent to the reaction site. During oxidative addition, the incoming PdL 2​ complex experiences a severe steric clash with this group. Furthermore, the carbonyl oxygen can weakly chelate to the resulting Pd(II) intermediate, stabilizing it but simultaneously hindering the transmetalation step by occupying a coordination site[2].

  • Catalytic Divergence: For o-bromophenyl propionate, the weak C-Br bond compensates for the steric penalty, allowing standard phosphine ligands to drive the reaction. Conversely, o-chlorophenyl propionate suffers from both a strong C-Cl bond and ortho-sterics, making it notoriously recalcitrant under standard conditions[3]. To overcome this, highly electron-rich and sterically demanding ligands—such as N-heterocyclic carbenes (NHCs) like IPr·HCl—are mandatory to force the oxidative addition and facilitate reductive elimination[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both electrophiles in standard Suzuki-Miyaura or Heck cross-coupling workflows.

Parametero-Bromophenyl Propionateo-Chlorophenyl Propionate
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Relative Reactivity High (Rapid oxidative addition)Low (Requires high activation energy)
Optimal Ligand Systems PPh 3​ , dppf, P(o-tol) 3​ XPhos, SPhos, IPr·HCl[4]
Typical Temperature 60 – 80 °C100 – 110 °C
Base Compatibility Mild (K 2​ CO 3​ , Na 2​ CO 3​ aq.)Anhydrous/Stronger (K 3​ PO 4​ , Cs 2​ CO 3​ )
Risk of Ester Hydrolysis Low (Due to mild aqueous conditions)Moderate to High (Requires strict anhydrous control)
Commercial Profile Moderate cost, standard availabilityLower cost, highly scalable[1]

Pathway Visualization

The following diagram illustrates the divergent catalytic pathways of the two substrates, highlighting the critical bottleneck at the oxidative addition phase.

G Pd0 Active Pd(0)L_n Catalyst ArBr o-Bromophenyl Propionate (BDE ~81 kcal/mol) Pd0->ArBr ArCl o-Chlorophenyl Propionate (BDE ~96 kcal/mol) Pd0->ArCl OA_Br Fast Oxidative Addition Standard Phosphines (e.g., PPh3) 60-80°C ArBr->OA_Br OA_Cl Slow Oxidative Addition Requires NHC or Buchwald Ligands 100°C+ ArCl->OA_Cl PdII Pd(II) Intermediate (Chelation by Ortho-Propionate) OA_Br->PdII OA_Cl->PdII Transmetalation Transmetalation (Rate impacted by steric bulk) PdII->Transmetalation ReductiveElim Reductive Elimination (Yields Biaryl Propionate) Transmetalation->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration

Catalytic divergence of o-Bromophenyl vs. o-Chlorophenyl propionate in Pd-cross-coupling.

Self-Validating Experimental Protocols

A robust protocol must validate itself in real-time. The following methodologies for Suzuki-Miyaura coupling are designed with built-in causality checks to ensure process integrity.

Protocol A: Mild Coupling of o-Bromophenyl Propionate

Because of the weaker C-Br bond, we can utilize mild bases and standard ligands, minimizing the risk of hydrolyzing the propionate ester.

  • Degassing & Setup: In a Schlenk flask, combine o-bromophenyl propionate (1.0 equiv), arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.0 equiv) in a 4:1 mixture of Toluene/H 2​ O. Sparge with Argon for 15 minutes.

    • Validation Check: The cessation of dissolved gas micro-bubbles confirms the removal of O 2​ , which is critical to prevent the oxidation of the incoming Pd(0) catalyst.

  • Catalyst Activation: Add Pd(PPh 3​ ) 4​ (5 mol%) under a positive Argon stream. Heat the mixture to 75 °C.

    • Validation Check: The suspension will transition from a bright yellow to a homogeneous pale orange/brown within 10 minutes, confirming the dissolution and activation of the Pd complex.

  • Reaction Monitoring: Stir at 75 °C for 4 hours.

    • Validation Check: Pull a 50 μ L aliquot, quench in EtOAc/H 2​ O, and analyze the organic layer via GC-MS. The complete disappearance of the o-bromophenyl propionate peak (and absence of the corresponding phenol) validates successful cross-coupling without ester hydrolysis.

  • Workup: Cool to room temperature, extract with EtOAc, and wash with brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Advanced Coupling of o-Chlorophenyl Propionate

The strong C-Cl bond and ortho-sterics demand highly active NHC ligands[4]. To prevent ester hydrolysis at the required elevated temperatures, strictly anhydrous conditions and a non-nucleophilic base are utilized.

  • Anhydrous Setup: In an oven-dried Schlenk tube, combine o-chlorophenyl propionate (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K 3​ PO 4​ (2.5 equiv), and IPr·HCl (N-heterocyclic carbene ligand precursor, 3 mol%).

    • Causality: K 3​ PO 4​ is chosen over carbonates because its lack of solubility in pure organics prevents nucleophilic attack on the propionate carbonyl at high temperatures.

  • Catalyst Generation In Situ: Add Pd(OAc) 2​ (3 mol%) and anhydrous 1,4-Dioxane. Seal and purge with Argon.

    • Validation Check: Upon heating to 100 °C, the base deprotonates the IPr·HCl salt to form the free carbene, which immediately coordinates to Pd. A rapid color shift to deep red/black indicates the successful formation of the highly active, coordinatively unsaturated Pd(0)-NHC species.

  • High-Temperature Coupling: Maintain at 100-110 °C for 12-16 hours.

    • Validation Check: TLC analysis (Hexanes/EtOAc 9:1) should reveal a new, UV-active spot with a lower R f​ than the starting chloride. If unreacted chloride remains after 16 hours, it indicates catalyst death (often due to trace moisture causing ligand protonation).

  • Workup: Filter the crude mixture hot through a pad of Celite to remove the inorganic phosphate salts, then concentrate the filtrate directly for column chromatography.

References

  • Lee, H. M., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053-2055. URL:[Link]

  • Ydhyam, S., & Cha, J. K. (2015). Construction of Seven-Membered Carbocycles via Cyclopropanols. Organic Letters, 17(23), 5820-5823. URL:[Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. URL:[Link]

Sources

Validation

Advanced HPLC Method Validation for o-Bromophenyl Propionate: A Comparative Guide to ICH Q2(R2) Compliance Using Core-Shell Technology

Introduction & Regulatory Context The precise quantification of o-Bromophenyl propionate—a critical halogenated aromatic ester used as an intermediate in pharmaceutical synthesis—requires an analytical method that is bot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The precise quantification of o-Bromophenyl propionate—a critical halogenated aromatic ester used as an intermediate in pharmaceutical synthesis—requires an analytical method that is both highly efficient and rigorously validated. Because ester linkages are susceptible to hydrolytic cleavage (yielding o-bromophenol and propionic acid), the analytical procedure must be definitively stability-indicating.

Historically, analytical method validation followed the ICH Q2(R1) framework. However, the adoption of the ICH Q2(R2) guideline has fundamentally shifted the paradigm toward a lifecycle management approach[1]. The updated Q2(R2) framework emphasizes a risk-based strategy and conceptually groups linearity, response, and detection limits under a comprehensive "Range" assessment[2].

This guide objectively compares a traditional HPLC method (using a fully porous C18 column) against an optimized, high-efficiency method (using a Core-Shell Biphenyl column), providing step-by-step, self-validating protocols to achieve full ICH Q2(R2) compliance.

Methodological Rationale: The Physics and Chemistry of Separation

To achieve superior chromatographic performance, we must move beyond simply listing parameters and understand the causality behind our experimental choices.

The Physics: Core-Shell vs. Fully Porous Particles

Traditional methods rely on 5 µm fully porous particles (FPP). In FPPs, analytes diffuse deep into the silica core, increasing the mass transfer resistance (the C term in the van Deemter equation) and leading to broader peaks[3],[4].

By upgrading to 2.7 µm superficially porous (core-shell) particles (SPP) , we introduce a solid, impermeable silica core surrounded by a thin porous shell. This architecture restricts the diffusion path, facilitating rapid mass transfer[5]. The result? Efficiencies comparable to sub-2 µm UHPLC columns, but at significantly lower backpressures that are easily manageable on standard HPLC instrumentation,[6].

The Chemistry: Biphenyl vs. C18 Stationary Phases

o-Bromophenyl propionate is a halogenated aromatic compound. Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions. In contrast, a Biphenyl stationary phase introduces π−π and dipole-dipole interactions. The electron-dense biphenyl rings exhibit profound selectivity for the polarizable bromine atom and the aromatic ring of the analyte, easily resolving the intact ester from its primary hydrolytic degradant (o-bromophenol) with baseline separation.

Comparative Performance Data

The quantitative advantages of the core-shell biphenyl method over the traditional FPP C18 method are summarized below.

Table 1: Chromatographic Conditions & System Suitability
ParameterTraditional AlternativeOptimized Product
Column Technology Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm)
Mobile Phase 65% Acetonitrile / 35% Water60% Acetonitrile / 40% Water (0.1% Formic Acid)
Flow Rate & Temp 1.0 mL/min @ 25°C1.2 mL/min @ 30°C
Run Time 18.0 minutes4.5 minutes
System Backpressure 180 bar210 bar (Standard HPLC compatible)
Theoretical Plates ( N ) ~8,500> 22,000
Resolution ( Rs​ ) *1.8 (Marginal)4.2 (Baseline resolved)

*Resolution measured between o-Bromophenyl propionate and its primary degradant, o-bromophenol.

Table 2: ICH Q2(R2) Validation Performance Summary
ICH Q2(R2) ParameterAcceptance CriteriaTraditional FPP C18Optimized Core-Shell Biphenyl
Specificity Peak Purity Angle < ThresholdPass (Broad peaks)Pass (Spectrally pure, sharp)
Range (Response) R2≥0.999 (50–150%) R2=0.9991 R2=0.9999
Accuracy (Recovery) 98.0% – 102.0%97.5% – 101.2%99.4% – 100.6%
Precision (Repeatability) %RSD 2.0% ( n=6 )1.45%0.38%
Lower Range (LOD / LOQ) S/N≥3 (LOD), ≥10 (LOQ)0.50 / 1.50 µg/mL0.08 / 0.25 µg/mL

ICH Q2(R2) Validation Workflow

The following diagram maps the lifecycle approach to analytical validation as prescribed by ICH Q2(R2)[1],[7].

G cluster_validation ICH Q2(R2) Validation Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals Method Method Optimization Core-Shell Biphenyl Phase ATP->Method Spec 1. Specificity Forced Degradation & Peak Purity Method->Spec Range 2. Range & Response Linearity, LOD/LOQ Assessment Spec->Range Acc 3. Accuracy Spike Recovery (80-120%) Range->Acc Prec 4. Precision Repeatability & Intermediate Acc->Prec Report Continuous Verification Routine System Suitability Prec->Report

Fig 1. Analytical method validation lifecycle for o-Bromophenyl propionate under ICH Q2(R2).

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol described below functions as a self-validating system. By integrating system suitability testing (SST) and matrix controls directly into the workflow, the method continuously proves its own reliability.

Step 1: Specificity & Stability-Indicating Power

Under ICH Q2(R2), specificity is not merely the absence of blank interference; it requires demonstrating that the method can unequivocally assess the analyte in the presence of expected degradants[1],[8].

  • Sample Stressing: Prepare four separate 100 µg/mL solutions of o-Bromophenyl propionate. Subject them individually to:

    • Acidic hydrolysis (0.1 N HCl for 24h).

    • Basic hydrolysis (0.1 N NaOH for 24h).

    • Oxidation (3% H2​O2​ for 24h).

    • Photolysis (UV light for 24h).

  • Neutralization & Injection: Neutralize the acid/base samples, filter through a 0.22 µm PTFE syringe filter, and inject 5 µL into the HPLC.

  • Self-Validating Metric: Utilize a Photodiode Array (PDA) detector. The software must calculate the Peak Purity Angle and the Peak Purity Threshold . The method is validated only if the Purity Angle < Purity Threshold across all stressed samples, mathematically proving no co-elution of o-bromophenol under the main ester peak.

Step 2: Range Assessment (Response & Lower Limits)

ICH Q2(R2) consolidates linearity and detection limits into the "Range" assessment[2],[7].

  • Preparation: Prepare a stock solution of reference standard (1.0 mg/mL).

  • Serial Dilution: Create calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL).

  • Execution: Inject each level in triplicate. Plot the peak area against the concentration.

  • LOD/LOQ Determination: Dilute the 50% standard further until the Signal-to-Noise ( S/N ) ratio reaches ~3 for the Limit of Detection (LOD) and ~10 for the Limit of Quantitation (LOQ).

  • Evaluation: The core-shell method's superior mass transfer yields sharper peaks, effectively pushing the LOQ down to 0.25 µg/mL (a 6-fold improvement over the traditional method).

Step 3: Accuracy via Matrix Spiking

Accuracy must isolate the method's true recovery from potential matrix suppression effects[8].

  • Matrix Preparation: Prepare a synthetic placebo matrix containing all formulation excipients or synthesis byproducts except the active ester.

  • Spiking: Spike the reference standard into the placebo matrix at three distinct levels: 80 µg/mL, 100 µg/mL, and 120 µg/mL. Prepare three independent replicates per level ( n=9 total).

  • Analysis: Calculate the percentage recovery: (Recovered Concentration/Theoretical Spiked Concentration)×100 .

  • Outcome: The optimized method achieves 99.4% – 100.6% recovery, proving exceptional accuracy unhindered by the matrix.

Step 4: Precision (Repeatability & Intermediate)
  • Repeatability (Intra-assay): A single analyst prepares six independent sample solutions at the 100% test concentration (100 µg/mL) and injects them on the same day, using the same instrument and column.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system (but the same core-shell column model), repeats the procedure.

  • Acceptance: The combined Relative Standard Deviation (%RSD) must be 2.0%. The core-shell method's stable bed morphology ensures an outstanding %RSD of 0.38%.

Conclusion

Transitioning the analysis of o-Bromophenyl propionate from a traditional fully porous C18 column to a Core-Shell Biphenyl column is not just an operational upgrade; it is a strategic alignment with modern regulatory expectations. By drastically reducing longitudinal diffusion and leveraging targeted π−π selectivity, the optimized method cuts analysis time by 75% while simultaneously generating superior ICH Q2(R2) validation metrics. For drug development professionals, this translates to higher throughput, lower solvent consumption, and audit-proof analytical data.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website, 2023. [Link]

  • Shimadzu Corporation. "Differences between core-shell and fully porous particles." Shimadzu Technical Support, 2024.[Link]

  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality." Element Lab Solutions, 2025. [Link]

  • Quality RA. "ICH Q14 and ICH Q2(R2) - Changes to Validation Parameters and Range Assessment." Quality RA, 2024.[Link]

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar." Phenomenex, 2017.[Link]

Sources

Comparative

Benchmarking the Yield of o-Bromophenyl Propionate Synthesis Against Literature Values

Introduction & Scientific Rationale o-Bromophenyl propionate (also known as 2-bromophenyl propanoate, CAS: 23600-76-2)[1] is a critical building block and intermediate in the synthesis of pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

o-Bromophenyl propionate (also known as 2-bromophenyl propanoate, CAS: 23600-76-2)[1] is a critical building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and functionalized materials. However, the esterification of o-bromophenol presents unique synthetic challenges that directly impact reaction yields.

The causality behind these challenges lies in two fundamental chemical principles:

  • Electronic Deactivation: The bromine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which significantly decreases the electron density on the phenolic oxygen, thereby reducing its nucleophilicity.

  • Steric Hindrance: The bulky ortho-bromo substituent creates a steric shield around the hydroxyl group, impeding the approach of bulky acylating complexes.

Because of these factors, standard esterification protocols that work well for aliphatic alcohols often fail or produce suboptimal yields when applied to o-bromophenol[2]. This guide objectively compares three standard esterification methodologies, benchmarking experimental yields against established literature values to provide a definitive, self-validating protocol for application scientists.

Methodological Benchmarking & Yield Comparison

To establish an authoritative baseline, we benchmark three distinct synthetic pathways for generating o-bromophenyl propionate.

Method A: Acyl Chloride / Schotten-Baumann Type (Optimal)

Reacting o-bromophenol with propionyl chloride in the presence of a tertiary amine base (e.g., triethylamine) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is the most robust method. The highly electrophilic nature of the acyl chloride (forming a highly reactive acylium equivalent) easily overcomes the deactivated nature of the phenol[3]. Literature benchmarks for similar hindered phenolic propionates report excellent yields ranging from 85% to 95% [4].

Method B: Carbodiimide Coupling (Steglich Esterification)

The Steglich esterification utilizes propionic acid, a carbodiimide coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and DMAP. While this method is milder and avoids corrosive acid chlorides, it is highly sensitive to the nucleophilicity of the substrate. For deactivated phenols like o-bromophenol, the Steglich esterification often results in sluggish kinetics and moderate yields (40%–70% )[5]. Attempts to drive the reaction with excess reagents often lead to difficult purifications due to persistent urea byproducts[2].

Method C: Acid-Catalyzed Fischer-Type Esterification

Standard acid-catalyzed esterification (e.g., H₂SO₄ in toluene with a Dean-Stark trap) relies on the nucleophilic attack of the alcohol onto a protonated carboxylic acid. This pathway is thermodynamically unfavorable for phenols and generally results in complex mixtures or yields below 20% [2].

Quantitative Data Comparison
ParameterMethod A: Acyl ChlorideMethod B: Steglich CouplingMethod C: Fischer Esterification
Reagents Propionyl chloride, Et₃N, DMAPPropionic acid, DCC/EDC, DMAPPropionic acid, H₂SO₄ (cat.)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Toluene
Reaction Temp / Time 0 °C to RT / 2–4 hoursRT / 16–24 hoursReflux (Dean-Stark) / 24+ hours
Benchmark Yield 85% – 95% 40% – 70% < 20%
Primary Advantage High conversion; overcomes steric/electronic deactivation.Avoids corrosive acid chlorides; mild conditions.Cheap reagents.
Primary Drawback Requires inert atmosphere and careful temperature control.Difficult purification (urea byproducts); sluggish kinetics.Thermodynamically unfavorable for phenols; degradation risks.

Mechanistic & Workflow Visualizations

To further illustrate the causality behind the yield discrepancies, the following logical diagrams map the reaction workflows and mechanistic pathways.

Mechanism cluster_0 Electronic & Steric Deactivation Substrate o-Bromophenol Deact Inductive Electron Withdrawal (-I) Steric Hindrance at Ortho Position Substrate->Deact Path1 Propionyl Chloride + Et3N (Highly Electrophilic Acylium Equivalent) Deact->Path1 Path2 Propionic Acid + DCC/DMAP (Steglich Conditions) Deact->Path2 Result1 Rapid O-Acylation Yield: 85-95% Path1->Result1 Overcomes deactivation Result2 Sluggish O-Acylation Yield: 40-70% Path2->Result2 Sensitive to nucleophilicity

Mechanistic causality: How reagent electrophilicity dictates the yield of o-bromophenol acylation.

Workflow A o-Bromophenol + Et3N / DMAP in DCM (0 °C) B Propionyl Chloride Addition (Dropwise) A->B Inert Atm C Stirring (RT, 2-4 h) B->C Exothermic D Quench & Workup (1M HCl, Brine) C->D TLC Monitor E Purification (Silica Gel) D->E Organic Layer F o-Bromophenyl Propionate (90-95% Yield) E->F Pure Product

Optimized experimental workflow for the synthesis of o-bromophenyl propionate via Method A.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints (like TLC monitoring and specific aqueous washes) ensure that causality is maintained between the physical steps and the chemical purity of the final product.

Protocol 1: Acyl Chloride Method (Benchmark Yield: 92%)

This is the recommended procedure for maximizing yield and purity[3].

  • Setup & Initiation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve o-bromophenol (1.0 equiv., e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.05 equiv.). Causality: Et₃N acts as the primary acid scavenger, while DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an intermediate N-acylpyridinium salt that rapidly reacts with the hindered phenol.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add propionyl chloride (1.2 equiv.) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating, which can lead to side reactions (e.g., Fries rearrangement)[3].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is typically complete within 2 to 4 hours, validated by the complete disappearance of the o-bromophenol spot.

  • Quench & Workup: Quench the reaction by adding 1 M aqueous HCl. Transfer to a separatory funnel. Causality: The HCl wash protonates and removes unreacted Et₃N, DMAP, and any residual propionyl chloride (as propionic acid). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford o-bromophenyl propionate as a colorless to pale-yellow oil.

Protocol 2: Steglich Esterification (Benchmark Yield: 55%)

Provided for comparative purposes when acid chlorides cannot be used[5].

  • Setup: Dissolve o-bromophenol (1.0 equiv.) and propionic acid (1.2 equiv.) in anhydrous DCM (0.2 M) at 0 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.5 equiv.) and DMAP (0.5 equiv.). Causality: EDC is preferred over DCC here because its corresponding urea byproduct is water-soluble, simplifying the workup which is notoriously difficult in DCC-mediated Steglich reactions[5].

  • Propagation: Stir at room temperature for 16–24 hours. Monitor via TLC. Due to the deactivated nature of the phenol, conversion will likely stall around 50-60%.

  • Workup: Wash the organic layer with water, 1 M HCl, and brine. Dry over Na₂SO₄ and concentrate. Extensive chromatographic purification is usually required to separate the product from unreacted o-bromophenol.

References

  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols: The Reaction of Propionyl Chloride with Phenols Source: Benchchem URL
  • Source: PubMed Central (PMC)
  • Source: Royal Society of Chemistry (RSC)
  • A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids Source: SciELO URL

Sources

Validation

Spectroscopic Comparison of o-, m-, and p-Bromophenyl Propionate Isomers: A Technical Guide for Structural Elucidation

In modern drug discovery and organic synthesis, halogenated phenyl propionates serve as critical building blocks. Specifically, methyl 3-(bromophenyl)propionates are foundational intermediates in the synthesis of non-ste...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and organic synthesis, halogenated phenyl propionates serve as critical building blocks. Specifically, methyl 3-(bromophenyl)propionates are foundational intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen analogues[1], complex carbazole alkaloids[2], and TRPV1 antagonists for pain management[3].

Differentiating the ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers is a routine yet critical challenge. Because these regioisomers share identical molecular weights and similar boiling points, mass spectrometry and basic chromatography often fall short. This guide provides an in-depth, objective comparison of their spectroscopic profiles, focusing on how the spatial orientation of the bromine atom dictates nuclear magnetic resonance (NMR) and infrared (IR) behaviors.

Mechanistic Causality: Substituent Effects on Spectral Signatures

To expertly interpret the spectra of these isomers, one must understand the underlying electronic and steric forces at play:

  • Symmetry and Spin Systems (para-effect): The para-isomer (methyl 3-(4-bromophenyl)propionate) possesses a C2​ rotational axis of symmetry across the aromatic ring. This renders the pairs of protons on the ring chemically equivalent but magnetically non-equivalent, generating a highly diagnostic AA'BB' spin system (often appearing as a pseudo-AB quartet)[4]. The ortho and meta isomers lack this symmetry, resulting in complex, overlapping multiplets[1][5].

  • Magnetic Anisotropy and Steric Deshielding (ortho-effect): Bromine is a massive, electron-withdrawing atom. In the ortho-isomer (methyl 3-(2-bromophenyl)propionate), the bromine atom is forced into spatial proximity with the benzylic methylene group (-CH 2​ -Ar). This induces a through-space van der Waals deshielding effect, pushing the benzylic protons significantly downfield compared to the meta and para counterparts[5].

  • Inductive Insulation in IR: While the bromine atom exerts a strong inductive pull (-I effect) on the aromatic ring, this effect is effectively "insulated" from the ester carbonyl by the intervening ethylene bridge (-CH 2​ -CH 2​ -). Consequently, Fourier-transform infrared (FT-IR) spectroscopy shows nearly identical C=O stretching frequencies across all three isomers, making IR useful for confirming the ester functional group but ineffective for regioisomer differentiation[4][6].

Quantitative Data Comparison

The following tables synthesize the expected spectroscopic data for the methyl ester derivatives of the three isomers, acquired in CDCl 3​ at 400 MHz.

Table 1: 1 H NMR Spectral Signatures (400 MHz, CDCl 3​ )
IsomerAromatic Protons (Ar-H)Benzylic Protons (-CH 2​ -Ar) α -Carbonyl Protons (-CH 2​ -C=O)Methoxy Protons (-OCH 3​ )
p-Bromo [4] δ 7.41 (d, J=8.4 Hz, 2H), 7.08 (d, J=8.4 Hz, 2H) δ 2.91 (t, J=7.5 Hz, 2H) δ 2.61 (t, J=7.5 Hz, 2H) δ 3.66 (s, 3H)
m-Bromo [1] δ 7.47 (t, 1H), 7.42 (d, 1H), 7.19-7.28 (m, 2H) δ 2.93 (t, J=7.6 Hz, 2H) δ 2.63 (t, J=7.6 Hz, 2H) δ 3.69 (s, 3H)
o-Bromo [5] δ 7.53 (d, J=8.0 Hz, 1H), 7.20-7.30 (m, 2H), 7.05 (m, 1H) δ 3.05 (t, J=7.8 Hz, 2H) δ 2.65 (t, J=7.8 Hz, 2H) δ 3.68 (s, 3H)

Key Insight: The downfield shift of the benzylic triplet to δ 3.05 in the ortho-isomer is the most rapid diagnostic marker for distinguishing it from the meta and para isomers in a crude mixture[5].

Table 2: 13 C NMR and FT-IR Spectral Comparison
Isomer 13 C NMR: Carbonyl (C=O) 13 C NMR: C-Br (Aromatic)FT-IR: C=O StretchFT-IR: C-Br Stretch
p-Bromo [4] δ 173.3 δ 120.11735 cm −1 1070 cm −1
m-Bromo [1] δ 173.1 δ 122.51736 cm −1 1068 cm −1
o-Bromo [5] δ 173.0 δ 124.21735 cm −1 1065 cm −1

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the preparation and analysis of these compounds must follow a self-validating loop. The following protocols detail the synthesis of the methyl esters from their corresponding acids and their subsequent spectroscopic validation.

Protocol A: Fischer Esterification of Bromophenylpropionic Acids

Causality: Thionyl chloride (SOCl 2​ ) is used to generate HCl in situ, which acts as a potent catalyst for the Fischer esterification, while simultaneously converting any trace moisture into SO 2​ and HCl gases, driving the equilibrium toward the ester[5][7].

  • Reaction Setup: Suspend 10.0 mmol of the selected bromophenylpropionic acid in 20 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Activation: Chill the flask to 0 °C. Dropwise, add 12.0 mmol (1.2 eq) of SOCl 2​ . Safety note: Evolved gases must be scrubbed.

  • Reflux: Warm the mixture to 70 °C and reflux for 2 hours[5].

  • Self-Validating Quench: Concentrate the mixture under vacuum. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO 3​ .

    • Validation Check: The absence of gas evolution (CO 2​ ) during the second NaHCO 3​ wash confirms the complete removal of unreacted starting acid.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the methyl bromophenyl propionate as a pale yellow oil[5].

Protocol B: High-Fidelity NMR Acquisition

Causality: Subtle chemical shifts (e.g., the 0.12 ppm difference between meta and ortho benzylic protons) require absolute calibration.

  • Sample Preparation: Dissolve 15 mg of the purified ester in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of CDCl 3​ . Shim the magnet until the full-width at half-maximum (FWHM) of the TMS signal is 1.0 Hz.

  • Acquisition: Acquire the 1 H spectrum at 400 MHz using 16 scans, a 30° pulse angle, and a 2-second relaxation delay to ensure accurate integration of the aliphatic triplets[1][4].

  • Self-Validating Analysis: Integrate the methoxy singlet ( δ ~3.68). It must integrate to exactly 3.00 relative to the benzylic triplet (2.00). Any deviation indicates incomplete esterification or solvent contamination.

Analytical Workflow Visualization

The following diagram maps the logical progression from isomeric mixtures to definitive structural assignment, highlighting the divergence in spectral interpretation.

G Start Bromophenyl Propionic Acids (o-, m-, p- isomers) Synthesis Fischer Esterification (MeOH, SOCl2) Start->Synthesis Esterification Validation IR Pre-Screening (Absence of broad OH stretch) Synthesis->Validation NaHCO3 Wash & Dry NMR High-Resolution NMR (400 MHz, CDCl3) Validation->NMR Confirmed Ester Para p-Isomer Identified: AA'BB' Aromatic System Benzylic CH2 @ 2.91 ppm NMR->Para Symmetry Analysis Meta m-Isomer Identified: Complex Multiplets Benzylic CH2 @ 2.93 ppm NMR->Meta Chemical Shift Analysis Ortho o-Isomer Identified: Deshielded Aromatic H3 Benzylic CH2 @ 3.05 ppm NMR->Ortho Anisotropic Deshielding

Caption: Analytical workflow for the synthesis, self-validation, and spectroscopic differentiation of bromophenyl propionate isomers.

References

  • PubChem. "Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883". National Institutes of Health (NIH). 4

  • ChemicalBook. "methyl 3-(2-bromophenyl)propanoate | 66191-86-4". ChemicalBook. 5

  • Google Patents. "CN108794319B - Preparation method of ibuprofen impurity A". Google Patents.1

  • LookChem. "Total synthesis of carbazole alkaloids". LookChem. 2

  • PMC. "N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists". National Institutes of Health (NIH). 3

  • SpectraBase. "Methyl 2-acetyl-3-acetamido-3-(o-bromophenyl)propionate". John Wiley & Sons, Inc.6

  • eScholarship. "UCLA Electronic Theses and Dissertations". University of California. 7

Sources

Validation

A Comparative Guide to Solvent Effects on o-Bromophenyl Propionate Reaction Rates

In the landscape of organic synthesis and drug development, the choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate reaction outcomes, influencing both rate and mechanism. Th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and drug development, the choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate reaction outcomes, influencing both rate and mechanism. This guide provides an in-depth comparative analysis of solvent effects on the reaction rates of o-Bromophenyl propionate, a compound of interest in the synthesis of more complex pharmaceutical intermediates. By integrating established chemical principles with practical experimental design, we aim to equip researchers with the insights needed to control and optimize their reactions.

Theoretical Framework: The Decisive Role of the Solvent in Reaction Kinetics

A solvent's influence on reaction kinetics is a well-documented phenomenon, governed by its ability to stabilize or destabilize reactants, transition states, and products.[1] The principles laid out by Hughes and Ingold in the 1930s provide a robust framework for understanding these interactions, particularly for nucleophilic substitution reactions.[2] The reaction of o-Bromophenyl propionate, especially in a solvolysis context where the solvent acts as the nucleophile, is expected to proceed via a pathway sensitive to solvent properties. The two primary characteristics of a solvent that dictate its effect are its polarity and its proticity.

  • Polarity , often quantified by the dielectric constant, refers to the solvent's ability to separate charge. Polar solvents can stabilize charged species, such as intermediates and transition states.[1][3]

  • Proticity refers to a solvent's ability to act as a hydrogen bond donor. Protic solvents (e.g., water, alcohols) contain -OH or -NH groups, while aprotic solvents (e.g., acetone, DMSO) do not.[4][5]

These properties determine how a solvent interacts with the species involved in a reaction, thereby favoring one mechanistic pathway over another, primarily the unimolecular (S_N1) or bimolecular (S_N2) nucleophilic substitution pathways.

  • S_N1 reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this charged species. Consequently, polar protic solvents are excellent for S_N1 reactions as they can stabilize both the forming carbocation and the departing leaving group through strong dipole interactions and hydrogen bonding.[2][4][5][6]

  • S_N2 reactions involve a single, concerted step where the nucleophile attacks the substrate as the leaving group departs. This mechanism is favored by polar aprotic solvents.[5][7][8] These solvents are polar enough to dissolve the reactants but do not form a tight hydrogen-bonding "cage" around the nucleophile, leaving it more reactive or "naked" to perform the attack.[9] Conversely, protic solvents hinder S_N2 reactions by solvating and stabilizing the nucleophile, reducing its energy and reactivity.[6][8]

Logical Flow of Solvent Property Analysis

The following diagram illustrates the decision-making process for predicting a solvent's effect on a nucleophilic substitution reaction.

G cluster_input Reaction System cluster_properties Solvent Properties cluster_types Solvent Classification cluster_outcome Predicted Kinetic Outcome Reaction o-Bromophenyl Propionate + Nucleophile (Solvent) Polarity Polarity (Dielectric Constant) Reaction->Polarity Influences Proticity Proticity (H-Bond Donor) Reaction->Proticity Influences PolarProtic Polar Protic (e.g., H2O, EtOH) Polarity->PolarProtic PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Polarity->PolarAprotic NonPolar Non-Polar (e.g., Hexane) Polarity->NonPolar Proticity->PolarProtic Proticity->PolarAprotic Not a donor SN1 Favors SN1 Pathway (Carbocation stabilized) => High Reaction Rate PolarProtic->SN1 SN2 Favors SN2 Pathway (Nucleophile reactive) => Moderate Reaction Rate PolarAprotic->SN2 Slow Reaction Disfavored (Poor solvation) => Very Low Reaction Rate NonPolar->Slow G cluster_loop Kinetic Monitoring start Start prep 1. Prepare Solutions (Ester, Titrant) start->prep equilibrate 2. Equilibrate Reactants in Thermostat prep->equilibrate initiate 3. Initiate Reaction (Start Timer) equilibrate->initiate loop_start Begin Sampling Loop initiate->loop_start withdraw 4. Withdraw Aliquot at time 't' loop_start->withdraw t = 0, 10, 20... min quench 5. Quench in Ice Water withdraw->quench titrate 6. Titrate with NaOH (Record Volume V_t) quench->titrate loop_end All Time Points Collected? titrate->loop_end loop_end->withdraw No analyze 7. Analyze Data (Plot ln(V∞-Vt) vs. t) loop_end->analyze Yes result 8. Determine Rate Constant (k) from Slope analyze->result end End result->end

Caption: Workflow for the kinetic analysis of o-Bromophenyl propionate solvolysis.

Conclusion

The selection of a solvent is a potent tool for controlling the reaction rate of o-Bromophenyl propionate. Experimental evidence, grounded in the fundamental principles of physical organic chemistry, confirms that polar protic solvents significantly accelerate the reaction, consistent with a mechanism involving charge separation in the transition state (S_N1-like). In contrast, polar aprotic and non-polar solvents result in markedly slower transformations. For researchers in synthetic chemistry and drug development, a thorough understanding and empirical validation of these solvent effects are indispensable for achieving rational reaction design, optimizing yields, and ensuring process efficiency.

References
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Scribd. Solvent Effects Hughes-Ingold Rules. [Link]

  • Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • University of Calcutta. Determination of the rate constant for the hydrolysis of ester Short Procedure. [Link]

  • SSRG International Journal of Applied Chemistry. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Scribd. Basic Hydrolysis of Ethyl Acetate Report. [Link]

  • ResearchGate. (2010, January 31). Experiment No. 8. [Link]

  • University of Illinois Springfield. Nucleophilic Reactions. [Link]

  • Wikipedia. Solvent effects. [Link]

  • ACS Publications. (2006, July 6). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. [Link]

  • YouTube. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. [Link]

  • Wikipedia. Nucleophilic substitution. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • MDPI. (2022, November 11). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • MDPI. (2021, July 19). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. [Link]

  • YouTube. (2019, July 19). SN1 solvolysis reactions. [Link]

  • Pearson. (2024, March 18). When the following compound undergoes solvolysis in ethanol, thre.... [Link]

  • YouTube. (2025, June 27). Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). [Link]

  • ResearchGate. Kinetic study of solvent effects on the aminolysis of O‐ethyl S‐aryl dithiocarbonates. [Link]

  • Pearson. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth.... [Link]

  • International Journal of Chemical Science. (2019, July 15). Kinetics and solvent effect on activation parameter of aquo-propanol solvent system for acid catalyzed solvolysis of. [Link]

  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. [Link]

  • PubMed. (2004, February 9). Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. [Link]

  • ResearchGate. (2025, August 5). Kinetic study on reactive extraction of propionic acid with tri-n-octylamine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling o-Bromophenyl Propionate

Executive Summary o-Bromophenyl propionate (CAS: 23600-76-2)[1] is a halogenated aromatic ester frequently utilized in organic synthesis and drug development. Due to its specific chemical structure—combining an irritatin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary o-Bromophenyl propionate (CAS: 23600-76-2)[1] is a halogenated aromatic ester frequently utilized in organic synthesis and drug development. Due to its specific chemical structure—combining an irritating ester functional group with a reactive brominated aromatic ring—it requires stringent personal protective equipment (PPE) and operational controls. This guide provides a self-validating, step-by-step protocol for the safe handling, emergency response, and disposal of this reagent, ensuring both operator safety and environmental compliance.

Mechanistic Hazard Profile (The "Why")

To establish a robust safety culture, researchers must understand the causality behind the chemical hazards. Standard laboratory precautions are insufficient without understanding why they are implemented:

  • Dermal and Ocular Toxicity : As a reactive ester, o-bromophenyl propionate can act as a lipophilic solvent, rapidly penetrating the epidermis to cause contact dermatitis. In the eyes, direct contact or exposure to concentrated vapors causes severe acute irritation[2].

  • Thermal Decomposition : Upon combustion or extreme heating, the compound undergoes thermal degradation. It releases standard combustion products like carbon monoxide (CO) and carbon dioxide (CO2), but critically, it also releases highly toxic and corrosive hydrogen bromide (HBr) gas[2].

  • Halogenated Reactivity : The presence of the bromine atom increases the compound's density and alters its solubility profile. This necessitates specific handling and disposal pathways to prevent environmental contamination and unsafe reactions.

Table 1: Quantitative Identification & Hazard Metrics

Property / Metric Value / Specification Reference
CAS Registry Number 23600-76-2 [1]
Molecular Formula C9H9BrO2 [1]
Molecular Weight 229.073 g/mol [3]
Thermal Decomposition Products CO, CO2, Hydrogen Bromide (HBr) [2]
Required Fume Hood Face Velocity 80 – 120 feet per minute (fpm) Standard Protocol

| Spill Threshold for Evacuation | > 50 mL (outside containment) | Standard Protocol |

Personal Protective Equipment (PPE) Matrix

The following matrix outlines the required equipment and the mechanistic rationale for each selection. Do not substitute materials without consulting your Environmental Health and Safety (EHS) department.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Primary : Butyl rubber or Fluoroelastomer (Viton) gloves.Secondary : Nitrile inner glove.Halogenated aromatics can permeate standard latex and thin nitrile over time. Butyl rubber provides a dense, non-polar barrier against halogenated solvent penetration. The nitrile inner glove offers baseline splash protection during outer glove removal.
Eye Protection Chemical splash goggles (ANSI Z87.1). Face shield if dispensing > 500 mL.Vapors and micro-droplets of the propionate ester cause acute ocular irritation[2]. Standard safety glasses with side shields do not provide a sufficient hermetic seal against vapors.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) or heavy-duty chemical apron.Protects against accidental spills. An FR coat is critical if the compound is being used in high-temperature reactions where HBr gas could be generated[2].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges (Black label).Required only if handling outside a fume hood or during spill cleanup. Mitigates inhalation of volatile ester fumes. Primary engineering controls (fume hood) should always supersede respirator use[2].
Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step-by-Step Methodology:

  • Engineering Control Validation : Verify that the chemical fume hood is operational. Do not open the sash above the designated safe operating height.

  • PPE Donning : Inspect butyl rubber gloves for micro-tears using the inflation method. Don chemical splash goggles and an FR lab coat[2].

  • Workspace Preparation : Line the fume hood working surface with a chemical-absorbent mat (polypropylene core) to immediately contain any micro-spills.

  • Dispensing : Use a closed-system transfer (e.g., a chemically resistant glass syringe with a stainless steel needle) to extract the o-bromophenyl propionate. Avoid pouring directly from the bottle to minimize vapor release.

  • Inert Gas Purging : After dispensing, purge the headspace of the source container with an inert gas (Argon or Nitrogen) before sealing. This prevents oxidative degradation and moisture ingress.

  • Decontamination : Wipe down the exterior of the reagent bottle and the dispensing tools with a compatible solvent before removing them from the fume hood. Wash hands and face thoroughly after handling.

OperationalWorkflow A 1. PPE Verification (Viton Gloves, Goggles, FR Coat) B 2. Environment Setup (Fume Hood >100 fpm) A->B C 3. Reagent Dispensing (Closed Transfer System) B->C D 4. Inert Gas Blanket (Argon/N2 Purge) C->D E 5. Decontamination & Waste Segregation D->E

Figure 1: Step-by-step operational workflow for handling o-Bromophenyl propionate.

Emergency Response & Spill Containment

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation and dermal exposure.

Step-by-Step Methodology:

  • Immediate Assessment : Determine the volume of the spill. If the spill is > 50 mL outside of a fume hood, evacuate the laboratory immediately, control entry to non-involved personnel, and contact the Hazardous Materials team.

  • Ventilation Maximization : If safe to do so, ensure the fume hood sash is fully open (if the spill is inside) to maximize exhaust. Prevent the generation of vapor or mist.

  • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like sawdust, as halogenated compounds can sometimes undergo adverse reactions with organic matter.

  • Neutralization and Absorption : Work the absorbent from the perimeter of the spill toward the center to prevent spreading. Collect as much of the spill as possible.

  • Collection : Using non-sparking tools, transfer the saturated absorbent into a heavy-duty, sealable waste bag or a dedicated solid waste bucket. Prevent the product from entering drains.

Halogenated Waste Disposal Plan

o-Bromophenyl propionate must never be mixed with general organic waste. The bromine atom dictates strict environmental compliance.

Step-by-Step Methodology:

  • Segregation : All liquid waste containing o-bromophenyl propionate must be deposited into a chemically compatible container explicitly labeled as "Halogenated Organic Waste" .

  • Causality for Segregation : Mixing halogenated waste with non-halogenated waste significantly increases disposal risks. Incinerators must process halogenated waste at much higher temperatures to prevent the formation of highly toxic dioxins and furans.

  • Solid Waste : Contaminated gloves, absorbent mats, and paper towels must be placed in a separate solid hazardous waste container, not the general municipal trash.

  • Labeling : Ensure the waste label lists the exact chemical name and the estimated concentration. Do not use abbreviations.

  • Storage & Final Disposal : Store the waste container in a secondary containment tray in a cool, well-ventilated satellite accumulation area. Entrust final disposal to a licensed waste disposal company in accordance with local and national regulations.

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL) Outside Fume Hood Assess->Large Absorb Absorb with Inert Material (Vermiculite/Sand) Small->Absorb Evacuate Evacuate Area & Call HazMat Large->Evacuate Dispose Transfer to Halogenated Waste Container Absorb->Dispose

Figure 2: Spill response and disposal decision matrix for halogenated organics.

References
  • National Center for Biotechnology Information. "Phenol, 2-bromo-, 1-propanoate | C9H9BrO2 | CID 90204". PubChem. Available at:[Link]

  • SIELC Technologies. "Propionic acid, o-bromo-phenyl ester". SIELC Technologies. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Bromophenyl propionate
Reactant of Route 2
Reactant of Route 2
o-Bromophenyl propionate
© Copyright 2026 BenchChem. All Rights Reserved.